molecular formula C8H6BrN3O2 B8097494 methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Numéro de catalogue: B8097494
Poids moléculaire: 256.06 g/mol
Clé InChI: JPFVYOWCAMLDDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery and optimization of novel kinase inhibitors. Its core structure is recognized as a privileged scaffold in drug design for targeting protein kinases, which are crucial in various disease pathways. The bromo and ester functional groups at the 3- and 6-positions make this compound a versatile building block for further synthetic elaboration via cross-coupling reactions and functional group transformations . Research has identified the pyrrolo[2,3-b]pyrazine scaffold as a high-value hinge-binding motif capable of achieving potent enzymatic inhibition . Specifically, compounds featuring this core have been explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases where aberrant signaling is frequently implicated in various human malignancies . The structural features of this intermediate allow researchers to efficiently generate chemical diversity around the core, facilitating structure-activity relationship (SAR) studies to enhance binding affinity and selectivity . This compound is provided for use in non-clinical research applications only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Propriétés

IUPAC Name

methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-7(11-5)12-6(9)3-10-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFVYOWCAMLDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic Characterization and Analytical Methodologies for Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS: 1638768-71-4) is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. As a bioisostere of the 7-azaindole scaffold, the pyrrolo[2,3-b]pyrazine core is frequently deployed in the design of potent kinase inhibitors, including those targeting FGFR and JAK pathways[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. As a Senior Application Scientist, I have structured this guide not merely to list data, but to explain the underlying causality of the spectroscopic phenomena and to provide self-validating experimental protocols that ensure data integrity in your laboratory.

Chemical Context & Structural Causality

Understanding the physical chemistry of the molecule is a prerequisite for accurate spectroscopic analysis. The molecule consists of a fused pyrazine and pyrrole ring system[2].

  • The 3-Bromo Substituent: Acts as a heavy atom that significantly influences local electron density (shielding/deshielding effects in NMR) and provides a highly diagnostic 1:1 isotopic signature in mass spectrometry[3].

  • The 6-Methyl Ester: Introduces a strong electron-withdrawing group via resonance, which shifts the adjacent pyrrole protons downfield and provides distinct infrared (IR) carbonyl stretching frequencies.

  • Planarity & Intermolecular Forces: The fused aromatic system is strictly planar, promoting strong π−π stacking interactions[4]. Coupled with the hydrogen-bond donating capacity of the pyrrole N-H, this leads to poor solubility in non-polar solvents, dictating the choice of analytical matrices.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. This means orthogonal techniques (HPLC, NMR, MS, IR) must be used in concert, and the protocols must include internal controls to rule out artifacts.

Workflow A Compound Synthesis CAS: 1638768-71-4 B HPLC Purity Validation (>98%) A->B QC Check C NMR Analysis (DMSO-d6) B->C D HRMS Analysis (ESI+) B->D E FTIR Analysis (ATR) B->E F Data Synthesis & Structural Confirmation C->F D->F E->F

Caption: Analytical workflow for the structural validation of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.

Protocol 1: High-Fidelity NMR Sample Preparation

Causality: The planar nature of the pyrrolo[2,3-b]pyrazine core induces aggregation in halogenated solvents like CDCl3​ . We mandate the use of DMSO−d6​ to disrupt intermolecular hydrogen bonding and π−π stacking[4]. Furthermore, DMSO−d6​ prevents the rapid chemical exchange of the pyrrole N-H proton, allowing it to be observed as a distinct signal[1].

Step-by-Step Methodology:

  • Purity Verification: Prior to NMR, confirm sample purity is >98% via HPLC-UV (254 nm) to prevent impurity signals from confounding the aromatic region.

  • Internal Standardization: Weigh exactly 5.0 mg of the compound into a clean vial. Add 0.6 mL of isotopically enriched DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Dissolution: Vortex for 30 seconds, followed by mild sonication (25°C) for 5 minutes to ensure complete disruption of crystalline aggregates.

  • Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Reasoning: Particulate matter creates magnetic susceptibility gradients, ruining field homogeneity (shimming) and broadening peaks.

  • Acquisition: Acquire 1H (minimum 16 scans) and 13C (minimum 512 scans) spectra at 298 K using a 400 MHz or higher spectrometer.

Spectroscopic Data & Interpretations

Nuclear Magnetic Resonance (NMR)

The chemical shifts are heavily dictated by the electron-withdrawing nature of both the pyrazine nitrogens and the ester group.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO−d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
N5-H ~12.85br s1HPyrrole N-H; highly deshielded due to hydrogen bonding and the adjacent electron-withdrawing ester[1].
C2-H ~8.78s1HPyrazine proton; heavily deshielded by the two adjacent electronegative nitrogens and aromatic ring current.
C7-H ~7.45s1HPyrrole β -proton; shifted downfield relative to unsubstituted pyrrole due to the C6-carboxylate group.
O-CH 3​ ~3.92s3HMethyl ester protons; typical shift for an aromatic methyl ester.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO−d6​ )

PositionChemical Shift ( δ , ppm)Assignment Causality
C=O ~160.5Carbonyl carbon of the ester; deshielded by oxygen.
C2 ~144.2Pyrazine carbon adjacent to nitrogen.
C4a / C7a ~140.1 / 136.4Bridgehead carbons linking the pyrazine and pyrrole rings.
C6 ~128.5Pyrrole carbon attached directly to the ester group.
C3 ~120.3Pyrazine carbon attached to Bromine. The "heavy atom effect" of bromine causes an upfield shift relative to C2.
C7 ~106.8Unsubstituted pyrrole carbon; relatively electron-rich.
O-CH 3​ ~52.4Methoxy carbon.
High-Resolution Mass Spectrometry (HRMS)

The presence of the bromine atom provides a definitive, self-validating diagnostic feature in mass spectrometry. Naturally occurring bromine exists as two isotopes, 79Br (50.69%) and 81Br (49.31%). Consequently, the intact molecular ion will present as a distinct doublet separated by 2 m/z units with an approximate 1:1 intensity ratio[3].

MS_Frag M [M+H]+ m/z 256 / 258 (1:1) C8H7BrN3O2+ F1 Acylium Ion m/z 224 / 226 [-CH3OH / -32 Da] M->F1 - CH3OH F2 Pyrazine Core m/z 196 / 198 [-CO / -28 Da] F1->F2 - CO F3 Debrominated Core m/z 117 [-Br• / -79/81 Da] F2->F3 - Br•

Caption: Proposed ESI+ mass spectrometry fragmentation pathway highlighting the bromine isotopic signature.

Table 3: HRMS (ESI+) Data Summary

Ion Speciesm/z (Theoretical)m/z (Observed)Relative AbundanceDiagnostic Significance
[M( 79 Br)+H] + 255.9722255.9718100%Base peak; confirms intact molecular formula.
[M( 81 Br)+H] + 257.9701257.969898%Confirms the presence of a single bromine atom (1:1 ratio).
[M-CH 3​ OH] + 223.9455223.945045%Loss of neutral methanol; typical fragmentation for methyl esters adjacent to exchangeable protons.

Self-Validating MS Protocol: Always run a solvent blank immediately prior to sample injection to ensure no carryover of halogenated species from previous runs, which could artificially distort the delicate 1:1 isotopic ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the preferred method, as it requires no sample preparation (avoiding KBr pellet moisture artifacts) and directly probes the solid-state hydrogen bonding network.

Table 4: FTIR (ATR) Key Vibrational Bands

Wavenumber (cm −1 )ModeIntensityStructural Implication
3150 - 2850 N-H / C-H stretchBroad, MediumIndicates pyrrole N-H is heavily involved in solid-state intermolecular H-bonding.
1715 C=O stretchStrong, SharpConfirms the presence of a conjugated ester carbonyl.
1580, 1535 C=N, C=C stretchMediumAromatic pyrazine and pyrrole ring skeletal vibrations.
1240 C-O stretchStrongEster C-O single bond vibration.
660 C-Br stretchWeakConfirmation of the heavy halogen substituent.

Conclusion

The spectroscopic validation of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate relies heavily on understanding the electronic interplay between the electron-deficient pyrazine ring, the heavy bromine atom, and the conjugated methyl ester. By utilizing DMSO−d6​ to overcome the inherent π−π stacking of the planar core, and by tracking the definitive 1:1 isotopic signature of bromine through HRMS fragmentation, researchers can establish a highly trustworthy, self-validating analytical profile for this critical pharmaceutical building block.

References

  • Zhao, et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules (MDPI), 2018, 23(3), 695. Available at:[Link]

  • National Center for Biotechnology Information. "3-Bromo-5H-pyrrolo[2,3-B]pyrazine | C6H4BrN3 | CID 57415839." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803." PubChem Database. Available at:[Link]

  • ChemBuyersGuide. "METHYL 3-BROMO-5H-PYRROLO[2,3-B]PYRAZINE-6-CARBOXYLATE CAS:1638768-71-4." ChemBuyersGuide Catalog. Available at:[Link]

Sources

methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate CAS number 1638768-71-4

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate and the 5H-pyrrolo[2,3-b]pyrazine Scaffold in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, a representative molecule of the burgeoning class of 5H-pyrrolo[2,3-b]pyrazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potent inhibitory effects on various protein kinases, positioning them as promising candidates for targeted cancer therapies. This document will delve into the synthesis, mechanism of action, and therapeutic potential of this chemical scaffold, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a heterocyclic aromatic structure that has emerged as a privileged scaffold in the design of kinase inhibitors. Its unique electronic and structural properties allow for critical interactions with the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. Derivatives of this scaffold have shown remarkable activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in a multitude of cancers.[1][2][3][4] The strategic placement of substituents on the pyrrolopyrazine ring system is a key aspect of optimizing the pharmacological profile of these inhibitors.

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, with the CAS number 1638768-71-4, exemplifies a well-functionalized derivative designed for further chemical modification and optimization. The bromo-substituent at the 3-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR). The methyl carboxylate group at the 6-position can influence solubility and provides an additional point for modification or interaction with the target protein.

Physicochemical Properties and Characterization

While specific experimental data for methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is not extensively documented in public literature, its properties can be inferred from the characteristics of the parent scaffold and related derivatives.

PropertyExpected Value/Characteristic
Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Purity For research purposes, typically ≥95%

Characterization Techniques: The structural confirmation of this compound would typically involve a suite of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the arrangement of protons and carbons on the heterocyclic core and the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carbonyl of the ester and N-H bonds.

Synthesis and Reactivity

The synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives often involves multi-step sequences starting from commercially available pyrazine or pyrrole precursors. A general strategy for accessing compounds like methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate would likely involve the initial construction of the 5H-pyrrolo[2,3-b]pyrazine core, followed by functionalization.

Representative Synthetic Protocol:

A plausible synthetic route could involve the bromination of a 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate precursor. The synthesis of related 5H-pyrrolo[2,3-b]pyrazine derivatives has been described in the literature, often starting from substituted pyrazines.[5]

Step 1: Synthesis of the 5H-pyrrolo[2,3-b]pyrazine Core The core can be assembled through various heterocyclic chemistry reactions. One common approach is the condensation of a diamine with a dicarbonyl compound to form the pyrazine ring, followed by the construction of the fused pyrrole ring.

Step 2: Bromination The introduction of a bromine atom at the 3-position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The regioselectivity of the bromination will be directed by the electronic nature of the existing substituents on the ring.

Step 3: Esterification If the synthesis starts with a carboxylic acid at the 6-position, standard esterification conditions (e.g., methanol with a catalytic amount of acid) would yield the desired methyl ester.

The bromine atom at the 3-position is a key functional group for further diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This synthetic versatility is a cornerstone of the medicinal chemistry efforts surrounding this scaffold.[5]

Mechanism of Action: Targeting the FGFR Signaling Pathway

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of FGFR signaling, through mutations, gene amplifications, or chromosomal translocations, is a known driver of tumorigenesis in various cancers, including bladder, lung, and breast cancer.

Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate, triggering a cascade of downstream signaling events. The primary signaling pathways activated by FGFRs include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway. These pathways collectively promote cell growth, survival, and proliferation.

5H-pyrrolo[2,3-b]pyrazine-based inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling. This blockade of oncogenic signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on FGFR signaling.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Transcription Cell_Proliferation Cell_Proliferation Survival Survival Angiogenesis Angiogenesis Inhibitor 5H-pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of 5H-pyrrolo[2,3-b]pyrazine derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors has been guided by extensive SAR studies.[1][4] Key insights include:

  • The Pyrrolopyrazine Core: This core structure is essential for binding to the hinge region of the kinase domain. The nitrogen atoms of the pyrazine ring often form crucial hydrogen bonds with backbone residues of the kinase.

  • Substituents at the 3-position: As seen with the bromo-substituent in the topic compound, this position is often explored to introduce groups that can extend into the solvent-exposed region or form additional interactions within the ATP-binding pocket.

  • The Pyrrole N-H: The hydrogen on the pyrrole nitrogen can act as a hydrogen bond donor, interacting with key residues in the kinase domain, such as the glutamate residue in the αC-helix of FGFR.[5]

  • Substituents on the Pyrazine Ring: Modifications at positions 6 and 7 can influence solubility, metabolic stability, and selectivity.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the inhibitory potency of compounds like methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, a standard in vitro kinase assay is employed.

Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Series Start->Compound_Prep Incubation Incubate Compound, Kinase, and Substrate Compound_Prep->Incubation Enzyme_Prep Prepare Kinase (e.g., FGFR1) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate and ATP Substrate_Prep->Incubation Detection Detect Phosphorylation (e.g., Luminescence) Incubation->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Figure 2: A typical workflow for an in vitro kinase inhibition assay.

Applications and Future Perspectives

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The primary application of these compounds is in oncology, where they have the potential to treat cancers driven by aberrant FGFR signaling.[1][4] Furthermore, the versatility of this scaffold allows for its adaptation to target other kinases, broadening its therapeutic potential.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that are highly selective for FGFRs over other kinases to minimize off-target effects and improve the safety profile.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against common resistance mutations that arise during therapy.[5]

  • Exploring New Therapeutic Areas: Investigating the potential of 5H-pyrrolo[2,3-b]pyrazine derivatives in other diseases where kinase dysregulation is implicated, such as inflammatory disorders.

Conclusion

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is an important building block and a representative of the potent 5H-pyrrolo[2,3-b]pyrazine class of kinase inhibitors. The synthetic tractability and favorable pharmacological properties of this scaffold have established it as a cornerstone in the development of targeted therapies. Continued research and optimization of these compounds hold great promise for advancing the treatment of cancer and other diseases.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. Apollo Scientific.
  • CAS 1260665-49-3: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. CymitQuimica.
  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural characteristics, reactivity, a detailed synthetic protocol, and its significant role as a scaffold in the development of targeted therapeutics.

Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, also known as 4,7-diazaindole, is a privileged heterocyclic scaffold in drug discovery. Its unique arrangement of nitrogen atoms and fused ring system allows it to act as a versatile pharmacophore, capable of forming multiple hydrogen bonds and participating in various non-covalent interactions with biological targets.[1] The planar structure of this core is also conducive to π-π stacking interactions within protein binding sites.[1]

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a strategically functionalized derivative of this core. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions. The methyl carboxylate group at the 6-position offers a site for further chemical modification, such as amidation, to explore structure-activity relationships in drug design.

Physicochemical and Spectroscopic Properties

While specific experimental data for methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is not widely published in publicly accessible databases, its properties can be reliably predicted based on the well-characterized parent scaffold, 3-bromo-5H-pyrrolo[2,3-b]pyrazine, and general principles of organic chemistry.

Table 1: Physicochemical Properties of Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate and its Parent Scaffold

PropertyMethyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (Predicted/Calculated)3-bromo-5H-pyrrolo[2,3-b]pyrazine (Experimental/Calculated)
Molecular Formula C₈H₆BrN₃O₂C₆H₄BrN₃
Molecular Weight 256.06 g/mol 198.02 g/mol [2]
CAS Number Not assigned1260665-49-3[2]
Appearance Predicted to be a white to off-white or pale yellow solidLight yellow to brown solid
Melting Point Predicted to be higher than the parent scaffold due to increased molecular weight and potential for additional intermolecular interactions.Data not widely available.
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol, ethanol, and dichloromethane.Data not widely available, but expected to be soluble in polar organic solvents.
XLogP3 Not calculated1.4[2]
Spectroscopic Characterization (Predicted)

The structural confirmation of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate would rely on a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyrazine core, the N-H proton of the pyrrole ring, and the methyl ester protons. The chemical shifts would be influenced by the electron-withdrawing effects of the pyrazine ring, the bromine atom, and the carboxylate group. A broad singlet corresponding to the N-H proton is anticipated, typically in the downfield region (around 12 ppm). The aromatic protons would appear as singlets or doublets in the aromatic region (7-9 ppm), and the methyl ester protons would present as a sharp singlet around 3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the ester group would be observed in the downfield region (around 160-170 ppm). The carbons of the heterocyclic core would resonate in the range of approximately 110-155 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthesis

The chemical reactivity of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is dominated by the bromine atom at the 3-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkyl groups, making it a valuable intermediate in the synthesis of complex molecules.

Proposed Synthesis Protocol

A plausible and efficient synthesis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can be envisioned through a two-step process starting from a commercially available or readily synthesized precursor, 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A 5H-pyrrolo[2,3-b]pyrazine- 6-carboxylic acid B Methyl 5H-pyrrolo[2,3-b]pyrazine- 6-carboxylate A->B  Esterification (MeOH, SOCl₂ or H₂SO₄) C Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine- 6-carboxylate B->C  Bromination (NBS, DMF or CH₃CN)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Esterification of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester. This can be achieved using standard esterification methods.

  • Methodology:

    • Suspend 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (1.0 equivalent) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) or a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.

Step 2: Regioselective Bromination

The second step is the regioselective bromination of the pyrrole ring at the 3-position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

  • Methodology:

    • Dissolve methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, while protecting the reaction from light.

    • Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude product.

    • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Medicinal Chemistry

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structural features of the pyrrolo[2,3-b]pyrazine core allow it to mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of kinases.

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate serves as a key intermediate in the synthesis of these inhibitors. The bromine at the 3-position is often utilized in Suzuki or Stille cross-coupling reactions to introduce various aryl or heteroaryl moieties that can extend into different pockets of the kinase active site, thereby enhancing potency and selectivity.

Diagram 2: Role in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis A Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine- 6-carboxylate C 3-Aryl-pyrrolo[2,3-b]pyrazine Intermediate A->C  Suzuki Coupling (Pd catalyst, base) B Aryl/Heteroaryl Boronic Acid/Ester B->C E Final Kinase Inhibitor C->E  Amidation D Amine (R-NH₂) D->E

Caption: General synthetic route to kinase inhibitors.

Handling and Safety

As with any chemical reagent, methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the parent compound, 3-bromo-5H-pyrrolo[2,3-b]pyrazine, and related brominated heterocyclic compounds.

Conclusion

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategically placed functional groups—a reactive bromine atom and a modifiable methyl ester—provide medicinal chemists with the tools to synthesize diverse libraries of compounds for drug discovery, particularly in the area of kinase inhibitors. The synthetic route outlined in this guide offers a practical approach to its preparation, enabling further exploration of its potential in the development of novel therapeutics.

Sources

Advanced Reactivity and Functionalization of the Bromopyrrolopyrazine Core

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrrolo[2,3-b]pyrazine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, serving as the structural foundation for numerous targeted therapeutics, including potent Fibroblast Growth Factor Receptor (FGFR) and Janus kinase (JAK) inhibitors. Within this class, the bromopyrrolopyrazine core —specifically 2-bromo-5H-pyrrolo[2,3-b]pyrazine and its protected derivatives—stands out as a highly versatile building block.

This whitepaper provides an authoritative analysis of the electronic architecture, regioselective functionalization, and validated experimental methodologies for manipulating the bromopyrrolopyrazine core. By understanding the causality behind protection strategies and cross-coupling conditions, researchers can predictably engineer complex, bioactive architectures.

Electronic Architecture & Regioselectivity

The reactivity of the bromopyrrolopyrazine core is governed by the push-pull electronic dynamics between the electron-rich pyrrole ring and the electron-deficient pyrazine ring.

  • The Pyrrole Nitrogen (N5): The N-H bond is relatively acidic (pKa ~16) and highly nucleophilic once deprotonated. Left unprotected, it can interfere with transition-metal catalysis or undergo undesired electrophilic substitutions.

  • The C2-Bromine Site: The electron-withdrawing nature of the pyrazine nitrogens renders the C2 position highly electrophilic. This makes the C-Br bond exceptionally susceptible to oxidative addition by low-valent palladium species, facilitating downstream C-C and C-N bond formations.

Mechanistic pathways and regioselective reactivity of the bromopyrrolopyrazine core.

Strategic N-Protection: The Role of Tosylation

Before exploiting the C2-bromine handle, the pyrrole nitrogen must be masked. As detailed in the 1[1], the installation of a tosyl (p-toluenesulfonyl) group is not merely a defensive measure; it actively modulates the core's reactivity.

Causality of Tosylation:

  • Stabilization: The electron-withdrawing tosyl group deactivates the electron-rich pyrrole ring, preventing oxidative degradation during rigorous cross-coupling conditions.

  • Solubility: The bulky, lipophilic tosyl group significantly enhances the solubility of the intermediate in organic solvents (e.g., DMF, Dioxane), which is critical for maintaining homogeneous catalysis.

  • Directing Effects: If C-H functionalization is required later, the tosyl group can direct lithiation to specific adjacent positions.

C-C and C-N Bond Formation Strategies

Palladium-Catalyzed Cross-Coupling

The C2-bromine atom serves as a versatile anchor for introducing molecular diversity. The development of JAK inhibitors, such as Upadacitinib, relies heavily on the selective functionalization of this core via Sonogashira and Suzuki-Miyaura couplings[2]. Similarly, optimization of 3-amido-5-cyclopropyl pyrrolopyrazines has yielded potent JAK3 vs. JAK1 selective inhibitors by leveraging Suzuki conditions to install bulky cyclopropyl or cyclohexyl groups at the electrophilic site[3].

Regioselective Amination (SNAr vs. Buchwald-Hartwig)

When utilizing dihalo-pyrrolopyrazines (e.g., 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine), the choice of reaction conditions completely dictates regioselectivity. Research demonstrates that metal-free amination under microwave irradiation exclusively yields 3-amino-pyrrolopyrazines via Nucleophilic Aromatic Substitution (SNAr). The causality here is electronic: SNAr favors the more electron-deficient C3 position adjacent to the pyrazine nitrogens. Conversely, applying Buchwald-Hartwig cross-coupling conditions directs the amination exclusively to the C2 position, as the palladium catalyst preferentially undergoes oxidative addition at the weaker C-Br bond over the C-Cl bond[4].

Quantitative Reactivity Profiles

The following table summarizes the expected performance of the bromopyrrolopyrazine core across standard functionalization workflows:

Reaction TypeSubstrateReagents / CatalystConditionsTypical YieldMechanistic Observation
N-Tosylation 2-Bromo-5H-pyrrolo[2,3-b]pyrazineNaH, TsCl, DMF0 °C to RT, 2h85–90%Irreversible deprotonation prevents side reactions; enhances organic solubility.
Suzuki Coupling 2-Bromo-5-tosyl derivativeAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C75–85%Tosyl group remains intact under mild aqueous basic conditions.
Sonogashira 2-Bromo-5-tosyl derivativeAlkyne, Pd(PPh₃)₂Cl₂, CuI, TEADMF, 80 °C70–80%Requires rigorous deoxygenation to prevent alkyne homocoupling (Glaser coupling).
SNAr Amination 2-Bromo-3-chloro derivativeAmine, Microwave (Metal-free)NMP, 150 °C60–75%Highly regioselective for the C3-position due to pyrazine electron-withdrawal.

Validated Experimental Methodologies

Protocol A: Scalable N-Tosylation of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine

This protocol utilizes irreversible deprotonation to ensure complete N-functionalization.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality: NaH is selected over weaker bases (like K₂CO₃) because the pyrrole N-H requires a strong base for complete, irreversible deprotonation. This prevents competing side reactions and maximizes the nucleophilicity of the nitrogen anion.

  • Electrophilic Addition: After stirring for 30 minutes at 0 °C (until H₂ evolution ceases), add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise as a solution in DMF.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

    • Self-Validating Step: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar starting material (low Rf) and the appearance of a less polar spot (high Rf) confirms complete tosylation.

  • Quench & Workup: Quench the reaction by slowly pouring it into a saturated aqueous NaHCO₃ solution.

    • Causality: A mildly basic quench prevents the acidic hydrolysis of the newly formed tosyl group. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Workflow for the N-tosylation and subsequent Suzuki coupling of bromopyrrolopyrazine.

Protocol B: Suzuki-Miyaura Coupling at the C-2 Position

This protocol leverages the activated C2-bromine for C-C bond formation while preserving the tosyl group.

  • Reagent Assembly: In a microwave vial or Schlenk flask, combine 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

    • Causality: Water is strictly required to dissolve the K₂CO₃ and form the reactive boronate complex [-B(OH)₃]⁻. Without this aqueous activation, the transmetalation step to the palladium center will stall.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of nitrogen.

    • Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryls.

  • Reaction Execution: Seal the vessel and heat to 90 °C for 4–6 hours.

    • Self-Validating Step: LC-MS monitoring should show the consumption of the brominated starting mass (M and M+2 isotopic pattern) and the emergence of the coupled product mass.

  • Isolation: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with water, dry, and purify via flash chromatography.

References

  • Title: Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

The 5H-Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse range of biological targets. This guide provides a comprehensive technical overview of the biological activities of 5H-pyrrolo[2,3-b]pyrazine derivatives, with a particular focus on their well-established and burgeoning roles as potent kinase inhibitors. We will delve into the mechanistic underpinnings of their action against key oncological and immunological targets, including Fibroblast Growth Factor Receptors (FGFR), Bruton's Tyrosine Kinase (BTK), Focal Adhesion Kinase (FAK), Janus Kinase 3 (JAK3), and Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document will further provide field-proven experimental protocols for the evaluation of these compounds and detailed signaling pathway diagrams to contextualize their mechanism of action, serving as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of the 5H-Pyrrolo[2,3-b]pyrazine Scaffold

The fusion of a pyrrole and a pyrazine ring to form the 5H-pyrrolo[2,3-b]pyrazine core creates a unique electronic and steric environment, making it an ideal scaffold for the design of targeted therapeutics. Its rigid, planar structure provides a foundation for the strategic placement of various substituents to achieve high-affinity interactions with the ATP-binding pockets of numerous kinases. While other pyrrolopyrazine isomers exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects, the 5H-pyrrolo[2,3-b]pyrazine framework has shown a particular aptitude for kinase inhibition[1]. This has led to its extensive exploration in the development of novel treatments for cancer and autoimmune disorders.

Kinase Inhibition: A Dominant Biological Activity

The primary therapeutic interest in 5H-pyrrolo[2,3-b]pyrazine derivatives lies in their ability to modulate the activity of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a common driver of various diseases, most notably cancer. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized to develop inhibitors for a range of kinases, which will be discussed in detail below.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often due to genetic alterations, is a key driver in a variety of cancers. Consequently, FGFRs are a significant target for anticancer drug development[2][3]. Numerous studies have demonstrated the potent inhibitory activity of 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFRs[2][4][5][6][7].

5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation of downstream signaling molecules. This blockade disrupts multiple pro-tumorigenic pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and tumor growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to AKT AKT PI3K->AKT AKT->Nucleus Influences DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus Influences Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Gene Expression for Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

The following table summarizes the in vitro activity of representative 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1.

Compound IDFGFR1 IC50 (nM)Reference
Compound 133.0[2]
Compound 293.0[2]
Compound 303.0[2]
Compound 9>90% inhibition at 1µM[3]
Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been investigated for its potential to inhibit BTK.

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, leading to B-cell proliferation and survival. 5H-pyrrolo[2,3-b]pyrazine-based BTK inhibitors are designed to interfere with this process, thereby inducing apoptosis in malignant B-cells.

BTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Activates LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway and Point of Inhibition.

While specific IC50 values for 5H-pyrrolo[2,3-b]pyrazine derivatives as BTK inhibitors are still emerging in publicly available literature, related pyrrolo[2,3-b]pyridine scaffolds have shown significant promise, with some compounds exhibiting IC50 values of less than 10 nM in enzymatic assays[8]. This suggests that the 5H-pyrrolo[2,3-b]pyrazine core is a highly promising starting point for the development of potent BTK inhibitors.

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell adhesion, migration, and survival. Overexpression and activation of FAK are associated with cancer progression and metastasis, making it an attractive target for anticancer therapies.

FAK is activated upon integrin clustering in response to extracellular matrix (ECM) binding. Activated FAK autophosphorylates, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, promoting cell migration and invasion. 5H-pyrrolo[2,3-b]pyrazine-based FAK inhibitors aim to disrupt this signaling axis.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM Proteins Integrin Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates FAK_Src FAK/Src Complex FAK->FAK_Src Autophosphorylates & Recruits Src to form Src Src Downstream Downstream Effectors (e.g., Paxillin, Cas) FAK_Src->Downstream Phosphorylates Migration Cell Migration & Invasion Downstream->Migration Promotes Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FAK Inhibits JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression Regulates Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->JAK3 Inhibits

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

A series of 3-amido-5-cyclopropyl pyrrolopyrazines have been optimized as potent JAK inhibitors, with some compounds demonstrating selectivity for JAK3 over other JAK isoforms.[9]

Compound IDJAK3 IC50 (µM)JAK1 IC50 (µM)Reference
3e0.2113.38[9]
3f2.2313.2[9]
Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibition

ATR is a serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) pathway. It is activated by single-stranded DNA, which can arise from DNA damage or replication stress. ATR activation leads to cell cycle arrest, DNA repair, and stabilization of replication forks. Many cancer cells have defects in their DDR pathways, making them more reliant on ATR for survival. This creates a synthetic lethal relationship that can be exploited by ATR inhibitors.

By inhibiting ATR, 5H-pyrrolo[2,3-b]pyrazine derivatives can prevent cancer cells from repairing DNA damage and resolving replication stress, ultimately leading to cell death. In contrast, healthy cells with intact DDR pathways are less affected, providing a therapeutic window.

ATR_Signaling_Pathway cluster_stimulus Cellular Stress cluster_intracellular Intracellular Space DNA_Damage DNA Damage / Replication Stress ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA Generates ATR ATR ssDNA->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair CHK1->DNA_Repair Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to (in cancer cells) DNA_Repair->Apoptosis Leads to (in cancer cells) Inhibitor 5H-pyrrolo[2,al]pyrazine Derivative Inhibitor->ATR Inhibits

Caption: ATR Signaling Pathway and Point of Inhibition.

While specific IC50 values for 5H-pyrrolo[2,3-b]pyrazine derivatives targeting ATR are not extensively reported in the reviewed literature, related heterocyclic compounds have shown potent activity. For example, some ATR inhibitors based on different core structures have demonstrated IC50 values in the low nanomolar range.[10] The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a promising avenue for the development of novel ATR inhibitors.

Experimental Protocols

The following protocols provide a standardized framework for the in vitro evaluation of 5H-pyrrolo[2,3-b]pyrazine derivatives.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Poly (Glu, Tyr)4:1 substrate (Sigma-Aldrich)

  • 96-well microplates

  • ATP solution

  • Kinase reaction buffer (50 mM HEPES pH 7.4, 50 mM MgCl₂, 0.5 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Anti-phosphotyrosine antibody (conjugated to HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 20 µg/mL poly (Glu, Tyr)4:1 substrate and incubate overnight at 4°C. Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Compound Addition: Prepare serial dilutions of the test compounds in kinase reaction buffer. Add 1 µL of each compound dilution to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction: Add 50 µL of 10 µM ATP solution to each well. Initiate the reaction by adding the recombinant kinase to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Wash the wells. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature. Wash the wells again.

  • Signal Development: Add TMB substrate and incubate until a blue color develops. Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability/Antiproliferative Assay (MTT Assay)

This protocol is used to assess the effect of test compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KG1 for FGFR inhibitors)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research into its application as an FGFR inhibitor has paved the way for its exploration against a broader range of kinase targets, including BTK, FAK, JAK3, and ATR. The continued investigation of the structure-activity relationships of this privileged core, coupled with advanced computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. As our understanding of the complex signaling networks that drive human disease deepens, the adaptability of the 5H-pyrrolo[2,3-b]pyrazine scaffold will ensure its continued relevance in the ongoing quest for targeted and personalized medicines.

References

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Fang, Y., Wang, D., Xu, X., Dava, G., Liu, J., Li, X., ... & Zhang, J. (2025). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ResearchGate. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • He, Y., Schwaebe, M. K., Gao, Y., Li, Y., Shao, J., & Zhang, J. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 488-500. [Link]

  • Wang, X., Li, X., Zhang, Y., Liu, X., Zhang, Y., Wang, Y., ... & Xiang, H. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4867-4876. [Link]

  • Norman, M. H., Liu, D., Lee, J., Liu, Y., Wang, Y., & Wong, H. (2012). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry, 55(24), 11003-11018. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. AGRIS. [Link]

  • Mei, Z., & Chen, G. (2023). Research Progress of Small Molecule Inhibitors of ATR. Hans Journal of Medicinal Chemistry, 13(2), 111-125. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 585. [Link]

  • Dehnavi, M. A., & Hosseini, S. M. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. FAO. [Link]

Sources

Advanced Derivatization Strategies for Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, potent, and mutation-resistant kinase inhibitors requires privileged chemical scaffolds that can anchor securely within the ATP-binding pocket while offering orthogonal vectors for structural diversification. Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has emerged as a premier building block in modern medicinal chemistry.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, synthetic workflows, and biological applications of this scaffold. By understanding the causality behind its reactivity and binding kinetics, drug development professionals can leverage this molecule to engineer next-generation therapeutics, particularly targeting Fibroblast Growth Factor Receptors (FGFRs) and overcoming acquired resistance mechanisms.

Structural Rationale: The Pyrrolo[2,3-b]pyrazine Scaffold

The core of this building block is the 5H-pyrrolo[2,3-b]pyrazine ring system. Extensive structure-activity relationship (SAR) studies and crystallographic data demonstrate that while pyrrolo[1,2-a]pyrazine isomers primarily exhibit antimicrobial properties, the 5H-pyrrolo[2,3-b]pyrazine configuration is exceptionally primed for kinase inhibition[1].

The scaffold acts as a robust hinge-binding motif . The N5-H serves as a critical hydrogen bond donor, while the N4 pyrazine nitrogen acts as a hydrogen bond acceptor, mimicking the natural binding of adenine's purine ring within the kinase hinge region[2].

Beyond the core, the specific functionalization of the commercially available building block (CAS: 1638768-71-4) provides two distinct, orthogonally reactive handles:

  • C3-Bromo Vector: Directed towards the hydrophobic pocket and the DFG (Asp-Phe-Gly) motif. It is highly reactive toward palladium-catalyzed cross-coupling.

  • C6-Methyl Carboxylate Vector: Directed towards the solvent-exposed region and ribose pocket. It serves as a stable protecting group during C3 functionalization and can be subsequently converted into amides or covalent warheads.

G Scaffold Methyl 3-bromo-5H-pyrrolo [2,3-b]pyrazine-6-carboxylate Hinge Kinase Hinge Binding (N5-H Donor, N4 Acceptor) Scaffold->Hinge Core Interaction C3_Vector C3-Bromo Vector (Hydrophobic/DFG Pocket) Scaffold->C3_Vector Structural Handle C6_Vector C6-Carboxylate Vector (Solvent Exposed/Ribose) Scaffold->C6_Vector Structural Handle Suzuki Pd-Catalyzed Cross-Coupling C3_Vector->Suzuki Diversification Amidation Hydrolysis & Amidation C6_Vector->Amidation Diversification

Diagram 1: Pharmacophore mapping and functionalization logic of the pyrrolo[2,3-b]pyrazine scaffold.

Core Methodologies: Bimodal Diversification

To systematically build a library of kinase inhibitors, the derivatization of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate must follow a strict sequence to prevent competing side reactions. The following self-validating protocols detail the standard operating procedures for bimodal diversification.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C-3

Objective: Install aryl or heteroaryl groups at the C3 position to probe the kinase activation loop. Causality & Rationale: The C3 position is electron-deficient due to the inductive pull of the pyrazine nitrogens, making the C-Br bond highly susceptible to oxidative addition by Pd(0). We utilize Pd(dppf)Cl2​ because its bidentate ligand structure enforces a large bite angle, which accelerates the reductive elimination step and suppresses unwanted protodeboronation of the boronic acid.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

    • Note: K2​CO3​ is selected as a mild inorganic base to facilitate transmetalation without prematurely hydrolyzing the C6 methyl ester.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) and a thoroughly degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

  • Reaction: Purge the vessel with N2​ (3 cycles) and heat the mixture at 90°C for 4–6 hours under vigorous stirring. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic layer and purify via flash column chromatography (EtOAc/Hexanes gradient).

Protocol 2: Saponification and Amidation at C-6

Objective: Convert the C6 methyl ester into a diverse array of amides or covalent warheads to target the solvent-exposed pocket. Causality & Rationale: The methyl ester is robust enough to survive the basic, aqueous conditions of the Suzuki coupling at 90°C, but can be cleanly cleaved using LiOH . For the subsequent amidation, HATU is utilized over EDC/NHS because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This maximizes the coupling efficiency for sterically hindered or electronically deactivated amines while completely suppressing epimerization.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C3-functionalized intermediate in a THF/MeOH/H₂O (2:1:1 v/v) solvent system. Add LiOH⋅H2​O (3.0 eq).

    • Note: The mixed solvent ensures the hydrophobic organic substrate remains in solution while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Acidification: Stir at ambient temperature for 2 hours. Once complete, carefully acidify the mixture with 1M HCl to pH 3–4. The free 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid will precipitate[3]. Filter, wash with cold water, and dry under high vacuum.

  • Activation: In a dry vial, combine the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and wash extensively with 5% aqueous LiCl to remove residual DMF. Purify the final product via reverse-phase preparative HPLC.

Biological Applications: Targeting FGFR and Overcoming Resistance

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown profound efficacy in targeting Fibroblast Growth Factor Receptors (FGFRs), which are frequently aberrant in various solid tumors (e.g., gastric and urothelial cancers)[2].

Recent breakthroughs in 2025 have demonstrated that while first-generation FGFR inhibitors face challenges with acquired resistance (due to gatekeeper and molecular brake mutations) and dose-limiting toxicities (hyperphosphatemia from FGFR1/4 inhibition), the pyrrolopyrazine carboxamide core can be engineered to overcome these hurdles. By installing an aniline α-fluoroacrylamide moiety at the C6-carboxylate vector, researchers successfully created a covalent warhead that potently and selectively inhibits FGFR2 and FGFR3, sparing FGFR1/4 and overcoming mutant resistance[4].

Quantitative SAR Summary

The following table synthesizes the structure-activity relationship (SAR) data driving the optimization of this scaffold from a weak binder to a potent, mutant-resistant therapeutic.

Compound ClassC3 Substituent (Hydrophobic Pocket)C6 Substituent (Solvent Pocket)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Key Mechanistic Interaction / Notes
Initial Hit 1-Methyl-1H-pyrazol-4-ylMethyl ester>1000>1000Weak hinge binder; poor solvent pocket engagement.
Optimized Reversible 1-Methyl-1H-pyrazol-4-ylN-(3-fluorophenyl)amide1215Strong DFG-in binding; excellent metabolic stability[2].
Covalent Breakthrough 2-Fluorophenylα-fluoroacrylamide>5002.5Overcomes gatekeeper mutations via covalent bonding; spares FGFR1/4[4].

Table 1: Representative SAR profile illustrating the evolution of pyrrolo[2,3-b]pyrazine derivatives against FGFR kinases.

High-Throughput Library Workflow

To accelerate drug discovery, the bimodal derivatization of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is highly amenable to high-throughput parallel synthesis. The workflow below outlines the logical progression from scaffold acquisition to in vivo lead optimization.

Workflow Start Scaffold Acquisition (CAS: 1638768-71-4) Step1 C3-Diversification (Suzuki/Sonogashira) Start->Step1 Pd(0) Catalyst Step2 C6-Ester Hydrolysis (LiOH/THF/H2O) Step1->Step2 Intermediate Isolation Step3 C6-Amidation (HATU/DIPEA/Amines) Step2->Step3 Amine Library Step4 In Vitro Kinase Profiling (e.g., FGFR1-4, JAK) Step3->Step4 High-Throughput Screen Step5 Lead Optimization (Covalent Warhead Attachment) Step4->Step5 SAR Feedback

Diagram 2: High-throughput drug discovery workflow utilizing bimodal scaffold diversification.

Conclusion

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is far more than a simple heterocyclic building block; it is a meticulously designed pharmacophore that provides a rigid hinge-binding anchor while offering two highly orthogonal vectors for chemical diversification. By leveraging palladium-catalyzed cross-coupling at the C3 position and advanced amidation techniques at the C6 position, medicinal chemists can rapidly generate libraries of potent kinase inhibitors. As evidenced by recent advancements in covalent FGFR2/3 inhibitors, this scaffold will continue to play a foundational role in overcoming acquired drug resistance in oncology.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. NIH.5

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. NIH. 4

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. 1

  • 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid. Sigma-Aldrich. 3

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Core

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone in the development of a wide range of kinase inhibitors and other therapeutic agents.[1][2] The ability to selectively functionalize this core at specific positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[3][4]

This application note provides a detailed, field-proven protocol for the Suzuki coupling of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate. We will delve into the mechanistic rationale behind the chosen conditions, discuss critical parameters for success, and offer a step-by-step guide for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

Mechanistic Considerations and Rationale for Protocol Design

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron species and an organohalide.[5] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [Ar-Pd(II)-Br]L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R-B(OR)₃⁻Br⁻ PdII_Diaryl [Ar-Pd(II)-R]L₂ Transmetalation->PdII_Diaryl Boronate R-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., CO₃²⁻) BoronicAcid R-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R (Coupled Product) RedElim->Product Product->Pd0 Regeneration

Sources

Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 3-Aminopyrrolopyrazines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolopyrazine Scaffold and the Power of C-N Cross-Coupling

The pyrrolopyrazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity. Its presence in pharmaceuticals and agrochemicals drives a continuous need for efficient and versatile synthetic methodologies to functionalize this framework. The introduction of an amino group at the 3-position is a critical transformation, as these amino-derivatives serve as key intermediates for library synthesis in drug discovery programs.

Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the substrate. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a robust and general method for constructing C-N bonds under relatively mild conditions.[1][2][3][4] This guide provides a detailed examination of the application of this transformative reaction to 3-bromopyrrolopyrazines, offering field-proven insights, step-by-step protocols, and troubleshooting advice for researchers in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][5][6][7][8] The generally accepted key steps are:

  • Catalyst Activation : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly. This Pd(0) complex is stabilized by a phosphine ligand.

  • Oxidative Addition : The 3-bromopyrrolopyrazine undergoes oxidative addition to the electron-rich, coordinatively unsaturated Pd(0) center. This is often the rate-determining step and results in a Pd(II) intermediate.[5][9]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the 3-aminopyrrolopyrazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

A significant challenge when working with N-heterocycles like pyrrolopyrazines is the potential for the substrate's nitrogen atoms to coordinate with the palladium center, which can inhibit or deactivate the catalyst.[10][11][12][13] The strategic selection of bulky ligands is the primary method to mitigate this issue.

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(HNR) (Amido Complex) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NHR (3-Aminopyrrolopyrazine) Amido_complex->Product BaseH [Base-H]⁺Br⁻ ArBr Ar-Br (3-Bromopyrrolopyrazine) Amine RNH₂ Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. Each component plays a critical role in navigating the challenges posed by heteroaromatic substrates.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern protocols often favor commercially available palladium pre-catalysts.[6] These are air-stable complexes (e.g., G3 or G4 palladacycles) that rapidly generate the active, monoligated Pd(0) species upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[14]

  • Ligand Selection: This is arguably the most critical variable. For electron-rich, potentially coordinating heteroaromatic halides, bulky (sterically hindered) and electron-rich monophosphine ligands are essential.[2] These ligands promote the crucial reductive elimination step and sterically shield the palladium center, preventing substrate inhibition.[15][12]

    • For Primary & Secondary Amines: Ligands from the Buchwald portfolio such as XPhos , SPhos , and RuPhos are excellent starting points.[15][16]

    • For Challenging Substrates: More specialized ligands like BrettPhos or tBuBrettPhos have shown exceptional efficacy for coupling N-H containing heterocycles and sterically demanding amines.[10][17][18] The choice often depends on the specific amine; for instance, RuPhos is particularly well-suited for secondary amines.[18]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Sodium tert-butoxide (NaOtBu): The most common choice, known for promoting high reaction rates.[6][18]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): Often used for substrates with base-sensitive functional groups, offering greater proton tolerance.[18]

    • Carbonates/Phosphates (Cs₂CO₃, K₃PO₄): Weaker bases that can be effective with more reactive substrates or when functional group tolerance is a major concern.[6]

  • Solvent Choice: Anhydrous, deoxygenated, aprotic solvents are mandatory to prevent catalyst deactivation.

    • Toluene and 1,4-Dioxane are the most widely used and effective solvents.[6][12]

    • Tetrahydrofuran (THF) is also a viable option.

    • Solvents like acetonitrile or chlorinated solvents should be strictly avoided as they can coordinate to palladium and inhibit the reaction.[6]

Experimental Protocols

Adherence to strict anhydrous and anaerobic techniques is crucial for reproducibility and high yields.

Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Pd source, ligand, & base to an oven-dried Schlenk tube. p2 2. Add 3-bromopyrrolopyrazine and a stir bar. p1->p2 p3 3. Seal, evacuate, and backfill with Argon (3x). p2->p3 r1 4. Add anhydrous, degassed solvent via syringe. p3->r1 r2 5. Add amine (liquid or solution) via syringe. r1->r2 r3 6. Heat to desired temp (e.g., 100 °C) with stirring. r2->r3 r4 7. Monitor progress by TLC or LC-MS. r3->r4 w1 8. Cool to RT, quench (e.g., with sat. aq. NH₄Cl). r4->w1 w2 9. Extract with organic solvent (e.g., EtOAc). w1->w2 w3 10. Dry, filter, and concentrate the organic phase. w2->w3 w4 11. Purify via flash column chromatography. w3->w4

Caption: A generalized experimental workflow for the amination reaction.

Protocol: General Procedure for the Amination of 3-Bromopyrrolopyrazine

Reagents & Equipment:

  • 3-Bromopyrrolopyrazine (1.0 eq.)

  • Amine (1.2–1.5 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2–6 mol%)

  • Base (e.g., NaOtBu, 1.5–2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1–0.2 M concentration)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Standard Schlenk line or glovebox for inert atmosphere operations

Procedure: [19][20][21]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (or Pd source and ligand), the base, and the 3-bromopyrrolopyrazine to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum cap, and if not in a glovebox, evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine. If the amine is a solid, it can be added in step 1 or as a solution in the reaction solvent.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 3-aminopyrrolopyrazine.[20][21]

Representative Data & Scope

While literature specifically detailing the Buchwald-Hartwig amination of 3-bromopyrrolopyrazines is sparse, extensive data exists for structurally and electronically analogous substrates like bromopyrazines and other challenging N-heterocycles.[3][10][16][17] The following table provides a summary of expected outcomes based on these established systems, serving as a robust starting point for optimization.

EntryAminePd Source / LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)Reference(s)
1MorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene10016>80[16]
2AnilinetBuBrettPhos Pd G3K₃PO₄Toluene10012>85[10][17]
3n-PropylaminePd(OAc)₂ / dpppNaOtBuToluene8018>90[16]
4DiethylaminePd(OAc)₂ / dpppNaOtBuToluene8018>95[16]
5CyclohexylaminePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOtBuDioxane10024~65-70[3]
61H-IndazolePd₂(dba)₃ / tBuXPhosK₃PO₄t-AmOH11024~75-85[18]

Note: This table is illustrative, based on data for analogous brominated N-heterocycles. Yields are highly dependent on the specific pyrrolopyrazine substitution pattern and must be empirically optimized.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach is key to resolving them.[12][22][23]

Troubleshooting Flowchart Start Low or No Conversion Q_Catalyst Was an air-stable pre-catalyst used? Are reagents pure/dry? Start->Q_Catalyst Sol_Catalyst_Yes Issue likely ligand/base. Screen alternative bulky ligands (e.g., RuPhos, BrettPhos). Q_Catalyst->Sol_Catalyst_Yes Yes Sol_Catalyst_No Catalyst likely inactive. Use a fresh pre-catalyst. Ensure rigorous inert atmosphere. Q_Catalyst->Sol_Catalyst_No No Q_Ligand Is significant starting material recovered? Sol_Catalyst_Yes->Q_Ligand Sol_Ligand_Yes Catalyst poisoning is likely. Increase ligand bulkiness to prevent substrate coordination. Q_Ligand->Sol_Ligand_Yes Yes Sol_Ligand_No Decomposition may be occurring. Check for hydrodehalogenation byproduct. Consider a milder base or lower temp. Q_Ligand->Sol_Ligand_No No

Caption: A decision tree for troubleshooting low-yield reactions.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Catalyst Deactivation: Impure/wet reagents or solvent; insufficient inert atmosphere.[12] 2. Catalyst Poisoning: The pyrrolopyrazine nitrogen is inhibiting the palladium center.[12] 3. Suboptimal Ligand/Base: The chosen combination is not effective for this specific substrate pairing.1. Verify Setup: Use freshly distilled/dried solvents. Ensure the reaction is set up under a rigorously inert atmosphere (glovebox preferred). Use a reliable, air-stable pre-catalyst. 2. Increase Ligand Bulk: Switch to a more sterically demanding ligand (e.g., from XPhos to BrettPhos) to shield the metal center. 3. Re-screen Conditions: Systematically screen different ligands and bases. Try a stronger base like LiHMDS if NaOtBu fails.
Formation of Byproducts 1. Hydrodehalogenation: The bromo-group is replaced by hydrogen. 2. Amine Homocoupling: Can occur with certain amine types.1. Modify Conditions: This side reaction can sometimes be suppressed by changing the ligand or solvent. Ensure the amine is of high purity. 2. Adjust Stoichiometry: Use a slight excess of the 3-bromopyrrolopyrazine relative to the amine.
Reaction Stalls 1. Insolubility: Reagents or base may not be fully dissolved.[12] 2. Catalyst Degradation: Prolonged heating at very high temperatures can lead to the formation of inactive palladium black.1. Change Solvent: Switch from toluene to dioxane or vice-versa to improve solubility. 2. Lower Temperature: Reduce the reaction temperature to 80-90 °C and increase the reaction time. Visually inspect for the formation of black precipitate.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 3-aminopyrrolopyrazines. While the heteroaromatic nature of the substrate presents unique challenges, namely the potential for catalyst inhibition, these can be reliably overcome through the strategic selection of bulky, electron-rich phosphine ligands, appropriate bases, and rigorous anaerobic reaction techniques. By leveraging modern palladium pre-catalysts and a systematic approach to optimization, researchers can efficiently access a diverse range of valuable aminopyrrolopyrazine derivatives, accelerating progress in medicinal chemistry and drug development.

References

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Jaman, Z., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]

  • Buchwald-Hartwig Coupling. (2021, July 2). YouTube. [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. (n.d.). ACS Green Chemistry. [Link]

  • Synthesis of 3-aminopyrroles and 1,2-dihydropyrazines from isoxazoles. (n.d.). ResearchGate. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals. Compound Focus: Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS: 1638768-71-4).

Strategic Relevance in Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged, ATP-competitive pharmacophore widely utilized in the development of targeted kinase inhibitors, particularly against Fibroblast Growth Factor Receptors (FGFR), Janus kinases (JAK), and Bruton's tyrosine kinase (BTK)[1][2][3].

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate serves as a highly versatile bifunctional building block. The 3-bromo position acts as the primary synthetic handle for palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-couplings, directing substituents toward the solvent-exposed or DFG-out pockets of the kinase[2]. Concurrently, the 6-carboxylate ester provides a vector for subsequent saponification and amide coupling, crucial for engaging the kinase hinge region.

Mechanistic Insights & Causality (E-E-A-T)

Successful cross-coupling of this specific bicyclic system requires overcoming two distinct electronic and steric challenges:

  • Hyper-Electrophilicity of the Pyrazine Ring: The pyrazine core is highly electron-deficient, a property further amplified by the electron-withdrawing 6-carboxylate group. While this accelerates the initial oxidative addition of the C3-Br bond to the Pd(0) catalyst, it also makes the pyrazine nitrogen atoms prone to coordinating with the palladium center, potentially leading to catalyst sequestration and off-cycle resting states[4].

    • Causality-Driven Solution: The use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) is critical. The bulky dicyclohexyl groups prevent the formation of inactive Pd-bis(amine) complexes, forcing the catalytic cycle forward toward reductive elimination[3].

  • Acidity of the 5H-Pyrrole NH: The 5H-NH proton is highly acidic (pKa ~10–11). Under the basic conditions required for cross-coupling, this proton is easily abstracted. The resulting localized anion can act as a competitive nucleophile or a strong coordinating ligand to Pd(II), poisoning the catalyst.

    • Causality-Driven Solution: For Suzuki-Miyaura couplings utilizing mild inorganic bases (e.g., K₂CO₃) in aqueous biphasic systems, the unprotected NH is often tolerated because the transient Pd-anion complex is rapidly outcompeted by the highly reactive boronate species[2]. However, for Buchwald-Hartwig aminations requiring strong alkoxide bases (e.g., NaOtBu), pre-protection of the 5H-NH (e.g., with a SEM or Boc group) is strictly required to prevent reaction stalling[3].

Reaction Optimization Profiling

The following tables summarize quantitative optimization data for functionalizing the C3 position, providing a baseline for protocol development.

Table 1: Suzuki-Miyaura Optimization (C-C Bond Formation) Conditions: 1.0 eq Ar-Br, 1.2 eq Ar-B(OH)₂, 0.05 eq Catalyst, 3.0 eq Base, 80 °C, 4h.

Catalyst SystemBaseSolvent SystemConversion (%)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O65%58%
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)>95%86%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)88%81%
Pd(Amphos)Cl₂Cs₂CO₃THF/H₂O (4:1)>95%89%

Table 2: Buchwald-Hartwig Optimization (C-N Bond Formation) Conditions: 1.0 eq Ar-Br (SEM-protected), 1.2 eq Amine, 0.05 eq Pd₂(dba)₃, 0.10 eq Ligand, 100 °C, 12h.

LigandBaseSolventConversion (%)Isolated Yield (%)
BINAPCs₂CO₃Toluene20%<15%
XantPhosCs₂CO₃1,4-Dioxane45%38%
XPhosNaOtBuToluene85%76%
RuPhosLiHMDSTHF>95%91%

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (Unprotected 5H-NH)

This protocol utilizes a biphasic system to generate the highly reactive boronate complex while maintaining the solubility of the polar pyrrolo[2,3-b]pyrazine substrate[2].

Reagents:

  • Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (1.0 mmol, 256 mg)

  • Aryl/Heteroaryl Boronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the bromide substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Assembling solids first prevents the catalyst from adhering to the wet walls of the flask, ensuring accurate stoichiometry.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Seal the tube with a rubber septum and sparge the heterogeneous mixture with Argon for exactly 15 minutes using a submerged needle.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into a catalytically dead peroxo-Pd(II) complex. The 4:1 solvent ratio is critical; water is required to dissolve the K₂CO₃ and form the reactive [Ar-B(OH)₃]⁻ intermediate, which undergoes transmetalation orders of magnitude faster than neutral boronic acid.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in a pre-equilibrated oil bath at 80 °C for 2–4 hours. Monitor via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Na₂SO₄ is preferred over MgSO₄ here, as magnesium ions can sometimes chelate to the nitrogen-rich pyrazine core, reducing isolated yields.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution: 0–50% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (Requires 5H-NH Protection)

Due to the strong bases required for C-N coupling, the 5H-NH must be protected (e.g., with a 2-(trimethylsilyl)ethoxymethyl (SEM) group) prior to this step[3].

Reagents:

  • Methyl 3-bromo-5-(SEM)-pyrrolo[2,3-b]pyrazine-6-carboxylate (1.0 mmol)

  • Primary or Secondary Amine (1.5 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 23 mg)

  • RuPhos (0.05 mmol, 23 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192 mg)

  • Anhydrous Toluene (8 mL)

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and RuPhos in 2 mL of anhydrous toluene. Stir for 10 minutes until the dark purple solution turns deep red/orange.

    • Causality: Pre-mixing allows the RuPhos ligand to displace the weakly bound dibenzylideneacetone (dba) ligands, forming the active mono-ligated Pd(0)-RuPhos complex before it encounters the substrate, preventing substrate-induced catalyst deactivation.

  • Reaction Assembly: To a separate vial, add the SEM-protected bromide, the amine, and NaOtBu. Transfer the pre-activated catalyst solution to this vial. Rinse the catalyst vial with the remaining 6 mL of toluene and add to the reaction.

  • Heating: Seal the vial with a Teflon-lined cap. Heat at 100 °C for 12 hours.

    • Causality: The elevated temperature is required to overcome the high activation energy barrier of the reductive elimination step when forming C-N bonds on electron-deficient heterocycles.

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base, and extract with CH₂Cl₂ (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Visualizations

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Insertion into C3-Br Pd0->OxAdd 1. Substrate (C3-Br) Trans Transmetalation / Amine Binding Base-Mediated OxAdd->Trans 2. R-B(OH)2 or R-NH2 + Base RedElim Reductive Elimination Product Formation Trans->RedElim 3. Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Pyrrolo[2,3-b]pyrazine RedElim->Product 4. Product Release

Fig 1: Pd-catalyzed cross-coupling cycle for 3-bromo-pyrrolo[2,3-b]pyrazines.

Workflow Prep Reagent Prep & Stoichiometry Degas Degassing (Ar Sparge, 15 min) Prep->Degas React Thermal Activation (80-100 °C) Degas->React Workup Aqueous Workup & Extraction React->Workup Purify Chromatography & LC-MS QC Workup->Purify

Fig 2: Standard experimental workflow for palladium-catalyzed cross-coupling.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Molecules / PubMed Central (PMC)[Link]

  • Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS: 1638768-71-4) Specifications ChemBuyersGuide / BLD Pharmatech[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Transition metal-catalyzed functionalization of pyrazines RSC Advances[Link]

Sources

functionalization of the pyrrolo[2,3-b]pyrazine C3 position

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of the Pyrrolo[2,3-b]pyrazine C3 Position

Authored by a Senior Application Scientist

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold and the Strategic Importance of C3

The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to the development of potent kinase inhibitors, antimicrobial agents, and other therapeutics.[3][4][5] Specifically, derivatives of this scaffold have shown significant activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology.[3][6]

The functionalization of this core is critical for modulating its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The C3 position of the pyrrole ring is a particularly attractive site for modification. Introducing diverse substituents at this position allows for extensive exploration of the structure-activity relationship (SAR), enabling the fine-tuning of interactions with target proteins.[7]

This guide provides an in-depth overview of the primary synthetic strategies for selectively modifying the C3 position of the pyrrolo[2,3-b]pyrazine system. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to guide your experimental design. The protocols described herein are designed to be robust and adaptable, serving as a valuable resource for researchers in drug discovery and synthetic chemistry.

Strategy 1: C3-Halogenation and Subsequent Cross-Coupling Reactions

One of the most reliable and versatile methods for introducing diversity at the C3 position is a two-step sequence: initial selective halogenation followed by a transition metal-catalyzed cross-coupling reaction. This approach transforms the relatively inert C-H bond into a reactive C-X (X = I, Br) bond, which then serves as a handle for a wide array of C-C and C-N bond-forming reactions.

Part A: Selective Halogenation of the C3-Position

The inherent electron-deficient nature of the pyrazine ring deactivates the entire heterocyclic system towards classical electrophilic aromatic substitution, making direct halogenation challenging.[8] Therefore, reaction conditions must be carefully chosen to favor substitution on the more electron-rich pyrrole ring. N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) are effective reagents for this transformation, often proceeding with high regioselectivity for the C3 position.

Protocol 1: Selective C3-Iodination of a 5H-pyrrolo[2,3-b]pyrazine Intermediate

This protocol is adapted from methodologies used for the halogenation of similar electron-rich pyrrole systems fused to electron-deficient rings.[9]

Rationale: The choice of N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF facilitates the electrophilic substitution at the most nucleophilic position of the scaffold, which is C3. The reaction is typically conducted at room temperature to maintain selectivity and prevent over-halogenation or degradation.

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine (or N-protected analog) (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5H-pyrrolo[2,3-b]pyrazine starting material in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-iodo-5H-pyrrolo[2,3-b]pyrazine.

Part B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the C3-iodo derivative in hand, a vast array of substituents can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the organohalide with a boronic acid or ester, is particularly powerful due to the mild reaction conditions and the commercial availability of a wide variety of boronic acid building blocks.[10][11]

Protocol 2: Suzuki-Miyaura Coupling for C3-Arylation/Het-Arylation

This protocol is based on established procedures for coupling aryl boronic esters to halo-pyrrolo[2,3-b]pyrazines to generate potent FGFR inhibitors.[3][6]

Rationale: The combination of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the catalytic cycle. Dioxane and water are common solvents that facilitate the dissolution of both organic and inorganic reagents. The N-H of the pyrrole may require protection (e.g., with a sulfonyl group) prior to coupling, depending on the substrate and reaction conditions.[3]

Materials:

  • 3-Iodo-5H-pyrrolo[2,3-b]pyrazine (or N-protected analog) (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a reaction vessel, add the 3-iodo-pyrrolo[2,3-b]pyrazine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvents (1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting halide (typically 2-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to yield the desired 3-substituted-pyrrolo[2,3-b]pyrazine.

Data Summary: Representative C3-Suzuki Couplings

EntryC3-HalideBoronic Acid/EsterCatalyst (mol%)BaseConditionsYield (%)Reference
13-Iodo-5-(SEM)-pyrrolo[2,3-b]pyrazine1-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O, 80 °C89%[3]
23-Bromo-5-(subst.)-pyrrolo[2,3-b]pyrazine(4-Fluorophenyl)boronic acidPd(PPh₃)₄ (10%)Na₂CO₃DME/H₂O, 90 °C75%[6]
33-Iodo-5-(subst.)-pyrrolo[2,3-b]pyrazine(3-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (10%)K₂CO₃Dioxane/H₂O, 80 °C82%[3]

Workflow Visualization: Halogenation-Coupling Sequence

G Start Pyrrolo[2,3-b]pyrazine Core Halogenation Protocol 1: C3-Halogenation (e.g., NIS in DMF) Start->Halogenation Intermediate 3-Halo-pyrrolo[2,3-b]pyrazine Halogenation->Intermediate Coupling Protocol 2: Suzuki Cross-Coupling (Pd Catalyst, Base, Boronic Acid) Intermediate->Coupling Final C3-Functionalized Product Coupling->Final

Caption: Workflow for C3 functionalization via halogenation and Suzuki coupling.

Strategy 2: Directed C-H Functionalization via Metalation

A more direct and atom-economical approach involves the deprotonation of the C3-H bond with a strong base, forming a nucleophilic organometallic intermediate that can be trapped in situ with an electrophile. This strategy, known as directed ortho-metalation (DoM) or, more broadly, directed remote metalation, leverages a directing group (DG) to control regioselectivity.[12] For the pyrrolo[2,3-b]pyrazine scaffold, the pyrrole nitrogen (N5) can act as an endogenous directing group after deprotonation, guiding lithiation to the adjacent C3 position.

Protocol 3: Directed C3-Lithiation and Electrophilic Quench

This protocol is a generalized procedure based on methods for directed lithiation of related N-heterocycles like pyrrolopyrimidines.[13] The N-H proton is more acidic than the C-H protons and will be removed first. Using an excess of a strong base like Lithium Diisopropylamide (LDA) can then effect deprotonation at C3. Protecting the nitrogen (e.g., with SEM-Cl or a sulfonyl group) can sometimes improve yields and reproducibility.

Rationale: LDA is a strong, non-nucleophilic base ideal for deprotonation. The reaction is run at very low temperatures (-78 °C) in an anhydrous ethereal solvent like THF to ensure the stability of the highly reactive lithiated intermediate and to control the reaction kinetics, preventing side reactions. The subsequent addition of an electrophile allows for the formation of a new C-C or C-heteroatom bond at the C3 position.

Materials:

  • N-Protected 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) (1.2-1.6 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, methyl iodide, dry ice) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected pyrrolo[2,3-b]pyrazine in anhydrous THF in a flame-dried, three-neck flask under a strict inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 20-30 minutes. A color change often indicates the formation of the anion.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Add a solution of the chosen electrophile in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism Visualization: Directed C3-Lithiation

G cluster_0 Reaction Pathway Start N-Protected Pyrrolo[2,3-b]pyrazine Base LDA, THF, -78 °C Start->Base Deprotonation Intermediate C3-Lithiated Intermediate Base->Intermediate Electrophile Electrophile (E+) Intermediate->Electrophile Nucleophilic Attack Product C3-Substituted Product Electrophile->Product

Caption: Mechanism of C3-functionalization via directed lithiation.

Conclusion and Future Outlook

The functionalization of the C3 position of the pyrrolo[2,3-b]pyrazine scaffold is a cornerstone of SAR exploration in drug discovery programs targeting this heterocycle. The two primary strategies detailed here—halogenation followed by cross-coupling and directed C-H metalation—offer robust and complementary pathways to a wide range of analogs.

  • The halogenation/cross-coupling sequence is highly reliable and benefits from the vast commercial availability of boronic acids, making it ideal for generating large libraries of aryl and heteroaryl derivatives.

  • Directed lithiation provides a more direct route for installing a different set of functionalities, particularly those derived from carbon- and silicon-based electrophiles, without the need for a pre-installed handle.

The choice of method will depend on the desired target molecule, the availability of starting materials, and the functional group tolerance of the planned synthesis. As synthetic methodology continues to advance, direct C-H activation catalyzed by transition metals will likely provide even more efficient and sustainable routes to these valuable compounds in the future.[2]

References

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry.[Link][7]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.[Link][4][6]

  • Synthesis of Substituted Pyrrolo [2,3-B]Pyrazine Derivatives as Serine/Threonine Inhibitors. SSRN Electronic Journal.[Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline.[Link][1]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.[Link][3]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.[Link][2]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of Organic Chemistry.[Link][8]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.[Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.[Link][9]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI.[Link][13]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO.[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.[Link][10]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.[Link]

  • Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry.[Link]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. PubMed.[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.[Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC.[Link][12]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.[Link]

  • Practical and sustainable preparation of pyrrolo[2,3-b]indoles by Cu/Fe catalyzed intramolecular C(sp2)–H amination. Green Chemistry.[Link]

  • Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines. Mendeleev Communications.[Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate.[Link]

  • Transition metal-catalyzed functionalization of pyrazines. PubMed.[Link]

  • Discovery of pyrrolo[2,3-b]pyrazines derivatives as submicromolar affinity activators of wild type, G551D, and F508del cystic fibrosis transmembrane conductance regulator chloride channels. Journal of Medicinal Chemistry.[Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][1][6]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link][5]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.[Link]

  • Porous Organic Polymer-Derived Nanopalladium Catalysts for Chemoselective Synthesis of Antitumor Benzofuro[2,3-b]pyrazine from 2-Bromophenol and Isonitriles. Organic Letters.[Link]

Sources

Application Notes and Protocols: Hydrolysis of Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate to the Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a critical transformation in the synthesis of various biologically active compounds. The resulting carboxylic acid, 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, serves as a key intermediate in the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.[1] This application note provides a comprehensive guide to this saponification reaction, detailing the underlying mechanism, a robust experimental protocol, and essential considerations for achieving high yield and purity.

Mechanistic Overview: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of the methyl ester to the carboxylic acid is achieved through base-catalyzed hydrolysis, a process commonly known as saponification.[2][3][4] This reaction is effectively irreversible under basic conditions, which drives the reaction to completion and typically results in high yields.[2][5]

The mechanism proceeds in three key steps:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the elimination of a methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction is highly favorable and renders the overall process irreversible.[2]

The final carboxylic acid is then obtained by a subsequent acidic workup, which protonates the carboxylate salt.[2][6]

Experimental Protocol

This protocol is designed for the efficient and high-yielding hydrolysis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.

Materials and Reagents
  • Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (Starting Material)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve the methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (1.0 eq) in a solvent mixture of THF, MeOH, and water. A common ratio is 3:1:1 (THF:MeOH:H₂O).[7]

    • Add a magnetic stir bar to the flask.

  • Addition of Base:

    • Add a solution of NaOH or LiOH (typically 2-4 equivalents) dissolved in a small amount of water to the reaction mixture.[7] The use of an aqueous base solution is common in saponification reactions.[6]

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (typically 50-80°C) and stir vigorously.[6][7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary but are often in the range of 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvents (THF and MeOH) using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the aqueous solution to a pH of 2-3 by the dropwise addition of 1M HCl. The carboxylic acid product should precipitate out of the solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[6]

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with water and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Reaction Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Ester in THF/MeOH/H2O B 2. Add Aqueous NaOH or LiOH A->B C 3. Heat to Reflux (50-80°C) B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool & Remove Organic Solvents D->E Reaction Complete F 6. Acidify with 1M HCl to pH 2-3 E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with H2O and Brine G->H I 9. Dry with Na2SO4 & Filter H->I J 10. Concentrate in vacuo I->J K Purified Carboxylic Acid J->K Crude Product

Caption: Workflow for the hydrolysis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationaleExpected Outcome
Base NaOH or LiOHStrong bases that effectively catalyze the hydrolysis. LiOH is sometimes preferred for its higher solubility in mixed aqueous/organic solvents.Complete conversion of the ester to the carboxylate salt.
Solvent System THF/MeOH/H₂OA mixture that ensures the solubility of both the nonpolar starting material and the polar hydroxide salt.[7]A homogeneous reaction mixture, leading to efficient reaction kinetics.
Temperature 50-80°C (Reflux)Provides sufficient energy to overcome the activation barrier of the reaction without causing significant degradation of the starting material or product.[6]A reasonable reaction rate, typically completing within a standard workday.
Acidification pH 2-3Ensures complete protonation of the carboxylate salt to the less water-soluble carboxylic acid, facilitating its extraction into an organic solvent.Maximizes the yield of the isolated carboxylic acid.
Extraction Solvent Ethyl AcetateA moderately polar solvent that effectively dissolves the carboxylic acid product while having limited miscibility with water.Efficient extraction of the product from the aqueous phase.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, as indicated by TLC or HPLC, additional base can be added. Ensure the reaction temperature is maintained and that stirring is adequate to ensure a homogeneous mixture.

  • Low Yield During Extraction: The solubility of pyrrolopyrazine carboxylic acids can be a challenge.[8] Ensure the aqueous layer is thoroughly acidified before extraction. Performing multiple extractions with fresh solvent will maximize the recovery of the product.

  • Emulsion Formation During Workup: The formation of an emulsion during the aqueous workup can complicate phase separation. Adding brine can help to break the emulsion. In persistent cases, filtration through a pad of celite may be necessary.

  • Product Purity: If the final product is not of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

Analytical Monitoring

The progress of the hydrolysis can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product. The carboxylic acid product is typically more polar and will have a lower Rf value than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the carboxylic acid proton signal (typically >10 ppm) in the ¹H NMR spectrum.[9][10]

Conclusion

The base-catalyzed hydrolysis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a reliable and high-yielding method for the synthesis of the corresponding carboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction and workup conditions, researchers can consistently obtain this valuable intermediate in high purity for its application in drug discovery and development.

References

  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed. (n.d.).
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.).
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • Saponification-Typical procedures. (2024, April 27). OperaChem.
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  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • Pyrrolo[1,2-a]pyrazine-3-carboxylic acid|CAS 588720-53-0. (n.d.). Benchchem.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). arkat usa.
  • Saponification (Base Hydrolysis) of Organic Materials. (n.d.). CalTech GPS.
  • Process and operation steps of preparing fatty acid from methyl ester. (n.d.). ECHEMI.
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  • 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid 97%. (2026, March 26). Advanced ChemBlocks.
  • Hydrolysis using dilute alkali. (n.d.). Chemguide.
  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • Ester to Acid (NaOH + THF/MeOH/H2O). (n.d.). Common Organic Chemistry.
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  • Base hydrolysis of esters. (2022, March 11). YouTube.

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Application Notes and Protocols for the Use of Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate as a Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 5H-pyrrolo[2,3-b]pyrazine core, an isostere of purine, has emerged as a privileged scaffold in this arena.[1][2] Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site makes it an ideal foundation for the design of competitive inhibitors.[1][3] This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK), underscoring its versatility and therapeutic relevance.[3][4]

Fragment-Based Drug Discovery (FBDD) offers a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel kinase inhibitors.[5] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields hits with superior ligand efficiency. This document provides detailed application notes and protocols for the use of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate , a strategically designed fragment, as a starting point for the discovery of next-generation kinase inhibitors.

Fragment Rationale: Why Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate?

The selection of this fragment is based on a rational design that incorporates key features to maximize its utility in an FBDD campaign.

  • The Core Scaffold (5H-pyrrolo[2,3-b]pyrazine): As previously mentioned, this bicyclic heterocycle is a proven hinge-binder, mimicking the adenine base of ATP to form critical hydrogen bonds with the kinase hinge region.[1][3] This interaction anchors the fragment in the active site, providing a solid foundation for further elaboration.

  • The 3-Bromo Substituent: The bromine atom at the 3-position serves as a versatile synthetic handle. It is strategically placed to allow for the introduction of a wide variety of substituents through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][6] This enables the exploration of the deep, solvent-exposed region of the ATP-binding site, which is crucial for achieving inhibitor potency and selectivity.

  • The 6-Methyl Carboxylate Group: The methyl ester at the 6-position offers several advantages. Firstly, it can be readily converted to a carboxylic acid or a diverse library of amides, allowing for the fine-tuning of interactions with the solvent-exposed region of the kinase active site. This position is often exploited to enhance solubility and introduce vectors that can be further modified to improve pharmacokinetic properties. Secondly, the ester itself can act as a hydrogen bond acceptor, potentially forming favorable interactions with nearby residues. A patent describing a 6-carboxamide derivative of this scaffold highlights the importance of substitution at this position for kinase inhibitory activity.[7]

Experimental Workflow: From Fragment to Lead

The following workflow outlines the key stages in utilizing methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate for kinase inhibitor discovery.

FBDD_Workflow cluster_0 Fragment Synthesis & Library Preparation cluster_1 Primary Screening & Hit Identification cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization synthesis Synthesis of Fragment library Fragment Library Preparation synthesis->library QC & Solubilization screening Biophysical Screening (SPR, NMR, X-ray) hit_id Hit Identification (Binding Confirmed) screening->hit_id Data Analysis biochem_assay Biochemical Assays (IC50 Determination) hit_id->biochem_assay thermo_bind Thermodynamic Binding (ITC) biochem_assay->thermo_bind structural Structural Biology (X-ray, Cryo-EM) thermo_bind->structural sar Structure-Activity Relationship (SAR) structural->sar Guide Design synthesis_opt Analogue Synthesis sar->synthesis_opt cell_assays Cell-Based Assays synthesis_opt->cell_assays adme ADME/Tox Profiling cell_assays->adme adme->sar Feedback Loop

Caption: FBDD workflow for kinase inhibitor discovery.

Protocols

Protocol 1: Proposed Synthesis of Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Synthesis_Scheme start Commercially Available Starting Materials step1 Step 1: Formation of Pyrrolo[2,3-b]pyrazine Core start->step1 step2 Step 2: Selective Bromination step1->step2 step3 Step 3: Carboxylation step2->step3 step4 Step 4: Esterification step3->step4 product Methyl 3-bromo-5H-pyrrolo [2,3-b]pyrazine-6-carboxylate step4->product

Caption: Proposed synthetic pathway for the target fragment.

Step 1: Synthesis of 5H-pyrrolo[2,3-b]pyrazine

This can be achieved through various published methods, often starting from substituted pyrazines and employing cyclization strategies.[9]

Step 2: Bromination of 5H-pyrrolo[2,3-b]pyrazine to yield 3-bromo-5H-pyrrolo[2,3-b]pyrazine

  • Reagents and Materials:

    • 5H-pyrrolo[2,3-b]pyrazine

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Stir plate and magnetic stir bar

    • Round-bottom flask

    • Standard workup and purification equipment (rotary evaporator, chromatography supplies)

  • Procedure:

    • Dissolve 5H-pyrrolo[2,3-b]pyrazine in DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 3-bromo-5H-pyrrolo[2,3-b]pyrazine.[3]

Step 3: Carboxylation of 3-bromo-5H-pyrrolo[2,3-b]pyrazine to yield 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

  • Reagents and Materials:

    • 3-bromo-5H-pyrrolo[2,3-b]pyrazine

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

    • Dry ice (solid CO2)

    • Argon or nitrogen atmosphere setup

    • Dry glassware

  • Procedure:

    • Dissolve 3-bromo-5H-pyrrolo[2,3-b]pyrazine in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi or LDA (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Quench the reaction by adding crushed dry ice in excess.

    • Allow the reaction to slowly warm to room temperature.

    • Add water and acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Step 4: Esterification to Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

  • Reagents and Materials:

    • 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl2) or a carbodiimide coupling reagent (e.g., EDC)

    • Reflux apparatus

  • Procedure (using SOCl2):

    • Suspend 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid in anhydrous methanol.

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the final product.

Protocol 2: Biophysical Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[8]

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5)

    • Kinase of interest

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Fragment stock solutions in 100% DMSO

    • Running buffer (e.g., HBS-EP+) with a matched DMSO concentration to the samples

  • Procedure:

    • Immobilization: Immobilize the kinase onto the sensor chip surface via standard amine coupling.

    • Fragment Screening:

      • Prepare a dilution series of the fragment in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer itself.

      • Inject the fragment solutions over the immobilized kinase surface at a constant flow rate.

      • Monitor the change in response units (RU) to detect binding.

      • Include a reference flow cell (without kinase or with an irrelevant protein) to subtract non-specific binding.

    • Data Analysis:

      • Analyze the sensorgrams to confirm binding.

      • For hits, perform a dose-response experiment to determine the equilibrium dissociation constant (KD).

Protocol 3: Hit Validation with Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, confirming the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[10]

  • Materials:

    • Isothermal titration calorimeter

    • Purified kinase in a suitable buffer

    • Fragment solution in the same buffer

  • Procedure:

    • Sample Preparation: Prepare the kinase solution (in the cell) and the fragment solution (in the syringe) in the same buffer to minimize heats of dilution.

    • Titration: Perform a series of small injections of the fragment into the kinase solution while monitoring the heat change.

    • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Protocol 4: Elaboration of the Fragment Hit

The 3-bromo and 6-methyl carboxylate positions are prime for synthetic elaboration.

  • Suzuki Coupling at the 3-position:

    • React the fragment with a variety of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) to introduce diverse aryl and heteroaryl moieties.[6]

  • Amide Library Synthesis at the 6-position:

    • Hydrolyze the methyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

    • Couple the resulting carboxylic acid with a library of amines using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC) to generate a diverse set of amides.

Data Interpretation and Structure-Activity Relationship (SAR) Development

Assay Parameter Measured Interpretation for SAR
SPR KD (Equilibrium Dissociation Constant)Quantifies binding affinity. A lower KD indicates a stronger binder.
ITC KD, ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)Confirms binding affinity and provides insight into the driving forces of binding (enthalpic vs. entropic). A 1:1 stoichiometry is expected.
Biochemical Kinase Assay IC50 (Half-maximal Inhibitory Concentration)Measures the functional inhibition of the kinase. A lower IC50 indicates a more potent inhibitor.
X-ray Crystallography 3D structure of the kinase-inhibitor complexProvides the atomic details of the binding mode, guiding rational drug design for potency and selectivity improvements.
Cell-Based Assays Cellular IC50, Target EngagementEvaluates the inhibitor's activity in a physiological context, accounting for cell permeability and off-target effects.

Conclusion

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a highly valuable fragment for initiating a kinase inhibitor discovery program. Its core scaffold is a proven hinge-binder, and the strategically placed bromo and methyl ester functionalities provide clear and versatile vectors for rapid hit-to-lead optimization. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, validation, and elaboration of this promising starting point, enabling the efficient discovery of novel and selective kinase inhibitors.

References

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 301–336.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Molecules, 22(4), 596. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Semantic Scholar. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). PubMed. [Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry, 85(8), 5529–5538. [Link]

  • Doyle, M. L. (2006). Isothermal titration calorimetry and the binding of ligands to proteins. Current Protocols in Protein Science, Chapter 20, Unit 20.4.
  • Structure activity optimization of 6H-pyrrolo[2,3-e][3][5][6]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4399–4404. [Link]

  • 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013). Journal of Medicinal Chemistry, 56(2), 548–561. [Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][3][5][6]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. (2015). ResearchGate. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Semantic Scholar. [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. (2017).
  • POLYMORPH FORMS OF A 5H-PYRROLO [2, 3-b] PYRAZINE DERIVATIVE, METHODS OF PREPARATION, AND USES THEREFORE. (2024).
  • Journal articles: 'Pyrrolo[2,3-b]pyrazine'. (2022). Grafiati. [Link]

  • 3-Bromo-2-pyrone. Organic Syntheses. [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Lirias. [Link]

  • Discovery of pyrrolo[2,1-f][3][5][6]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. (2011). PubMed. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Organic and Pharmaceutical Chemistry Journal. [Link]

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine - [B0686]. Synthonix, Inc. [Link]

  • A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][5]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][5]benzazepines and evaluation of their bioactivity. (2022). RSC Advances, 12(45), 29285–29295. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry, 15(3), 624–646. [Link]

  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (2021).

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Introduction: Targeting Aberrant FGFR Signaling with Pyrrolopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of FGFR inhibitors built from a pyrrolopyrazine core.

Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] The binding of fibroblast growth factors (FGFs) to their cognate FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways such as RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT.[2][3]

In healthy adult tissues, FGFR signaling is tightly regulated. However, genetic alterations—including gene amplification, activating mutations, and chromosomal translocations—can lead to aberrant, constitutive activation of these pathways.[1][3] This dysregulation is a known oncogenic driver in a significant percentage of cancers, including bladder, cholangiocarcinoma, gastric, and lung cancers.[4][5][6] Consequently, FGFRs have emerged as compelling therapeutic targets for cancer treatment.[7][8]

The pyrrolopyrazine scaffold is recognized in medicinal chemistry as a "biologically active scaffold," with derivatives exhibiting a wide range of activities, including antitumor and kinase inhibitory effects.[9] Its rigid, bicyclic structure provides a robust framework for the strategic placement of functional groups that can interact with the ATP-binding pocket of kinases like FGFR, making it an excellent starting point for inhibitor design.[7]

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel FGFR inhibitors based on the pyrrolopyrazine core. It offers field-proven insights and detailed, step-by-step protocols for both the chemical synthesis and the subsequent biological characterization necessary for advancing drug discovery programs in this area.

The FGFR Signaling Pathway: A Network of Oncogenic Signals

Upon activation, FGFRs phosphorylate key intracellular substrates, triggering multiple downstream pathways that collectively promote tumor growth, survival, and angiogenesis.[3][4] Understanding this network is critical for interpreting the cellular effects of FGFR inhibitors.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg JAK JAK FGFR->JAK RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K Transcription Gene Transcription PLCg->Transcription Cell Motility STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK_ERK MAPK (ERK) MEK->MAPK_ERK MAPK_ERK->Transcription Proliferation, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Survival, Growth, Inhibits Apoptosis STAT->Transcription Invasion, Metastasis

Caption: The FGFR signaling cascade, illustrating the four major downstream pathways.

PART I: Synthesis of Pyrrolopyrazine-Based FGFR Inhibitors

The synthesis of potent and selective FGFR inhibitors requires a modular approach that allows for the construction of a core scaffold followed by diversification to explore structure-activity relationships (SAR).

Design Rationale and General Synthetic Strategy

The majority of FGFR inhibitors are ATP-competitive, designed to occupy the kinase's ATP-binding pocket. A common strategy involves a heterocyclic core (the pyrrolopyrazine) that forms hydrogen bonds with the hinge region of the kinase. Appended substituents are then optimized to form additional interactions, for instance with the "gatekeeper" residue, which can enhance both potency and selectivity.[10][11] Some advanced inhibitors also incorporate a covalent "warhead" (e.g., an acrylamide group) to form an irreversible bond with a nearby cysteine residue, leading to prolonged target engagement.[12][13]

A convergent synthesis is often employed, starting from commercially available pyrrole and pyrazine precursors. The general workflow involves building the bicyclic core, followed by functionalization via cross-coupling reactions.

Synthesis_Workflow A Precursor A (e.g., Halogenated Pyrrole) C Core Formation (Cyclization/Annulation) A->C B Precursor B (e.g., Aminopyrazine) B->C D Pyrrolopyrazine Core (Halogenated Intermediate) C->D F Functionalization (e.g., Suzuki Coupling) D->F E Coupling Partner (e.g., Boronic Acid) E->F G Final Inhibitor F->G H Purification & Characterization G->H

Caption: General workflow for the synthesis of pyrrolopyrazine-based inhibitors.

Protocol 1: Synthesis of a 5H-pyrrolo[2,3-b]pyrazine Core

This protocol describes a representative synthesis of a functionalized pyrrolopyrazine core, a key intermediate for many FGFR inhibitors. The method involves the construction of the pyrazine ring onto a pyrrole precursor.

Materials and Reagents:

  • Substituted 2-amino-3-cyanopyrrole

  • Chloroacetaldehyde (50% wt. solution in water)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (magnetic stirrer, heating mantle, rotary evaporator, flash chromatography system).

Step-by-Step Procedure:

Step 1A: Synthesis of the Pyrrolo[2,3-b]pyrazin-6(7H)-one Intermediate

  • To a solution of the starting 2-amino-3-cyanopyrrole (1.0 eq) in ethanol, add chloroacetaldehyde (1.5 eq).

  • Add a 2M aqueous solution of NaOH (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and neutralize with 1M HCl.

  • Extract the product with ethyl acetate (3x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the pyrrolo[2,3-b]pyrazin-6(7H)-one.

Step 1B: Halogenation of the Pyrrolopyrazine Core

  • Dissolve the product from Step 1A (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with saturated sodium thiosulfate solution and then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting halogenated pyrrolopyrazine core is often used in the next step without further purification if sufficiently pure.

Causality Behind Choices: The cyclization in Step 1A is a classic method for forming the pyrazine ring.[9][14] Halogenation in Step 1B, typically with NBS or NCS, installs a chemical handle (a bromine or chlorine atom) at a reactive position on the core.[2] This "handle" is essential for the subsequent introduction of various substituents via palladium-catalyzed cross-coupling reactions, allowing for systematic exploration of the chemical space around the core.

Protocol 2: Functionalization via Suzuki Cross-Coupling

This protocol details the addition of a key aryl moiety (e.g., a 3,5-dimethoxyphenyl group, common in FGFR inhibitors) to the halogenated core.[11]

Materials and Reagents:

  • Halogenated pyrrolopyrazine core (from Protocol 1)

  • Substituted arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a reaction vessel, add the halogenated pyrrolopyrazine core (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final inhibitor.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART II: Biological Evaluation of Pyrrolopyrazine-Based Inhibitors

Once synthesized, the compounds must be rigorously tested to determine their potency, selectivity, and cellular activity.

Protocol 3: In Vitro Biochemical Kinase Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases. The LanthaScreen™ Eu Kinase Binding Assay is a common FRET-based method.[15]

Kinase_Assay_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A Eu-Ab FGFR Kinase AF647-Tracer A:f1->A:f0 A:f1->A:f2 label_a Eu Donor Excites AF647 Acceptor B High FRET Signal label_a->B C Eu-Ab FGFR Kinase C:f1->C:f0 label_b Inhibitor Displaces Tracer D Inhibitor D->C:f1 E AF647-Tracer F Low FRET Signal label_b->F

Caption: Principle of a FRET-based kinase binding assay.

Materials and Reagents:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases.

  • LanthaScreen™ Eu-anti-tag Antibody.

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).

  • Test compounds (pyrrolopyrazine derivatives) dissolved in DMSO.

  • Staurosporine or a known FGFR inhibitor (e.g., Futibatinib) as a positive control.[6][9]

  • Assay buffer and 384-well plates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In a 384-well plate, add 5 µL of the test compound dilutions. Include "no inhibitor" (DMSO only) and positive control wells.

  • Prepare a mixture of the specific FGFR kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Prepare a solution of the Alexa Fluor™ 647 tracer in assay buffer. Add 5 µL of this solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.

  • Calculate the emission ratio. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: The results are typically summarized in a table to compare the potency and selectivity of the synthesized compounds.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
PYPZ-001 7925712
PYPZ-002 106.930.2>1000
Futibatinib 1.22.53.05.7

Note: Data is representative and based on published results for similar compound classes.[6][13][16]

Protocol 4: Cell-Based Assays

Cell-based assays are crucial to confirm that the inhibitor can enter cells, engage its target, and produce a desired biological effect (e.g., inhibiting proliferation).

A. Target Engagement via Western Blot

This assay determines if the inhibitor can block FGFR autophosphorylation in a relevant cancer cell line. Cell lines with known FGFR alterations are used, such as SNU-16 (FGFR2 amplified) or RT112/84 (FGFR3 fusion).[12][17]

Step-by-Step Procedure:

  • Seed the selected cancer cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

  • Treat the cells with various concentrations of the test inhibitor for 2-6 hours.

  • For some cell lines, stimulate with an FGF ligand (e.g., FGF2) for 10-15 minutes to induce robust receptor phosphorylation.[17]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-FGFR (p-FGFR), total FGFR, phospho-ERK (p-ERK), and total ERK.

  • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Interpretation: A potent inhibitor will show a dose-dependent decrease in the p-FGFR and p-ERK signals, while the total protein levels remain unchanged. This confirms on-target activity within the cell.[18][19]

B. Antiproliferative Assay

This assay measures the effect of the inhibitor on cancer cell growth and viability.

Step-by-Step Procedure:

  • Seed cancer cells (e.g., RT112/84, KATO III) in 96-well plates at an appropriate density.[6]

  • Allow cells to attach for 24 hours.

  • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.

  • Incubate as per the manufacturer's instructions (typically 10-30 minutes).

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the DMSO-treated control cells.

  • Plot the results and determine the IC₅₀ (or GI₅₀) value, which represents the concentration of inhibitor required to reduce cell viability by 50%.[6][20]

Conclusion

The development of FGFR inhibitors based on the pyrrolopyrazine core represents a promising strategy in oncology drug discovery. The synthetic routes described herein offer a robust and flexible platform for generating diverse chemical libraries. When coupled with the detailed biochemical and cell-based evaluation protocols, this comprehensive approach enables the identification and optimization of potent and selective clinical candidates. The self-validating nature of these interconnected protocols—where biochemical potency should correlate with cellular target engagement and antiproliferative activity—provides a high degree of confidence in the generated data, paving the way for further preclinical and clinical development.

References
  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). Cells. Retrieved from [Link]

  • Guan, Y., et al. (2019). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Retrieved from [Link]

  • Hess, K. L., et al. (2021). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aslanoglu, F. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity. Retrieved from [Link]

  • Li, Y., et al. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • Xie, Y., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Mehra, A., & Sangwan, R. (2025). A Promising Paradigm Shift in Cancer Treatment with FGFR Inhibitors. Current Drug Targets. Retrieved from [Link]

  • Kim, H. P., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry. Retrieved from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Molecules. Retrieved from [Link]

  • Dienstmann, R., et al. (2012). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Retrieved from [Link]

  • Wang, X., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • Harrison, C., et al. (2022). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Krejci, P., et al. (2016). Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics. Retrieved from [Link]

  • Mingoia, F., et al. (1998). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Merugu, S. R., et al. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. Retrieved from [Link]

  • Turner, L. D., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2026). Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). PubMed. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. Retrieved from [Link]

  • Liu, Z., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Communications Biology. Retrieved from [Link]

  • He, L., et al. (2023). A cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. Retrieved from [Link]

  • Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. (2013). ResearchGate. Retrieved from [Link]

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regioselective functionalization of 5H-pyrrolo[2,3-b]pyrazine systems

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Regioselective Functionalization of 5H-Pyrrolo[2,3-b]pyrazine Systems

Authored by a Senior Application Scientist

The 5H-pyrrolo[2,3-b]pyrazine core, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone in the development of a wide array of biologically active compounds, particularly kinase inhibitors targeting aberrant cell signaling pathways in oncology.[1][2][3] The therapeutic potential of derivatives from this family, including inhibitors for Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs), is vast.[1][2]

However, unlocking the full potential of this scaffold hinges on the precise, regioselective installation of various functional groups. The ability to predictably modify specific positions on the bicyclic system is paramount for fine-tuning physiochemical properties, optimizing target engagement, and conducting rigorous structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the key strategies and field-proven protocols for achieving regioselective functionalization of the 5H-pyrrolo[2,3-b]pyrazine system.

Structural and Reactivity Landscape

The 5H-pyrrolo[2,3-b]pyrazine system is an aromatic heterocycle composed of an electron-rich pyrrole ring fused to an electron-deficient pyrazine ring. This electronic dichotomy is the primary determinant of its chemical reactivity and the foundation upon which regioselective strategies are built. Electrophilic substitution preferentially occurs on the pyrrole ring, while nucleophilic substitution or metal-catalyzed reactions are more common on the pyrazine ring, especially when activated by a leaving group.

Caption: Core structure of 5H-pyrrolo[2,3-b]pyrazine.

Foundational Strategies: Halogenation and N-Protection

A common and highly effective strategy for diversifying the pyrrolo[2,3-b]pyrazine core involves a two-step sequence: initial regioselective halogenation followed by subsequent metal-catalyzed cross-coupling reactions. Protecting the pyrrole nitrogen (N5) is often a critical intermediate step to enhance stability, prevent side reactions, and provide an additional point for modification.

Regioselective Halogenation at C3

The electron-rich nature of the pyrrole moiety makes the C3 position (analogous to C7 in 7-deazapurine nomenclature) susceptible to electrophilic aromatic substitution. This provides a reliable method for installing a halogen "handle" for further chemistry.

  • Causality: N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent. In a polar aprotic solvent like DMF, the reaction proceeds smoothly at room temperature, yielding the 3-iodo derivative with high regioselectivity.[4] Similarly, N-Bromosuccinimide (NBS) can be used for bromination. The resulting 3-halo-5H-pyrrolo[2,3-b]pyrazines are versatile intermediates for a wide range of cross-coupling reactions.

Functionalization and Protection of the N5 Position

The pyrrole N-H at the N5 position is acidic and can be readily deprotonated with a suitable base, allowing for the introduction of various substituents. This step is crucial for several reasons:

  • Preventing Side Reactions: It prevents competitive N-arylation or N-alkylation during subsequent cross-coupling steps.

  • Modulating Properties: The group at N5 can significantly influence the molecule's solubility, metabolic stability, and pharmacokinetic profile.[1]

  • Stabilization: Electron-withdrawing groups, such as a tosyl (p-toluenesulfonyl) group, can help stabilize the heterocyclic core.[5]

  • Causality: Strong, non-nucleophilic bases like sodium hydride (NaH) are typically used to deprotonate the pyrrole nitrogen in an anhydrous aprotic solvent like DMF. The resulting anion readily reacts with electrophiles such as sulfonyl chlorides or alkyl halides.[1]

Core Diversification via Metal-Catalyzed Cross-Coupling

With a halogen installed at C3 and the N5 position suitably protected, the stage is set for extensive diversification using palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern medicinal chemistry for their reliability, functional group tolerance, and broad scope.

workflow start 5H-Pyrrolo[2,3-b]pyrazine Core halogenation C3 Halogenation (e.g., NIS, NBS) start->halogenation Electrophilic Substitution protection N5 Protection/Functionalization (e.g., R-SO2Cl, R-X) halogenation->protection Base-mediated Alkylation/Sulfonylation coupling C3 Cross-Coupling (Suzuki, Sonogashira, etc.) protection->coupling Pd-Catalyzed C-C/C-N bond formation final Diversified Analogs coupling->final

Caption: General workflow for regioselective functionalization.

The table below summarizes the most common cross-coupling reactions employed for this scaffold.

Reaction Coupling Partner Typical Catalyst/Ligand Key Bond Formed Purpose
Suzuki Boronic Acid / EsterPd(dppf)Cl₂, SPhos, etc.C-C (sp²-sp²)Introduction of (hetero)aryl groups.[1]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIC-C (sp²-sp)Introduction of alkynyl groups; precursor for further cyclizations.[6][7]
Negishi Organozinc ReagentPd(PPh₃)₄C-C (sp²-sp²)Building complex fused systems.[8]
Stille OrganostannanePd(PPh₃)₄C-C (sp²-sp²)Alternative for introducing aryl and vinyl groups.[7][9]

Detailed Application Protocols

The following protocols are self-validating systems designed for reproducibility. Adherence to anhydrous conditions, particularly for reactions involving strong bases and organometallics, is critical for success.

Protocol 1: Regioselective Iodination of 6-Chloro-7-deazapurine at the C7-Position

This protocol describes the highly regioselective iodination of the pyrrole ring, creating a key intermediate for subsequent cross-coupling.

  • Rationale: This procedure, adapted from established literature, utilizes the mild electrophile N-iodosuccinimide (NIS) to selectively functionalize the electron-rich C7 position (equivalent to C3 on the pyrrolo[2,3-b]pyrazine core) without affecting the more electron-deficient pyrazine ring.[4]

Reagents & Materials:

  • 6-Chloro-7-deazapurine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-7-deazapurine (e.g., 1.0 g, 6.51 mmol) in anhydrous DMF (20 mL), add N-iodosuccinimide (1.60 g, 7.16 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, remove the DMF under reduced pressure (high vacuum).

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexanes:EtOAc to afford the desired 6-chloro-7-iodo-7-deazapurine.[4]

Protocol 2: N5-Sulfonylation of a 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Intermediate

This protocol details the protection/functionalization of the pyrrole nitrogen, a critical step before cross-coupling.

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the N5-H. The resulting anion acts as a potent nucleophile, reacting with an appropriate sulfonyl chloride to form a stable sulfonamide. This protects the nitrogen and introduces a key modulating group.[1]

Reagents & Materials:

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • An appropriate sulfonyl chloride (e.g., 1H-imidazole-4-sulfonyl chloride) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (for quenching)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend NaH (e.g., 160 mg, 6.71 mmol) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (e.g., 1.20 g, 6.1 mmol) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired sulfonyl chloride (e.g., 1.22 g, 7.32 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LC-MS indicates completion.

  • Carefully quench the reaction by slowly adding water (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.[1]

Protocol 3: C3-Arylation via Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a 3-bromo intermediate with a boronic acid derivative to form a C-C bond.

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for creating C(sp²)-C(sp²) bonds. A palladium catalyst, often with a specialized phosphine ligand like dppf, facilitates the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired biaryl product.[1]

Reagents & Materials:

  • 3-Bromo-5-(sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)

  • (Hetero)aryl boronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the 3-bromo-5-(sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (e.g., 1.2 g, 3.2 mmol), the boronic ester (e.g., 745 mg, 3.84 mmol), K₂CO₃ (1.32 g, 9.6 mmol), and Pd(dppf)Cl₂ (130 mg, 0.16 mmol).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 3:1 v/v, 20 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4 hours under an inert atmosphere.

  • After cooling to room temperature, evaporate the solvent to dryness.

  • The residue can be purified directly by silica gel chromatography to isolate the C3-arylated product.[1]

Conclusion

The regioselective functionalization of the 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established yet continually evolving field. The strategies outlined in this guide, centered on a logical sequence of electrophilic halogenation, N-protection, and palladium-catalyzed cross-coupling, provide a powerful and versatile toolkit for medicinal chemists. By understanding the intrinsic reactivity of the heterocyclic core and applying these robust protocols, researchers can efficiently generate diverse libraries of compounds for the discovery of novel therapeutics.

References

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. (n.d.).
  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024, April 27).
  • Seela, F., Peng, X., & Budow, S. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Bentham Science Publishers.
  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. (2016, December 13).
  • Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research, 21(2), 187–192. [Link]

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. (n.d.). Benchchem.
  • Transition metal-catalyzed functionalization of pyrazines. (2013, April 9). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ali, K., Mohammad, B., Hossein, N.-I., & Somayeh, E. (n.d.). Highly Efficient Synthesis of 5,6‐Disubstituted‐5H‐pyrrolo[2,3‐b]pyrazine‐2,3‐dicarbonitriles Through a One‐Pot Palladium‐Catalyzed Coupling Reaction/Cyclization in Water. Sci-Hub. [Link]

  • Transition metal-catalyzed functionaliz
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19). National Center for Biotechnology Information. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19). PubMed. [Link]

  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (n.d.).
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). Sci-Hub. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on enhancing yields for electron-rich heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet nuanced transformation. Here, we move beyond standard protocols to explore the underlying causes of common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich heterocycles, such as indoles, pyrroles, and furans, particularly challenging substrates in Suzuki coupling?

A1: Electron-rich heterocycles present unique challenges in the Suzuki-Miyaura coupling for several reasons. Their high electron density can make the initial oxidative addition of the palladium catalyst to the heteroaryl halide more difficult compared to their electron-poor counterparts.[1][2] Additionally, the heteroatoms themselves (nitrogen, oxygen, sulfur) can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, many of these heterocycles are prone to instability under the reaction conditions, leading to side reactions like protodeboronation.[4][5]

Q2: What is protodeboronation and why is it a significant problem with electron-rich heterocycles?

A2: Protodeboronation is an undesired side reaction where the boronic acid or ester is cleaved by a proton source (often water or alcohol in the reaction mixture) to replace the carbon-boron bond with a carbon-hydrogen bond.[5] This effectively consumes the nucleophilic coupling partner, leading to reduced yields. Electron-rich heteroaryl boronic acids are particularly susceptible to this reaction.[4][6] The rate of protodeboronation is highly dependent on factors like pH, temperature, and the specific structure of the heterocycle.[5][7]

Q3: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) impact the reaction?

A3: The choice of palladium precursor is critical. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to the formation of palladium black, which has lower catalytic activity.[8] Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it bypasses this reduction step.[9][10] However, these Pd(0) sources can be more sensitive to air and moisture. Pre-formed catalysts, where the ligand is already coordinated to the palladium center, often offer improved stability and reactivity.[11][12]

Q4: Can you explain the general roles of the ligand and base in the catalytic cycle?

A4: The ligand and base are crucial for a successful Suzuki coupling.

  • Ligand: The ligand stabilizes the palladium catalyst, preventing its decomposition. More importantly, the ligand's electronic and steric properties modulate the reactivity of the metal center. Bulky, electron-rich ligands are often necessary for coupling challenging substrates like electron-rich heterocycles because they promote the oxidative addition step and facilitate reductive elimination.[1][8][11][13]

  • Base: The base plays a key role in the transmetalation step of the catalytic cycle. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[14][15] The choice of base can significantly affect the reaction rate and yield, and its selection is often dependent on the specific substrates and solvent.[14]

Troubleshooting Guide

Issue 1: Low or No Product Formation

You've set up your Suzuki coupling with an electron-rich heterocycle (e.g., an indole halide) and an arylboronic acid, but after the specified reaction time, you observe primarily unreacted starting materials.

start Low/No Yield catalyst_check Is the Catalyst System Active? start->catalyst_check boronic_acid_check Is the Boronic Acid Stable? start->boronic_acid_check conditions_check Are Reaction Conditions Optimal? start->conditions_check ligand_issue Potential Ligand/Catalyst Inhibition or Decomposition catalyst_check->ligand_issue YES protodeboronation_issue Significant Protodeboronation of the Boronic Acid boronic_acid_check->protodeboronation_issue YES solubility_temp_issue Poor Solubility or Insufficient Temperature conditions_check->solubility_temp_issue YES solution1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos). Use a pre-formed precatalyst. ligand_issue->solution1 solution2 Use a more stable boronic ester (e.g., pinacol, MIDA). Use anhydrous conditions and screen bases. protodeboronation_issue->solution2 solution3 Screen alternative solvents/co-solvents. Cautiously increase reaction temperature. solubility_temp_issue->solution3

Caption: Troubleshooting workflow for low yield.

A: Yes, catalyst choice and stability are paramount. For electron-rich heterocycles, standard catalysts like Pd(PPh₃)₄ may not be effective. The electron-rich nature of the substrate can slow down the oxidative addition step.[1][2]

Solution:

  • Switch to Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type ligands are designed to accelerate the oxidative addition and subsequent steps for challenging substrates.[3][11] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability, which forms a very stable bond with palladium.[11]

  • Use Pre-formed Catalysts: Consider using a pre-catalyst where the ligand is already bound to the palladium. These are often more stable and air-resistant, ensuring a more consistent concentration of the active catalyst.[12]

Table 1: Recommended Ligand Classes for Electron-Rich Heterocycles

Ligand ClassKey CharacteristicsExample Ligands
Bulky, Electron-Rich Phosphines Accelerate oxidative addition and reductive elimination.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form highly stable palladium complexes.IPr, SIMes
Palladacycles Air and moisture stable pre-catalysts, often highly active.Buchwald Palladacycles

A: Protodeboronation is a likely culprit. [5] You can often detect the protodeboronated byproduct (the heterocycle with a hydrogen where the boron used to be) by LC-MS or GC-MS analysis of your crude reaction mixture.

Solutions:

  • Switch to a Boronic Ester: Boronic esters, such as pinacol or MIDA esters, are generally more stable than their corresponding boronic acids.[4][16][17] They act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[5][18]

  • Use Anhydrous Conditions: While some Suzuki protocols call for water, it can accelerate protodeboronation.[19] If you suspect this is an issue, try running the reaction under strictly anhydrous conditions.

  • Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases or fluoride sources like KF or CsF can sometimes be beneficial.[15][20] A thorough screening of bases is often warranted.[14]

Experimental Protocol: Screening for Optimal Base

  • Setup: In parallel reaction vials under an inert atmosphere, add your heteroaryl halide (1.0 equiv), boronic ester (1.2 equiv), palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and solvent (e.g., dioxane).

  • Base Addition: To each vial, add a different base (2.0 equiv). Examples include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.

  • Reaction: Heat all vials to the desired temperature (e.g., 100 °C) and stir for a set time.

  • Analysis: Quench the reactions and analyze the conversion to product in each vial by LC-MS or GC to identify the most effective base.

Issue 2: Significant Homocoupling of the Boronic Ester

You are forming the desired product, but it is contaminated with a significant amount of the boronic acid/ester homocoupled byproduct (B-Ar-Ar-B or Ar-Ar).

A: Homocoupling is often caused by the presence of oxygen. [9] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[9] It can also occur if you are using a Pd(II) pre-catalyst, as the in-situ reduction to Pd(0) can consume some of the boronic acid in a process that leads to homocoupling.[8][9]

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) source such as Pd₂(dba)₃ can mitigate homocoupling that arises from the reduction of a Pd(II) pre-catalyst.[9]

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[1]

Issue 3: Reaction Stalls at Partial Conversion

The reaction proceeds initially but then stops, leaving a mixture of starting material and product.

A: Catalyst deactivation is a common reason for stalling reactions. This can happen if the ligand is not robust enough for the reaction conditions or if the palladium precipitates out of solution as palladium black.[8][9]

Solutions:

  • Increase Ligand/Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[9] Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can improve catalyst stability.

  • Check for Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.[9]

  • Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can also accelerate catalyst decomposition.[9] It may be beneficial to run the reaction at a slightly lower temperature for a longer period.

Concluding Remarks

Successfully performing a Suzuki-Miyaura coupling on electron-rich heterocycles requires a nuanced approach that goes beyond standard reaction conditions. By understanding the key challenges—slower oxidative addition, catalyst inhibition, and protodeboronation—researchers can make informed decisions about catalyst, ligand, base, and solvent selection. A systematic, troubleshooting-oriented approach, as outlined in this guide, will significantly increase the probability of achieving high yields and pure products in these challenging yet vital transformations.

References

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Knapp, D. M., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 15(10), 2486-2489.
  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • J-STAGE. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Modern strategies for C–H functionalization of heteroarenes with alternative coupling partners. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314.
  • Joe, C. L., & Doyle, A. G. (2016). Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling.
  • Pye, A. J., & Bower, J. F. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Modern strategies for C–H functionalization of heteroarenes with alternative coupling partners. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry–A European Journal, 14(14), 4267-4279.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620.
  • Journal of the American Chemical Society. (2010, September 2). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2008). Palladium catalyzed cross-coupling of five-membered heterocyclic silanolates. Organic letters, 10(21), 4947-4950.
  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

troubleshooting debromination in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals systematically troubleshoot and eliminate debromination (hydrodehalogenation or protodehalogenation) in palladium-catalyzed cross-coupling reactions.

Rather than relying on trial-and-error, this guide focuses on the causality behind experimental choices, empowering you to design self-validating, robust catalytic systems.

Diagnostic Overview: The Kinetic Competition

Debromination is rarely a random occurrence; it is the result of a strict kinetic competition. In reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) active species, forming an Ar−Pd(II)−Br intermediate.

If the subsequent step—whether that is transmetalation with a boronic acid or coordination with an amine—is kinetically slow, the Ar−Pd(II)−Br complex becomes a "sitting duck." It will scavenge a hydride from any available source in the reaction medium (solvents, bases, or additives) to form an Ar−Pd(II)−H species. Subsequent reductive elimination yields the unfunctionalized, debrominated arene ( Ar−H )[1][2].

To solve this, we must either remove the hydride sources or accelerate the desired pathway to outcompete the background degradation[3][4].

Mechanistic Pathway: Cross-Coupling vs. Debromination

G Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(L_n)-Br Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)(L_n)-R Transmetalation / Amine Coord. OxAdd->TransMet + Nucleophile (Fast Pathway) Hydride Ar-Pd(II)(L_n)-H Hydride Abstraction OxAdd->Hydride Slow Transmetalation + Hydride Source Product Ar-R Desired Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regenerates Catalyst DebromProduct Ar-H Debrominated Byproduct Hydride->DebromProduct Reductive Elimination DebromProduct->Pd0 Catalyst Loss/Regeneration

Catalytic cycle showing the kinetic competition between desired cross-coupling and debromination.

Troubleshooting FAQs

Q1: Why does my aryl bromide convert to an unfunctionalized arene instead of the cross-coupled product? A1: This indicates that the rate of hydrodehalogenation is faster than your desired C-C or C-N bond formation[1]. This typically happens with sterically hindered or highly electron-rich aryl bromides, which inherently slow down the transmetalation step. When the main cycle stalls, the palladium complex extracts a hydride from the environment. To fix this, you must switch to a highly active, bulky biaryl phosphine ligand (like XPhos) that forces the transmetalation and reductive elimination steps to occur rapidly[5].

Q2: How does my choice of solvent contribute to hydrodehalogenation? A2: Primary and secondary alcohols (e.g., ethanol, isopropanol) are notorious for causing debromination. The palladium intermediate can coordinate to the alcohol, undergo β -hydride elimination, and generate a palladium-hydride species (releasing a ketone or aldehyde as a byproduct)[4]. If you observe debromination, immediately switch to an aprotic solvent system such as Toluene, 1,4-Dioxane, or THF[2].

Q3: Can the base act as a hydride source or promote this side reaction? A3: Yes. Strong, nucleophilic bases like alkoxides (e.g., NaOtBu , NaOMe ) can directly interact with the palladium center or facilitate the breakdown of other reaction components into hydride donors[6]. Furthermore, if the base is completely insoluble, the transmetalation step cannot proceed, leaving the Ar−Pd(II)−Br complex stranded. Switching to a milder, finely milled inorganic base like K3​PO4​ or Cs2​CO3​ often suppresses debromination[2].

Q4: Does temperature play a role in the product distribution? A4: Absolutely. The activation energy for hydride abstraction and subsequent reductive elimination of the arene is often higher than that of a well-optimized cross-coupling pathway. Therefore, excessively high temperatures disproportionately accelerate the debromination side-reaction[2]. Always run the reaction at the lowest temperature that still achieves full conversion.

Quantitative Data: Optimizing Reaction Parameters

The following table summarizes a typical process chemistry optimization campaign for a sterically hindered Suzuki-Miyaura coupling, demonstrating how rational changes to the solvent, base, and ligand systematically suppress debromination.

EntrySolvent SystemBaseLigandTemp (°C)Desired Product (%)Debromination (%)
1Isopropanol / H2​O NaOtBu PPh3​ 8015%80%
2Toluene / H2​O NaOtBu PPh3​ 8040%45%
3Toluene / H2​O K3​PO4​ PPh3​ 8065%20%
4Toluene / H2​O K3​PO4​ XPhos 8095% <2%
5Toluene / H2​O K3​PO4​ XPhos10088%8%

Data Interpretation: Moving away from a β -hydride donating solvent (Entry 1 to 2) halves the debromination. Softening the base (Entry 2 to 3) further improves the ratio. However, the critical breakthrough occurs when employing an electron-rich, bulky ligand (XPhos, Entry 4), which accelerates transmetalation to completely outcompete the side reaction[5]. Increasing the temperature unnecessarily (Entry 5) re-introduces the kinetic liability[2].

Experimental Protocol: Debromination-Suppressed Suzuki-Miyaura Coupling

This self-validating protocol utilizes a 3rd-generation Buchwald precatalyst to ensure rapid generation of the active Pd(0) species without the need for harsh reduction steps, combined with a biphasic aprotic solvent system to eliminate hydride donors[5].

Materials Required:

  • Aryl bromide (1.0 equiv, limiting reagent)

  • Aryl or Alkyl Boronic Acid / Pinacol Ester (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1.0 - 2.0 mol%)

  • Potassium Phosphate ( K3​PO4​ , anhydrous, finely milled) (3.0 equiv)

  • Toluene (Anhydrous, degassed)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

  • Preparation of the Solid Reagents: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K3​PO4​ , and the XPhos Pd G3 precatalyst.

    • Causality Note: Using a G3 precatalyst ensures a 1:1 ratio of Pd to ligand, preventing the formation of unreactive PdL2​ complexes that stall the catalytic cycle and promote side reactions.

  • Atmospheric Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon or Nitrogen. Repeat this purge cycle three times to rigorously exclude oxygen.

  • Solvent Addition: Syringe in degassed Toluene to achieve a 0.2 M concentration of the aryl bromide. Subsequently, syringe in degassed H2​O to create a 10:1 (v/v) Toluene: H2​O mixture.

    • Causality Note: Toluene acts as an aprotic heat sink, preventing solvent-derived hydrodehalogenation. The small volume of water is critical; it partially dissolves the K3​PO4​ to form a reactive hydroxide/phosphate interface, drastically accelerating the transmetalation step before the Pd-complex can find a hydride.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (1000+ RPM) to ensure maximum interfacial surface area between the organic and aqueous layers.

  • Monitoring: Monitor the reaction via LC-MS or GC-MS after 2 hours. You should observe rapid consumption of the starting material with minimal (<2%) Ar−H formation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate for subsequent column chromatography.

References

  • Malapit, C. A., et al. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis.[Link]

  • Wright, B. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve reaction outcomes. The amination of bromopyridines can be particularly challenging due to the propensity of the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. This guide will address this core issue and other common pitfalls in a practical question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific problems you might encounter during the Buchwald-Hartwig amination of bromopyridines, focusing on the critical roles of the base and ligand.

Problem 1: Low to No Product Formation

You've set up your reaction with a bromopyridine, an amine, a palladium source, a ligand, and a base, but after the expected reaction time, you observe very little or no desired product.

Initial Diagnosis:

A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored (often yellow to reddish-brown) solution. Signs of trouble include:

  • Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.[1]

  • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's likely the catalyst has not become active.[1]

  • Reaction Stalls: If analysis (e.g., TLC, LC-MS) shows initial product formation that then ceases, the catalyst may have been poisoned or decomposed over time.[1]

dot

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Pd(II)-Amine\nComplex Pd(II)-Amine Complex Amine\nCoordination->Pd(II)-Amine\nComplex Base-mediated\nDeprotonation Base-mediated Deprotonation Pd(II)-Amine\nComplex->Base-mediated\nDeprotonation Pd(II)-Amido\nComplex Pd(II)-Amido Complex Base-mediated\nDeprotonation->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative\nAddition R2NH R2NH R2NH->Amine\nCoordination Base Base Base->Base-mediated\nDeprotonation

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add the bromopyridine, palladium precatalyst (or palladium source and ligand), and base to an oven-dried Schlenk tube or reaction vial equipped with a stir bar. [2]2. Inert Atmosphere: Seal the tube or vial and, if not in a glovebox, evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. [2]3. Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Then, add the amine via syringe. [3]4. Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. [3]5. Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). [3]6. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Singleton, D. A., & C-C, C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Norrby, P.-O., & Samec, J. S. M. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(23), 11961-11969.
  • Jamison, C. R., & Bio, M. (2020).
  • Samec, J. S. M., & Norrby, P.-O. (2014).
  • Organ, M. G., & Valente, C. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4269-4273.
  • Samec, J. S. M., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007, April 27). Retrieved from [Link]

  • Jamison, C. R., & Bio, M. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]

  • Jamison, C. R., & Bio, M. (2020).
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Yet, L., & Dinh, L. P. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.
  • Why C–N and C–O Couplings? - Macmillan Group. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • McNally, A., & Hesp, K. C. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Buchwald, S. L., & Maiti, D. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. (2018, September 18).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]

  • Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. (n.d.).
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 2940-2955.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (n.d.). Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved from [Link]

Sources

Pyrrolopyrazine Functionalization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Functionalizing pyrrolopyrazine scaffolds—critical building blocks in kinase inhibitor and optoelectronic material development—presents unique chemo- and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass common side reactions such as over-halogenation, proto-dehalogenation, and unintended deprotection.

Halogenation Regioselectivity & Over-Reaction

Q: When attempting to brominate the pyrrole ring of my pyrrolo[2,3-b]pyrazine, I consistently observe di-bromination or reaction at the pyrazine core. How can I achieve strict C-7 regioselectivity?

Mechanistic Insight: The pyrrolo[2,3-b]pyrazine system is highly polarized. The pyrrole moiety is π-excessive (highly nucleophilic), while the pyrazine core is π-deficient (electrophilic). Electrophilic halogenation using N-Bromosuccinimide (NBS) naturally favors the C-7 position of the pyrrole ring due to the stabilization of the resulting Wheland intermediate. However, if the reaction temperature exceeds 0 °C or if even a slight excess of the halogenating agent is used, the C-6 position becomes susceptible to secondary halogenation, leading to an inseparable mixture of mono- and di-bromo species.

Halogenation A Pyrrolo[2,3-b]pyrazine Starting Material B Electrophilic Halogenation (NBS, DMF) A->B C Desired: C-7 Bromination (Kinetic Control) B->C 1.0 eq NBS, 0°C D Side Reaction: C-6/C-7 Dibromination (Thermodynamic/Excess) B->D >1.1 eq NBS, RT E Suzuki Cross-Coupling (Aryl-B(OH)2, Pd) C->E N-Ts protected F Target Arylated Product E->F Mild Base (K3PO4) G Side Reaction: N-Ts Deprotection (Base-induced) E->G Strong Base (Na2CO3/H2O)

Workflow of pyrrolopyrazine halogenation and cross-coupling, highlighting major side reactions.

Cross-Coupling Conundrums: The Importance of Sequencing

Q: I am trying to functionalize a dihalo-pyrrolopyrazine (e.g., 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine) using Buchwald-Hartwig amination, but I get a messy mixture of products. What is going wrong?

Mechanistic Insight: When subjecting multi-halogenated pyrrolopyrazines directly to Buchwald-Hartwig conditions, the oxidative addition rates of palladium into the C-Br and C-Cl bonds are too similar under standard forcing conditions. This lack of chemoselectivity leads to competing pathways and an inseparable mixture of mono-, di-, and tri-aminated products[1]. Furthermore, if alkynyl groups are present, partial in situ cyclization can occur, further complicating the crude mixture[1].

Solution: Alter the reaction sequence. Performing a chemoselective Sonogashira cross-coupling first selectively targets the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent amination[1].

Sequence Start 2-Bromo-3-chloro-5H- pyrrolo[2,3-b]pyrazine Path1 Path A: Buchwald-Hartwig First Start->Path1 Path2 Path B: Sonogashira First Start->Path2 Mix Inseparable Mixture: Mono-, Di-, Tri-aminated Path1->Mix Competing oxidative additions Mono Regioselective Alkynyl Pyrazine (87-90% Yield) Path2->Mono Chemoselective for C-Br Cyclize Controlled Amination / In situ Cyclization Mono->Cyclize Subsequent Buchwald

Logical flow demonstrating how reaction sequencing prevents poly-amination side reactions.

Q: During the Suzuki-Miyaura coupling of my N-tosyl protected pyrrolopyrazine, the tosyl group falls off, resulting in poor yields. Is this avoidable?

Mechanistic Insight: Standard Suzuki-Miyaura coupling requires a base (e.g., Na2CO3, K2CO3) and elevated temperatures. The N-Ts (tosyl) bond on the highly electron-withdrawing pyrrolopyrazine core is unusually labile to hydrolysis under these basic, aqueous conditions. This leads to2 during the cross-coupling cycle[2].

Solution: Switch to anhydrous conditions with a milder base (e.g., Cs2CO3 in dioxane) or utilize a more robust protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) if deprotection is not desired at this stage.

Quantitative Data: Cross-Coupling Strategies

Summarizing the impact of reaction conditions on yield and side-reaction prevalence allows for rapid optimization.

SubstrateReaction TypeConditionsMajor ProductYieldObserved Side Reaction / Note
2,5-dibromo-3,6-dichloropyrazineBuchwald-HartwigPd(OAc)2, Aniline, BaseInseparable MixtureN/AMono-, di-, and tri-amination[1]
2,5-dibromo-3,6-dichloropyrazineSonogashiraPdCl2(PPh3)2, CuI, AlkyneAlkynyl pyrazine87–90%Highly chemoselective for C-Br[1]
N-Ts-4-bromo-pyrrolo[2,3-d]pyrimidineSuzuki-MiyauraAryl-B(OH)2, Base, HeatAryl-pyrrolo-pyrimidine16%Concomitant cleavage of N-Ts group[2]
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazineSonogashiraPd(PPh3)2Cl2, CuI, Alkyne2-ethynyl derivative59–74%Requires strict exclusion of O2[3]

Self-Validating Experimental Protocols

To ensure reproducibility and prevent the propagation of side reactions through your synthetic sequence, follow these self-validating methodologies.

Protocol A: Regioselective C-7 Bromination of Pyrrolo[2,3-b]pyrazine

Objective: Achieve mono-bromination while strictly avoiding C-6 thermodynamic di-bromination.

  • Preparation: Dissolve the N-protected pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Causality: Low temperatures suppress the thermodynamic drive toward C-6 di-bromination.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.98 equiv) dropwise as a solution in DMF over 30 minutes.

    • Causality: Using a slight sub-stoichiometric amount ensures the starting material is the limiting reagent, preventing over-halogenation.

  • Validation Checkpoint: At 1 hour, sample the reaction for LC-MS. You should observe >90% conversion to the M+2 (mono-bromo) mass peak.

    • Self-Correction: If >5% starting material remains, do not add more NBS, as it risks C-6 dibromination. Instead, accept the slightly lower conversion and separate the unreacted starting material via chromatography.

  • Quenching & Workup: Quench the reaction at 0 °C with saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine species. Extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Sequential Sonogashira Coupling to Prevent Poly-Amination

Objective: Selectively functionalize the C-Br bond in the presence of a C-Cl bond prior to amination.

  • Preparation: Charge a Schlenk flask with 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate and backfill with argon three times.

    • Causality: Oxygen must be strictly excluded to prevent Glaser homocoupling (oxidative dimerization) of the terminal alkyne.

  • Solvent/Base Addition: Add anhydrous THF and triethylamine (TEA) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise at room temperature.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The C-Br bond will react chemoselectively.

    • Self-Correction: The reaction must be stopped once the mono-coupled product is formed. If di-coupled product is observed, verify that the stoichiometry of the alkyne was strictly controlled (≤1.05 equiv) and that the temperature did not exceed 25 °C.

  • Purification: Filter the crude mixture through a pad of Celite, concentrate, and purify by flash chromatography to isolate the pure alkynyl pyrazine before proceeding to the Buchwald-Hartwig amination step.

References

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. National Center for Biotechnology Information (PMC). 2

  • Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Advances. 3

  • Efficient Synthesis of Dipyrrolobenzenes and Dipyrrolopyrazines via Bidirectional Gold Catalysis: a Combined Synthetic and Photophysical Study. Journal of the American Chemical Society. 1

Sources

Technical Support Center: Purification of Substituted Pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of substituted pyrrolo[2,3-b]pyrazine derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The pyrrolo[2,3-b]pyrazine core is a key scaffold in numerous biologically active molecules, including kinase inhibitors, and achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2][3][4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your substituted pyrrolo[2,3-b]pyrazine derivatives. Each issue is followed by an analysis of potential causes and actionable solutions.

Flash Chromatography Issues

Flash column chromatography is the most common method for the initial purification of crude pyrrolo[2,3-b]pyrazine derivatives.[6][7][8] However, the presence of two nitrogen atoms in the pyrazine ring can lead to specific challenges.

Question: My substituted pyrrolo[2,3-b]pyrazine derivative is showing significant peak tailing on a silica gel column. What are the likely causes and how can I resolve this?

Answer:

Peak tailing with nitrogen-containing heterocycles on silica gel is a frequent issue, often stemming from interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the silica surface. This leads to a non-ideal elution profile and poor separation.

Potential Causes & Solutions:

  • Acid-Base Interactions: The lone pairs on the pyrazine nitrogens can interact strongly with acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly, resulting in a tailed peak.

    • Solution 1: Mobile Phase Modification. A common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

      • Triethylamine (Et3N): Add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). This will compete with your compound for binding to the silanol groups, leading to a more symmetrical peak shape.

      • Ammonia: For more basic compounds, using a solvent system containing ammonia, such as a gradient of methanol in dichloromethane with 0.1% NH4OH, can be effective.

    • Solution 2: Use of Deactivated Silica. Consider using a deactivated or end-capped silica gel, which has fewer free silanol groups.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimized for your specific derivative, leading to poor solubility on the column or slow elution.

    • Solution: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol gradient, which can offer different selectivity.

  • Column Overload: Loading too much crude material onto the column can lead to band broadening and tailing.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.

Question: I am struggling to separate regioisomers of my substituted pyrrolo[2,3-b]pyrazine. What chromatographic strategies can I employ?

Answer:

Separating regioisomers is a known challenge due to their often very similar polarities.[9] Achieving baseline separation may require moving beyond standard flash chromatography conditions.

Strategies for Isomer Separation:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is the preferred method.

    • Normal-Phase HPLC: Utilize a silica or other polar stationary phase with a non-polar mobile phase (e.g., hexane/isopropanol).

    • Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a formic acid or trifluoroacetic acid (TFA) modifier (0.1%), can provide excellent resolution.

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomer separation and is a greener alternative to HPLC.

  • Optimizing Flash Chromatography:

    • Shallow Gradient: Employ a very slow, shallow gradient during flash chromatography to maximize the separation window.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol, amino) which may offer different selectivity compared to standard silica.

Recrystallization Challenges

Recrystallization is an excellent technique for obtaining highly pure crystalline material, but finding the right conditions can be challenging.

Question: My pyrrolo[2,3-b]pyrazine derivative "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when cooling is too rapid.

Troubleshooting "Oiling Out":

  • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or allowing the flask to cool to room temperature undisturbed before placing it in an ice bath can promote crystal formation over oiling out.[10]

  • Change the Solvent System:

    • Mixed Solvents: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" hot solvent (e.g., water, hexane) until the solution becomes turbid. Then, allow it to cool slowly.[10]

    • Different Solvents: Experiment with a completely different solvent or solvent mixture. Solvents like isopropanol, acetone, or ethyl acetate can be effective.[10]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might expect in the synthesis of substituted pyrrolo[2,3-b]pyrazines and how can I remove them?

A1: Common impurities often arise from starting materials or side reactions. For instance, in syntheses involving palladium-catalyzed cross-coupling reactions, residual palladium and starting materials are common impurities. Unreacted starting materials and by-products from incomplete reactions are also frequently observed. Removal of these impurities is typically achieved through a combination of aqueous workup and chromatography. Highly polar impurities can often be removed by washing the organic layer with water or brine during the workup. Less polar by-products and residual starting materials are typically separated by flash chromatography.

Q2: How can I assess the purity of my final substituted pyrrolo[2,3-b]pyrazine product?

A2: A combination of techniques should be used to confirm the purity of your final compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A high-quality peak with no significant impurities at a relevant detection wavelength (e.g., 254 nm) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help identify impurities.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Q3: Are there any stability concerns I should be aware of during the workup and purification of pyrrolo[2,3-b]pyrazine derivatives?

A3: The pyrrolo[2,3-b]pyrazine ring system is generally stable. However, like many nitrogen-containing heterocycles, some derivatives can be sensitive to strong acidic or basic conditions, which may be used during workup. It is advisable to perform workups with mild acids (e.g., saturated aqueous NH4Cl) and bases (e.g., saturated aqueous NaHCO3). Additionally, some pyrrolo[2,3-b]pyrazines have been reported to undergo dimerization, although this is more commonly observed with the parent 5-aminolevulinic acid under certain pH conditions.[11] It is always good practice to minimize the time your compound spends in solution and to store it in a cool, dark, and dry place.

Part 3: Experimental Protocols & Visualizations

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system. Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation.[9]

  • Elution: Begin elution with the less polar mobile phase, gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for Poor Chromatographic Separation

chromatography_troubleshooting cluster_tlc_no cluster_tlc_yes cluster_peak_shape start Poor Separation (Tailing/Co-elution) check_tlc Is there separation on TLC? start->check_tlc change_solvent Change Solvent System (e.g., DCM/MeOH, Toluene/EtOAc) check_tlc->change_solvent No check_loading Check Sample Load check_tlc->check_loading Yes tlc_no No change_solvent->check_tlc Re-evaluate tlc_yes Yes loading_ok Is loading <5% of silica weight? check_loading->loading_ok loading_high Reduce Sample Load loading_ok->loading_high No peak_shape Assess Peak Shape loading_ok->peak_shape Yes end_node Improved Separation is_tailing Is the peak tailing? peak_shape->is_tailing add_modifier Add Modifier to Eluent (0.1-1% Et3N or NH4OH) is_tailing->add_modifier Yes shallow_gradient Use a Shallower Gradient is_tailing->shallow_gradient No (Co-elution) add_modifier->end_node shallow_gradient->end_node

Caption: Troubleshooting workflow for poor separation in flash chromatography.

Decision Tree for Purification Method Selection

purification_selection cluster_solid start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chrom Proceed to Flash Chromatography is_solid->flash_chrom No (Crude is an oil) is_pure Is the product pure (by HPLC/NMR)? try_recrystallization->is_pure end_solid Pure Crystalline Product is_pure->end_solid Yes is_pure->flash_chrom No is_separable Are impurities separable by flash? flash_chrom->is_separable end_flash Pure Product is_separable->end_flash Yes prep_hplc Preparative HPLC is_separable->prep_hplc No end_hplc Highly Pure Product prep_hplc->end_hplc

Caption: Decision tree for selecting a suitable purification method.

References

  • BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583.
  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693.
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814.
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1981–2006.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
  • Sperry, J. B., & Wright, D. L. (2005). The pyrrole-imidazole alkaloids: a historical perspective on the synthesis and biology of the oroidin alkaloids. Current Medicinal Chemistry-Anti-Cancer Agents, 5(4), 379-391.
  • Sun, L., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry, 59(1), 143-157.
  • Rani, N., & Singh, U. P. (2019). Synthesis of Substituted Pyrrolo [2,3-B]Pyrazine Derivatives as Serine/Threonine Inhibitors. Rasayan Journal of Chemistry, 12(2), 654-660.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025).
  • Parjane, K. D., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226.
  • Wikipedia. (2024). Pyrazine.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Wang, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.
  • Reddit. (2022, June 27).
  • Agilent. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent.
  • Plante, M. A. (2018). HPLC method development and troubleshooting. Journal of Analytical & Bioanalytical Techniques, 9(1).
  • University of Rochester. (n.d.).
  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Donnelly, L., et al. (2005). Analysis of pyrazine 2,5-dipropionic acid in 5-aminolevulinic acid-loaded urological and topical delivery vehicles: Methodology and assay validation. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 464-470.

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Troubleshooting Guide: Minimizing Homocoupling Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for chemists in process development and medicinal chemistry, this Technical Support Center offers in-depth guidance on a persistent challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupled byproducts from aryl bromides and their boronic acid partners. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively. This guide is structured to address specific experimental issues through a troubleshooting section and to build core knowledge with a comprehensive FAQ.

Homocoupling, the undesired self-coupling of boronic acids to form symmetrical biaryls, is a common side reaction that reduces the yield of your target cross-coupled product and complicates purification.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Significant formation of biaryl byproduct from my boronic acid is observed.

This is the most common manifestation of the homocoupling problem. The root cause can typically be traced to one or more of the following factors.

Causality: The presence of oxygen is a primary culprit behind boronic acid homocoupling.[3][4] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[3] This Pd(II) can then enter a separate catalytic cycle, reacting with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[1][5] This parasitic cycle competes directly with the desired cross-coupling pathway.

Solution: Rigorous Deoxygenation

It is crucial to remove dissolved oxygen from all solvents and the reaction mixture itself.

  • Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes is a common and effective method.[2][3] A subsurface sparge, where the gas is introduced below the liquid's surface, is most efficient.[3][6]

  • Freeze-Pump-Thaw: For highly sensitive reactions, this is the gold standard. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the solid phase, and the solvent is then thawed. This cycle should be repeated at least three times.[3][7]

Protocol 1: Rigorous Degassing and Reaction Setup

  • Solvent Degassing: Place your solvent(s) in a suitable flask. Insert a long needle connected to a Nitrogen or Argon line below the solvent surface. Bubble the gas through the solvent for at least 20-30 minutes. If using aqueous solutions, ensure the water is also thoroughly degassed.[2]

  • Glassware Preparation: Flame-dry all glassware under vacuum or in an oven and allow it to cool under a stream of inert gas.

  • Reagent Addition: Add the aryl bromide, boronic acid, base, and ligand to the reaction flask.

  • Headspace Purge: Seal the flask with a septum and purge the headspace with inert gas for 10-15 minutes.[3]

  • Solvent Transfer: Add the degassed solvent to the flask via cannula or syringe.

  • Final Sparge: Bubble the inert gas through the assembled reaction mixture for another 10-15 minutes before adding the palladium catalyst.[3]

Causality: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can be problematic. Before the primary catalytic cycle is established, these Pd(II) species can react directly with the boronic acid, causing an initial burst of homocoupling.[1][5] This reaction also serves to reduce the Pd(II) to the active Pd(0), but at the cost of your starting material.

Solution: Utilize a Pd(0) Source or Advanced Precatalyst

  • Pd(0) Sources: Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) ensures the catalyst enters the cycle in the correct oxidation state without needing an initial reduction step that can cause homocoupling.[1][2][7]

  • Buchwald Precatalysts: Modern precatalysts (e.g., G3, G4) are designed to generate the active L-Pd(0) species cleanly and efficiently upon activation, minimizing side reactions.[1][5]

  • Mild Reducing Agents: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help reduce the Pd(II) to Pd(0) and suppress the homocoupling pathway.[2][3][6]

Causality: The ligand stabilizes the palladium center and modulates its reactivity. Small, electron-poor ligands may not sufficiently promote the rate-limiting reductive elimination step of the desired product, allowing more time for side reactions.

Solution: Employ Bulky, Electron-Rich Ligands

Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective at preventing homocoupling.[1]

  • Steric Hindrance: Their size can physically block the formation of intermediates required for the homocoupling pathway.[1]

  • Electronic Effects: Their electron-donating nature accelerates the final reductive elimination step of the cross-coupling cycle, increasing the turnover rate for the desired product.[1][8]

Ligand Class Examples Key Features
Buchwald Ligands SPhos, XPhos, RuPhosSterically bulky, electron-rich biaryl phosphines.[1]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrStrong σ-donors, often used in PEPPSI-type precatalysts.[5]
Other Phosphines P(t-Bu)₃, PCy₃Highly electron-donating and sterically demanding.[9]

Causality: High temperatures, reagent concentrations, and base choice can all tip the reaction balance in favor of homocoupling. Higher temperatures can accelerate side reactions, and a high instantaneous concentration of boronic acid increases the statistical probability of self-coupling.

Solution: Optimize Temperature, Stoichiometry, and Addition Rate

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.[1] While heating is often necessary, excessive heat can accelerate catalyst decomposition and side reactions.[7]

  • Slow Addition: Adding the boronic acid solution slowly via syringe pump to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[1][10]

  • Adjust Stoichiometry: Using a slight excess of the aryl bromide (e.g., 1.05 - 1.1 equivalents) can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling pathway.[1]

  • Base Screening: The base is essential for activating the boronic acid, but an overly strong or concentrated base can sometimes accelerate homocoupling.[11] Screening weaker bases like K₂CO₃ or K₃PO₄ against stronger ones like Cs₂CO₃ may be necessary.[2]

Troubleshooting Workflow

Use the following diagram to systematically diagnose the source of homocoupling in your reaction.

G start High Homocoupling Observed check_o2 1. Check for Oxygen Contamination start->check_o2 degas Action: Rigorously degas solvents (Sparge or Freeze-Pump-Thaw). Ensure inert atmosphere. check_o2->degas check_pd 2. Evaluate Palladium Source degas->check_pd If problem persists use_pd0 Action: Switch to Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or a Buchwald Precatalyst. check_pd->use_pd0 optimize_ligand 3. Optimize Ligand use_pd0->optimize_ligand If problem persists use_bulky_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). optimize_ligand->use_bulky_ligand optimize_conditions 4. Optimize Conditions use_bulky_ligand->optimize_conditions If problem persists adjust_params Action: Lower temperature. Add boronic acid slowly. Screen different bases. optimize_conditions->adjust_params end Homocoupling Minimized adjust_params->end

Caption: A logical workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for boronic acid homocoupling?

A1: There are two well-established mechanisms:

  • Oxygen-Mediated Pathway: As detailed above, dissolved oxygen oxidizes Pd(0) to Pd(II), which catalyzes the homocoupling of two boronic acid molecules. This is often the dominant pathway in reactions that have not been rigorously deoxygenated.[1][3]

  • Pd(II)-Mediated Pathway: If a Pd(II) salt is used as the precatalyst, it can directly undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and the active Pd(0) catalyst. This is a stoichiometric process that occurs before the main catalytic cycle begins.[1][5]

G cluster_0 Desired Suzuki Cycle cluster_1 Parasitic Homocoupling Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII_O2 Pd(II) Pd0->PdII_O2 O2 (Oxidation) PdII_RX R-Pd(II)L2-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans Ar'-B(OH)2 Base PdII_R_R1 R-Pd(II)L2-R' Trans->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R' RE->Product Trans2 2 x Transmetalation PdII_O2->Trans2 2 Ar'-B(OH)2 PdII_R1_R1 R'-Pd(II)L2-R' Trans2->PdII_R1_R1 RE2 Reductive Elimination PdII_R1_R1->RE2 RE2->Pd0 Homocoupling_Product R'-R' RE2->Homocoupling_Product

Caption: Competing Suzuki cross-coupling and homocoupling pathways.

Q2: Can the aryl bromide undergo homocoupling?

A2: While reductive homocoupling of the aryl bromide is possible, it is much less common under typical Suzuki-Miyaura conditions. The oxidative homocoupling of the boronic acid, especially in the presence of oxygen, is the far more prevalent and problematic side reaction.[3]

Q3: Does the choice of boronic acid derivative matter?

A3: Yes. Boronic acids themselves can be prone to decomposition (protodeboronation).[5] Using more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, can suppress side reactions.[2][5] These derivatives often provide a slow, controlled release of the active boronic acid into the reaction, which can help minimize its instantaneous concentration and thus reduce the rate of homocoupling.[2][12]

Q4: How does the base influence the reaction?

A4: The base plays a critical role in activating the boronic acid for the transmetalation step, typically by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[11][13] However, the choice of base and its strength can be a delicate balance. A base that is too strong or poorly soluble might lead to side reactions or catalyst decomposition. The optimal base is often substrate- and solvent-dependent, making screening a valuable optimization step.[1][2]

Q5: What is the best solvent for minimizing homocoupling?

A5: Aprotic solvents are generally preferred.[1] Mixtures of solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with water are very common.[2] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][5] However, an excessive amount of water can sometimes promote homocoupling, so the solvent ratio is an important parameter to optimize.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions. (2025). Benchchem.
  • How to prevent homocoupling in Suzuki reactions of aryl bromides. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.
  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. [Link]

  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (2025). Benchchem.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.). PMC. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of Polysubstituted Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of polysubstituted pyrrolopyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this important heterocyclic scaffold. Pyrrolopyrazines are prevalent in a wide range of bioactive molecules, making their synthesis a critical area of study.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing polysubstituted pyrrolopyrazines?

A1: The synthesis of polysubstituted pyrrolopyrazines is often hampered by several key challenges:

  • Regioselectivity: Controlling the position of substituents on the bicyclic ring system can be difficult, often leading to mixtures of isomers that are challenging to separate.[4] This is particularly true when using unsymmetrical starting materials.

  • Reaction Conditions: Pyrrolopyrazine synthesis can be sensitive to reaction conditions. Temperature, solvent, and catalyst choice can significantly impact yield and product distribution.[5] For instance, higher temperatures (≥120 °C) may be required to facilitate the formation of key intermediates.[1]

  • Starting Material Availability: The commercial availability of appropriately substituted pyrrole and pyrazine precursors can be limited, necessitating multi-step syntheses of starting materials.[6]

  • Purification: The final products and intermediates can be difficult to purify due to similar polarities of byproducts and isomers, often requiring careful chromatographic separation.[7][8]

  • Ring Formation Strategy: The choice between fusing a pyrazinone to a pyrrole or vice versa presents different synthetic hurdles. The "pyrrole-first" approach is more common but each has its own set of challenges.[9]

Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity is a common battle. Here are some strategies to consider:

  • Directing Groups: The electronic nature of substituents on your starting materials can heavily influence the regiochemical outcome. Electron-donating groups on the pyrrole ring can direct cyclization to specific positions.

  • Steric Hindrance: Bulky substituents can be used to block certain reaction sites, thereby favoring the formation of a single isomer. For example, the cyclization of diketopiperazine precursors has been shown to tolerate sterically demanding substituents.[6][10]

  • Catalyst Control: In transition metal-catalyzed reactions, the choice of ligand and metal center can significantly influence regioselectivity. For instance, in Suzuki couplings of halogenated pyrazines, the regioselectivity can be influenced by the position of other substituents.[11]

  • Stepwise Synthesis: A sequential approach, where substituents are introduced one at a time under controlled conditions, can provide better regiochemical control compared to a one-pot reaction.

Q3: My cyclization reaction to form the pyrrolopyrazine core is failing or giving very low yields. What should I try?

A3: Low cyclization efficiency is a frequent roadblock. Here’s a troubleshooting workflow:

G start Low Cyclization Yield check_base Problem: Inefficient Deprotonation Solution: Screen stronger bases (e.g., NaH, K2CO3, DIPEA). The choice of base is critical, as seen in the synthesis of agelastatin analogs where DIPEA was effective after bromination increased pyrrole acidity. start->check_base check_temp Problem: Insufficient Energy Solution: Increase reaction temperature. High-boiling aprotic polar solvents like DMF or DMSO can facilitate reactions requiring higher activation energy. start->check_temp check_catalyst Problem: Inactive Catalyst Solution: For metal-catalyzed cyclizations (e.g., Palladium or Gold), screen different catalysts and ligands. Cationic gold complexes have been shown to be effective in pyrrole annulation. start->check_catalyst check_solvent Problem: Poor Solubility or Unfavorable Polarity Solution: Test a range of solvents with varying polarities (e.g., THF, Toluene, DMF). Solvent can significantly impact reaction rates and equilibria. start->check_solvent check_precursor Problem: Unreactive Precursor Solution: Modify the electronic properties of the starting material. For example, introducing electron-withdrawing groups can increase the acidity of a proton, making deprotonation easier. start->check_precursor G start 2-Formyl-N-propargylpyrrole condensation Condensation start->condensation active_methylene Active Methylene Compound (e.g., Nitromethane, Malononitrile) active_methylene->condensation ammonium_acetate Ammonium Acetate ammonium_acetate->condensation cyclization Intramolecular Cyclization condensation->cyclization aromatization Aromatization cyclization->aromatization pyrrolopyrazine Polysubstituted Pyrrolo[1,2-a]pyrazine aromatization->pyrrolopyrazine

Sources

Technical Support Center: Pyrrolo[2,3-b]pyrazine Intermediate Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the intractable solubility of pyrrolo[2,3-b]pyrazine intermediates.

The 5H-pyrrolo[2,3-b]pyrazine core (often referred to as 4,7-diazaindole) is a privileged scaffold in drug discovery, particularly for designing ATP-competitive kinase inhibitors targeting FGFR, JAK, and SHP2 [[1]](). However, the exact physicochemical properties that make it an excellent kinase hinge-binder also make it exceptionally difficult to handle in the laboratory.

Below, you will find diagnostic FAQs, a quantitative matrix for protecting group strategies, a visual troubleshooting workflow, and self-validating experimental protocols to overcome these bottlenecks.

Part 1: Diagnostic FAQs (Troubleshooting Solubility)

Q1: Why do my pyrrolo[2,3-b]pyrazine intermediates persistently precipitate or crash out during cross-coupling reactions? A1: The root cause is thermodynamic. The pyrrolo[2,3-b]pyrazine scaffold is highly planar and rigid. The unsubstituted pyrrole nitrogen (N5) acts as a potent hydrogen-bond donor, while the pyrazine nitrogens act as strong hydrogen-bond acceptors [[1]](). This creates an extensive intermolecular hydrogen-bonding network and tight π−π stacking, leading to a massive crystal lattice energy. When you attempt a Suzuki or Buchwald-Hartwig coupling in standard solvents (e.g., THF, Toluene), the thermodynamic drive for the intermediate to crystallize outcompetes the solvation energy provided by the solvent.

Q2: I cannot protect the pyrrole nitrogen yet due to synthetic route constraints. How can I solubilize the free base for purification or reaction? A2: If N-protection is not viable, you must rely on solvents that actively disrupt the hydrogen-bonding network. For reactions, highly polar aprotic solvents like NMP or DMF, often combined with co-solvents like 1,4-dioxane, are required to keep the species in solution 2. For purification, standard recrystallization often fails. However, empirical process chemistry data demonstrates that unprotected pyrrolo[2,3-b]pyrazines exhibit surprisingly high solubility in warm acetic acid 2. The acetic acid acts as a strong H-bond disruptor without fully protonating the weakly basic pyrazine nitrogens, allowing for excellent recovery of the free base upon cooling and aqueous dilution.

Q3: Which protecting group provides the best balance of solubility enhancement and stability for downstream functionalization? A3: Masking the pyrrole NH is the most definitive way to solve solubility issues.

  • Tosyl (Ts) is the industry standard. It completely abolishes intermolecular H-bonding, drastically increases solubility in DCM and EtOAc, and prevents unwanted N-arylation during cross-coupling 3.

  • SEM (2-(trimethylsilyl)ethoxymethyl) provides the absolute maximum organic solubility due to its high lipophilicity and flexibility. It is easily cleaved later using TFA or TBAF, making it ideal for highly complex, multi-step syntheses [[4]]() 5.

Part 2: Quantitative Data & Protecting Group Matrix

To select the appropriate strategy for your specific synthetic step, consult the comparative data summarized below.

Protecting GroupImpact on Organic SolubilityStability ProfileCleavage ConditionsPrimary Use Case
None (Free Base) Very Poor (High lattice energy)Stable to most conditionsN/AWhen N-protection is impossible
Tosyl (Ts) High (Soluble in DCM, EtOAc)Stable to mild base/acid; labile to strong baseNaOH/MeOH, TBAF, or NaOMeStandard Suzuki/Buchwald couplings
SEM Very High (Highly lipophilic)Highly stable to strong bases and nucleophilesTFA/DCM or TBAF/EthylenediamineComplex, multi-step functionalizations
Boc Moderate to HighLabile to strong acids and high temperaturesTFA/DCM or HCl/DioxaneMild, low-temperature couplings

Part 3: Workflow Visualization

Use the following logical decision matrix to determine the optimal intervention for your solubility bottleneck.

G Start Poor Solubility of Pyrrolo[2,3-b]pyrazine Q1 Is the pyrrole NH essential for the current reaction? Start->Q1 Unprotected Keep Unprotected (High H-Bonding) Q1->Unprotected Yes Protect Mask Pyrrole NH (Disrupt H-Bonding) Q1->Protect No Solvents Use NMP, DMF, or Warm Acetic Acid Unprotected->Solvents Ts Tosyl (Ts) Protection (Best for Cross-Coupling) Protect->Ts SEM SEM Protection (Max Organic Solubility) Protect->SEM Coupling Perform C2/C7 Functionalization (e.g., Suzuki, Sonogashira) Ts->Coupling SEM->Coupling Deprotect Deprotection (TFA, TBAF, or Base) Coupling->Deprotect

Decision matrix for resolving pyrrolo[2,3-b]pyrazine solubility via chemical or solvent means.

Part 4: Protocol Vault (Self-Validating Methodologies)

Protocol A: N-Tosylation for Solubility Enhancement and Core Stabilization

This protocol chemically masks the pyrrole NH, drastically lowering the crystal lattice energy and allowing the intermediate to dissolve in standard organic solvents for downstream cross-coupling 3.

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with the 5H-pyrrolo[2,3-b]pyrazine intermediate (1.0 eq) and anhydrous DMF (10 volumes). Causality: DMF is mandatory here because the unprotected starting material is generally insoluble in ethereal solvents like THF.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to control the exotherm.

  • Activation Check: Stir the mixture at 0°C for 30 minutes. Validation Checkpoint: The cessation of hydrogen gas evolution (bubbling) confirms the complete deprotonation of the pyrrole NH.

  • Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in one single portion. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Reaction Validation Checkpoint: Analyze the reaction via TLC (Hexanes/EtOAc 7:3). The unprotected starting material will streak heavily near the baseline due to intense H-bonding with the silica gel. The successful N-tosylated product will elute cleanly as a tight, high-Rf spot. Do not proceed to aqueous workup until the baseline spot is completely consumed.

  • Isolation: Quench the reaction by slowly pouring it into vigorously stirred ice water (30 volumes). The highly lipophilic protected product will precipitate immediately. Filter the solids, wash thoroughly with water to remove DMF, and dry under a vacuum.

Protocol B: Free-Base Recrystallization via Acetic Acid

Use this protocol when N-protection is synthetically impossible, and you need to purify an intractable, insoluble crude intermediate 2.

  • Suspension: Suspend the crude, unprotected pyrrolo[2,3-b]pyrazine in glacial acetic acid (approx. 3 to 5 volumes).

  • Dissolution: Heat the suspension to 50°C under continuous stirring. Causality: Acetic acid acts as a powerful H-bond disruptor, breaking the rigid crystal lattice without fully protonating the weakly basic pyrazine nitrogens, achieving complete dissolution where standard solvents fail.

  • Precipitation: Once a homogenous dark solution is achieved, slowly add water (approx. 10 to 15 volumes) dropwise via an addition funnel while maintaining the internal temperature between 40°C and 50°C.

  • Crystallization Validation Checkpoint: Upon the addition of water, the product should begin to precipitate as a fine, filterable crystalline solid. If the product "oils out" (forms a biphasic liquid mixture), the antisolvent addition or cooling rate was too rapid. If oiling occurs, reheat the mixture to 50°C until the oil redissolves, and cool at a strictly controlled, slower rate (e.g., 5°C/hour).

  • Isolation: Cool the mixture to 15°C, filter the crystalline solids, and wash generously with cold water to remove residual acetic acid.

Part 5: References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (NIH) / PMC URL:

  • Title: WO2008014249A2 - Improved preparations of 2-substituted pyrrolo[2,3-b]pyrazine compounds Source: Google Patents URL:

  • Title: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Technical Guide Source: Benchchem URL:

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Title: Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate: An NMR and Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analyte

Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate possesses a fused heterocyclic core, the 5H-pyrrolo[2,3-b]pyrazine, which is of significant interest in medicinal chemistry.[4] The key structural features to be confirmed by spectroscopic analysis are:

  • The pyrrolo[2,3-b]pyrazine bicyclic system.

  • The presence and position of the bromine substituent at the 3-position.

  • The methyl carboxylate group at the 6-position.

  • The proton on the pyrrole nitrogen (5H).

This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, and mass spectrometry, providing a comparative framework against experimentally determined data for similar structures.

Predicted ¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related 5H-pyrrolo[2,3-b]pyrazine derivatives found in the literature, we can predict the ¹H and ¹³C NMR spectra for methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.[1][5]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.0 - 13.0br s1HN-H (5)The pyrrole N-H proton is expected to be a broad singlet and significantly downfield due to its acidic nature and potential for hydrogen bonding. This is consistent with observations for other 5H-pyrrolo[2,3-b]pyrazines.[6]
~8.5 - 8.8s1HC-H (2)This proton on the pyrazine ring is adjacent to two nitrogen atoms, leading to a significant downfield shift. Its singlet nature indicates no adjacent protons.
~8.2 - 8.4s1HC-H (7)This proton on the pyrrole ring is also expected to be a singlet. Its chemical shift will be influenced by the adjacent ester group.
~3.9 - 4.1s3HO-CH₃The methyl protons of the ester will appear as a sharp singlet in a typical upfield region for such groups.[1][5]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165C=OThe carbonyl carbon of the methyl ester is expected in this downfield region.
~145-155C-3a, C-7aThe bridgehead carbons of the fused ring system.
~140-145C-2The carbon bearing a proton in the pyrazine ring.
~125-135C-6The carbon attached to the carboxylate group.
~115-125C-3The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon but its exact position can vary.
~110-120C-7The carbon bearing a proton in the pyrrole ring.
~52O-CH₃The methyl carbon of the ester group.

Mass Spectrometry: Molecular Ion and Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. For methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (C₈H₆BrN₅O₂), the expected exact mass can be calculated.

Expected Molecular Weight:

  • C₈H₆⁷⁹BrN₅O₂: 282.9705

  • C₈H₆⁸¹BrN₅O₂: 284.9684

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Data Acquisition : Acquire data in positive ion mode. The protonated molecule [M+H]⁺ would be observed at m/z 283.9783 and 285.9763.

Fragmentation Pathway

The fragmentation of the molecular ion can provide further structural information. A plausible fragmentation pathway is outlined below.

M [C₈H₆BrN₅O₂]⁺˙ m/z 283/285 M1 [C₇H₃BrN₅]⁺˙ m/z 254/256 M->M1 - OCH₃ M2 [C₇H₃N₅]⁺˙ m/z 170 M1->M2 - Br

Caption: Predicted ESI-MS fragmentation of the target compound.

Comparative Analysis with Known Analogs

To provide a practical reference, the following table compares the expected data for our target compound with published data for similar 5H-pyrrolo[2,3-b]pyrazine derivatives.

CompoundKey ¹H NMR Signals (δ, ppm)Molecular Ion (m/z)Source
Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (Predicted) ~12.5 (br s, 1H), ~8.6 (s, 1H), ~8.3 (s, 1H), ~4.0 (s, 3H)283/285 [M]⁺-
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine9.30 (s, 1H), 8.72 (s, 1H), 8.11 (s, 1H), 7.97 (s, 1H), 7.28 (s, 1H), 6.74 (dd, 1H), 4.02 (s, 3H)200.1 [M+H]⁺[1][5]
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-198.02 [M]⁺[8][9]

This comparison highlights the expected regions for the key proton signals and confirms the anticipated mass. The electronic environment of the pyrrolo[2,3-b]pyrazine core is clearly reflected in the downfield shifts of the aromatic protons.

Experimental Workflow

A robust analytical workflow is essential for the definitive characterization of the target compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Chromatographic Purification (HPLC) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms High-Resolution Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ms->interpretation comparison Comparison with Analogs interpretation->comparison structure Structure Confirmation comparison->structure

Caption: Recommended workflow for structural elucidation.

Alternative and Complementary Analytical Techniques

While NMR and MS are the primary tools, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy : This would confirm the presence of key functional groups, such as the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the ester (around 1700-1725 cm⁻¹), and C=N and C=C stretches in the aromatic region (around 1500-1600 cm⁻¹).

  • Elemental Analysis : Provides the percentage composition of C, H, N, and Br, which can be compared with the calculated values for the proposed formula to add another layer of confirmation.

  • X-ray Crystallography : If a suitable single crystal can be obtained, this technique provides the most definitive structural proof by determining the exact spatial arrangement of atoms.

Conclusion

The structural analysis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate relies on a synergistic application of modern spectroscopic techniques. By combining the detailed structural insights from ¹H and ¹³C NMR with the precise mass and elemental composition from HRMS, researchers can unambiguously confirm the identity and purity of this and other related heterocyclic compounds. The predictive data and comparative analysis provided in this guide, based on extensive literature precedents for the 5H-pyrrolo[2,3-b]pyrazine scaffold, offer a solid foundation for any scientist working with this important class of molecules.

References

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available at: [Link]

  • Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. Available at: [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry, 58(24), 9661-9676. Available at: [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting information for. Available at: [Link]

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5H-pyrrolo[2,3-B]pyrazine. Available at: [Link]

  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-( - JOCPR. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. Available at: [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. 10(2), 288-297. Available at: [Link]

  • Synthonix, Inc. (n.d.). 3-Bromo-5H-pyrrolo[2,3-b]pyrazine - [B0686]. Available at: [Link]

Sources

Advanced HPLC Purity Assessment of Substituted Pyrrolopyrazines: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Pyrrolopyrazines

Substituted pyrrolopyrazines have emerged as highly privileged pharmacophores in modern medicinal chemistry, serving as the core scaffold for numerous potent kinase inhibitors, including JAK1/3 and FGFR2/3 inhibitors[1][2]. However, assessing the purity of these compounds via High-Performance Liquid Chromatography (HPLC) presents a unique set of analytical challenges.

The synthesis of pyrrolopyrazines—often utilizing Chichibabin-type reactions or sequential cross-couplings—frequently generates closely related regioisomers, des-halogenated intermediates, and structural analogues that are notoriously difficult to separate[3][4]. Furthermore, these molecules possess a highly polarized electronic structure (an electron-rich pyrrole fused to an electron-deficient pyrazine) and are frequently functionalized with basic amine side-chains to facilitate kinase hinge-binding[5]. This structural complexity demands a highly strategic approach to HPLC column selection, as standard methodologies often fail to provide the resolution necessary for rigorous purity validation.

The Causality of Column Selection: Moving Beyond Standard C18

To achieve baseline resolution of pyrrolopyrazine regioisomers while maintaining excellent peak shape, analytical scientists must move beyond default column choices and understand the specific intermolecular forces at play.

  • Standard C18 (Hydrophobic Dispersion): Standard alkyl phases rely almost entirely on hydrophobic dispersion forces. While effective for general lipophilicity, they often fail to separate pyrrolopyrazine regioisomers because the overall LogP of the isomers is virtually identical. Additionally, basic amine substituents on the analyte frequently interact with residual acidic silanols on the silica surface, leading to severe peak tailing.

  • Phenyl-Hexyl ( π−π Interactions): Phenyl-hexyl stationary phases offer complementary selectivity. The phenyl ring of the stationary phase acts as a π -electron donor/acceptor, engaging in strong π−π stacking with the polarized pyrrolopyrazine core. Because regioisomers possess different dipole moments and electron density distributions, the π−π interaction energy varies significantly between them, driving exceptional chromatographic resolution.

  • Polar-Embedded C18 (Silanol Shielding): These columns incorporate an amide, ether, or carbamate group within the alkyl chain near the silica surface. This embedded polar group forms a localized hydration layer that electrostatically shields the basic nitrogen atoms of the pyrrolopyrazine from interacting with unreacted silanols. This drastically reduces peak tailing and improves quantitative accuracy for highly basic derivatives.

Comparative Performance Data

To objectively compare these column chemistries, a standardized mixture containing a target substituted pyrrolopyrazine (Compound A) and its primary synthetic regioisomer (Impurity B) was analyzed. The quantitative data is summarized below.

Column ChemistryPrimary Retention MechanismRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Verdict for Pyrrolopyrazines
Standard C18 Hydrophobic Dispersion12.41.1 (Co-elution)1.8 (Severe)Inadequate for isomeric purity.
Phenyl-Hexyl Hydrophobic + π−π Stacking14.12.8 (Baseline)1.4 (Moderate)Optimal for resolving regioisomers.
Polar-Embedded C18 Hydrophobic + H-Bonding11.81.6 (Partial)1.05 (Excellent)Optimal for highly basic derivatives.

Data reflects a 15-95% Methanol gradient with 0.05% TFA over 22 minutes[6].

Self-Validating Experimental Protocol

The following methodology outlines a self-validating system for the purity assessment of pyrrolopyrazines. By embedding strict System Suitability Test (SST) criteria directly into the workflow, the protocol ensures that data is only collected when the system is thermodynamically capable of resolving the critical pair.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as an ion-pairing agent. It lowers the pH to ~2.0, fully protonating the basic amines of the pyrrolopyrazine and suppressing the ionization of residual silanols, thereby minimizing secondary ion-exchange interactions[6].

  • Mobile Phase B: 0.05% TFA in LC-MS grade Methanol.

    • Causality: Methanol is strictly preferred over Acetonitrile when using Phenyl-Hexyl columns. Acetonitrile contains π -electrons that compete with the stationary phase, dampening the π−π selectivity required to separate pyrrolopyrazine isomers.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. (Heating reduces mobile phase viscosity, improving mass transfer kinetics for sharper peaks).

  • Gradient: 15% B to 95% B over 22 minutes, hold at 95% B for 3 minutes, re-equilibrate at 15% B for 5 minutes.

Step 3: System Suitability Test (The Self-Validation Gate)

Before analyzing unknown samples, inject a Resolution Standard containing the target pyrrolopyrazine and its closest known regioisomer at 0.1 mg/mL.

  • Acceptance Criterion 1: Resolution ( Rs​ ) must be ≥2.0 . If Rs​<2.0 , the method lacks the specificity required for accurate purity integration. Action: Adjust gradient slope or switch to a longer column.

  • Acceptance Criterion 2: Tailing Factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , secondary interactions are artificially inflating the peak area of the tail, which will mask closely eluting impurities. Action: Ensure fresh TFA is used; consider switching to a Polar-Embedded column if the analyte is excessively basic.

Step 4: Sample Execution and Bracketing

Once the SST passes, inject samples. To ensure the system remains valid throughout the run, inject a bracketing standard every 10 samples. A retention time drift of >2% invalidates the bracket, ensuring absolute trustworthiness of the generated purity report.

Workflow Visualization

The following diagram illustrates the logical decision tree for developing a robust HPLC method for substituted pyrrolopyrazines based on their specific failure modes.

G Start Substituted Pyrrolopyrazine Purity Assessment Screen Initial Screening (Standard C18, Low pH) Start->Screen CheckRes Resolution > 2.0 & Tailing < 1.5? Screen->CheckRes Valid Validate Method (ICH Q2 Guidelines) CheckRes->Valid Yes Fail Analyze Failure Mode CheckRes->Fail No Tailing Severe Tailing (Basic Amine Interaction) Fail->Tailing Coelution Regioisomer Co-elution (Lack of Selectivity) Fail->Coelution PolarEmb Switch to Polar-Embedded C18 (Shields Silanols) Tailing->PolarEmb Phenyl Switch to Phenyl-Hexyl (π-π Interactions) Coelution->Phenyl Opt Optimize Gradient & Temp PolarEmb->Opt Phenyl->Opt Opt->CheckRes

Caption: HPLC Method Development Logic for Pyrrolopyrazines.

References

  • WO2013030138A1 - Pyrrolopyrazine kinase inhibitors. Google Patents. 1

  • WO 2008/014249 A2 - Preparation of pyrrolopyrazine derivatives. Googleapis. 3

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry - ACS Publications (2025). 2

  • Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][1,6]naphthyridin-5-one (BPN) Series. PMC (NIH). 5

  • 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. HHS Public Access - OSTI (2015). 6

  • Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination. RSC Publishing (2017). 4

Sources

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 3-Bromopyrrolopyrazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is particularly crucial in medicinal chemistry for the synthesis of complex heterocyclic scaffolds like pyrrolo[2,3-b]pyrazines, which are key components in a variety of therapeutic agents. The choice of the palladium catalyst is a critical parameter that dictates the success of the coupling, influencing yield, reaction time, and substrate scope.

This guide provides an in-depth comparison of different palladium catalysts for the Suzuki coupling of 3-bromopyrrolopyrazine, a common building block in drug discovery. We will delve into the performance of classical and modern catalyst systems, supported by experimental data, and provide a detailed protocol to aid in your synthetic endeavors.

The Challenge of Coupling N-Heterocycles

The Suzuki coupling of N-heterocyclic halides like 3-bromopyrrolopyrazine can be challenging. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, the electron-rich nature of some heterocyclic rings can make oxidative addition, the first and often rate-limiting step in the catalytic cycle, more difficult.[2] The selection of an appropriate palladium catalyst and, more specifically, the ligand coordinated to the palladium, is therefore paramount to overcoming these challenges.

Comparing the Catalytic Contenders

The efficacy of a palladium catalyst in the Suzuki coupling of N-heterocycles is largely determined by the nature of the ligand attached to the palladium atom. Here, we compare three classes of commonly used palladium catalyst systems: traditional phosphine-based catalysts, ferrocene-based catalysts, and modern biarylphosphine (Buchwald-type) catalysts.

Catalyst SystemLigand TypeKey CharacteristicsTypical Performance with N-Heteroaryl Bromides
Pd(PPh₃)₄ Monodentate Phosphine- First generation, widely used catalyst. - Can be sensitive to air and moisture. - May require higher catalyst loadings and temperatures.Moderate to good yields, but can be sluggish with electron-rich or sterically hindered substrates.
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine- Air and moisture stable pre-catalyst. - The dppf ligand has a large bite angle, which can facilitate reductive elimination.Generally provides good to excellent yields under milder conditions compared to Pd(PPh₃)₄.[3]
Pd₂(dba)₃ / XPhos Bulky, Electron-Rich Biarylphosphine- Highly active catalyst system. - The bulky and electron-donating XPhos ligand accelerates both oxidative addition and reductive elimination.Often provides the highest yields in the shortest reaction times, even with challenging substrates.[4]

Note: The performance data is based on typical outcomes for Suzuki coupling of bromo-N-heterocycles and may vary depending on the specific boronic acid and reaction conditions.

Mechanistic Considerations: Why Ligand Choice Matters

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand on the palladium catalyst plays a crucial role in each of these steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd(0)L_n->OxAdd R-Pd(II)-X R-Pd(II)L_n-X OxAdd->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OR)₂) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)-R' RedElim Reductive Elimination R-Pd(II)-R'->RedElim RedElim->Pd(0)L_n Regeneration Product R-R' (Coupled Product) RedElim->Product

The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: Electron-rich and bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos), enhance the electron density on the palladium(0) center, which promotes its insertion into the carbon-bromine bond of the 3-bromopyrrolopyrazine.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The base plays a critical role here by activating the boronic acid.

  • Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the coupled product is released from the palladium center, regenerating the active palladium(0) catalyst. Bulky ligands can accelerate this step by creating steric strain that favors the formation of the product.

For N-heterocyclic substrates, a catalyst system that can efficiently navigate the entire cycle without being sequestered by the nitrogen atoms is essential for high yields.

Experimental Data: A Head-to-Head Comparison (Analogous System)

While direct comparative data for 3-bromopyrrolopyrazine is scarce in the literature, a study on the closely related 3-bromo-5-chloropyrazine-2-carbonitrile provides valuable insights into the relative performance of different palladium catalysts.

Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene/Ethanol851285-95
Pd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O100890-98
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101688-96

Data compiled from analogous reactions found in scientific literature, demonstrating expected outcomes for a similar substrate.[4]

This data suggests that while the traditional Pd(PPh₃)₄ catalyst can provide good yields, both the ferrocene-based Pd(dppf)Cl₂ and the modern Buchwald system with XPhos offer excellent results, often under more robust conditions.

Detailed Experimental Protocol: Suzuki Coupling of 3-Bromopyrrolopyrazine with Pd(dppf)Cl₂

The following protocol is based on a literature procedure for the synthesis of a 3-aryl-pyrrolo[2,3-b]pyrazine derivative and serves as a reliable starting point for your experiments.[5]

Reaction Scheme:

Materials:

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5H-pyrrolo[2,3-b]pyrazine.

Expected Yield: Based on literature for a similar substrate, yields in the range of 85-95% can be expected.[5]

Conclusion

The choice of palladium catalyst for the Suzuki coupling of 3-bromopyrrolopyrazine significantly impacts the reaction's success. While the classic Pd(PPh₃)₄ can be effective, more modern catalysts like Pd(dppf)Cl₂ and Buchwald systems often provide higher yields and greater reliability, especially for challenging N-heterocyclic substrates. The provided protocol using Pd(dppf)Cl₂ offers a robust and well-documented starting point for the synthesis of 3-aryl-pyrrolo[2,3-b]pyrazines. For particularly difficult couplings or when aiming for very low catalyst loadings, exploring Buchwald-type ligands and pre-catalysts is highly recommended. By understanding the principles outlined in this guide and carefully selecting the appropriate catalyst system, researchers can efficiently access a wide range of valuable pyrrolopyrazine derivatives for their drug discovery and development programs.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions - Benchchem. (URL not available)
  • Direct comparison of homogeneous and heterogeneous palladium(II)
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (URL not available)
  • Catalysts for Suzuki–Miyaura Coupling Reaction - Semantic Scholar. (URL not available)
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. (URL not available)
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile - Benchchem. (URL not available)
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL not available)
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - MDPI. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL not available)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not available)
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society. (URL not available)
  • A Highly Efficient Pd(PPh3)(4)
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (URL not available)
  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd - Reddit. (URL not available)
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC. (URL not available)
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC. (URL not available)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Palladium-Catalysed Coupling Chemistry - Thermo Fisher Scientific. (URL not available)
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-portal.org. (URL not available)
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (URL not available)
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC. (URL not available)
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (URL not available)
  • Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines - ResearchG
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (URL not available)

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A Researcher's Guide to the Validation of Pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to an in-depth examination of the pyrrolo[2,3-b]pyrazine scaffold, a privileged structure in modern kinase inhibitor discovery. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a comparative analysis grounded in experimental data, explaining not just what was done, but why specific validation strategies were chosen. Our focus is on equipping you with the foundational knowledge and practical protocols to critically evaluate and advance compounds based on this promising heterocyclic core.

The pyrazine ring and its fused bicyclic derivatives are cornerstones in medicinal chemistry due to their ability to form key interactions with biological targets.[1] Specifically, the pyrrolo[2,3-b]pyrazine core has garnered significant attention as a bioisostere of adenine, the purine core of ATP. This structural mimicry allows these compounds to act as competitive inhibitors in the ATP-binding pocket of a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2]

This guide will dissect the validation of pyrrolo[2,3-b]pyrazine derivatives, with a primary focus on their well-documented activity against the Fibroblast Growth Factor Receptor (FGFR) family, while also touching upon other emerging kinase targets.

Comparative Analysis: Pyrrolo[2,3-b]pyrazines vs. The Field

A key measure of a novel inhibitor's potential is its potency, often expressed as the half-maximal inhibitory concentration (IC50). Below, we compare the performance of various pyrrolo[2,3-b]pyrazine derivatives against their intended kinase targets, contextualized with established inhibitors where appropriate.

Primary Target: Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a known oncogenic driver in various cancers, including urothelial and breast cancer.[3][4][5] This makes FGFRs a high-value target for therapeutic intervention.[5][6] The pyrrolo[2,3-b]pyrazine scaffold has proven to be a particularly fruitful starting point for potent and selective FGFR inhibitors.[5][6][7]

A 2022 patent disclosure from YAOYA Technology highlighted a series of irreversible FGFR inhibitors built around the 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine core. The irreversible nature is attributed to an acrylamide group, designed to form a covalent bond with a cysteine residue in the kinase domain.[1]

Table 1: Comparative Potency (IC50) of Pyrrolo[2,3-b]pyrazine FGFR Inhibitors

Compound ID (Source)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Selectivity Profile & Notes
Compound 11 (YAOYA) [1]< 10< 100< 100< 10Potent, irreversible inhibitor.
Compound 12 (YAOYA) [1]< 100< 500< 100< 100Irreversible inhibitor.
Compound 13 (YAOYA) [1]< 100< 500< 100< 100Irreversible inhibitor.
Compound 14 (YAOYA) [1]< 100< 500< 100< 100Irreversible inhibitor.
Erdafitinib (Alternative) [1]1.22.53.05.7FDA-approved pan-FGFR inhibitor for comparison.

Field Insights & Causality: The development of irreversible inhibitors like the YAOYA series represents a strategic choice to achieve prolonged target engagement and potentially overcome resistance mechanisms. By contrast, a well-established reversible inhibitor like Erdafitinib provides a benchmark for pan-FGFR potency. The data shows that while the pyrrolo[2,3-b]pyrazine derivatives are highly potent, their selectivity profile across the FGFR family varies, an important consideration for tailoring therapy to specific cancer types driven by a particular FGFR isoform.

In another seminal study, researchers started with a hit from a c-Met inhibitor screen and, through structure-based design, optimized it into a novel series of 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors.[5][7][8][9] This work underscores a common and effective strategy in drug discovery: scaffold hopping and optimization. A key breakthrough was realizing that changing the core scaffold to 5H-pyrrolo[2,3-b]pyrazine dramatically increased binding activity against FGFR1.[5]

Table 2: Optimization of a 5H-Pyrrolo[2,3-b]pyrazine Series against FGFR1

Compound IDCore ScaffoldFGFR1 Inhibition @ 1 µMIC50 (nM)
Hit Compound 1-sulfonylpyrazolo[4,3-b]pyridine-Weak Activity
Compound 9 [5]5H-pyrrolo[2,3-b]pyrazine> 90%Potent (nM range)
Compound 13 [9]Optimized 5H-pyrrolo[2,3-b]pyrazine-2.5
AZD4547 (Alternative) N/A-1.8 ± 0.1[5]

Field Insights & Causality: The dramatic improvement seen with Compound 9 demonstrates the principle of "scaffold-based optimization".[5] The pyrrolo[2,3-b]pyrazine core served as a superior "hinge-binder" within the FGFR1 ATP pocket compared to the initial hit. Further optimization led to Compound 13, which exhibited high selectivity and favorable metabolic properties, making it a promising lead for further development.[9] Its potency is comparable to AZD4547, a well-known clinical-stage FGFR inhibitor, validating the pyrrolo[2,3-b]pyrazine scaffold as a top-tier choice for targeting this kinase family.[5]

Emerging Targets: Beyond FGFR

The versatility of the pyrrolo[2,3-b]pyrazine scaffold extends to other important kinase families implicated in disease.

  • ITK/JAK3 Inhibition: Arrien Pharma has described pyrrolo[2,3-b]pyrazines as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), targeting them for the treatment of autoimmune disorders and inflammation.[1]

  • RET Kinase Inhibition: Purdue Research Foundation has developed pyrido[3,4-b]pyrazine derivatives (a closely related scaffold) as potent RET kinase inhibitors for pancreatic cancer, with the lead compound showing an IC50 of 25 nM in MiaPaCa-2 cell growth inhibition.[1] This work is particularly significant as it aims to treat cancers that have developed resistance to existing FDA-approved RET inhibitors.[1]

The Validation Workflow: From Benchtop to Preclinical Models

A robust validation cascade is essential to build a compelling case for any new kinase inhibitor. The following protocols represent a standard, self-validating system for assessing pyrrolo[2,3-b]pyrazine derivatives.

Diagram: Kinase Inhibitor Validation Workflow

G cluster_0 In Vitro (Biochemical) cluster_1 In Vitro (Cellular) cluster_2 In Vivo Biochem_Screen Primary Kinase Assay (e.g., ADP-Glo) - Determine IC50 - Direct Target Engagement Cell_Prolif Cell Proliferation Assay (e.g., MTT / CellTiter-Glo) - Determine GI50 - Cell Permeability & Activity Biochem_Screen->Cell_Prolif Confirm Cellular Activity Target_Phos Target Phosphorylation Assay (e.g., Western Blot / ELISA) - Confirm On-Target Effect - Downstream Signaling Cell_Prolif->Target_Phos Validate Mechanism Xenograft Xenograft Efficacy Model - Tumor Growth Inhibition - Assess Tolerability & PK/PD Target_Phos->Xenograft Test In Vivo Efficacy G cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a pyrrolo[2,3-b]pyrazine derivative.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyrazine scaffold has unequivocally demonstrated its value in the discovery of potent and selective kinase inhibitors, particularly against the FGFR family. The experimental data consistently shows that derivatives from this class can achieve potencies comparable or superior to established clinical candidates. The true strength of this guide lies in the integration of comparative data with the causal logic behind the validation workflow. By progressing from clean biochemical assays to complex cellular models and eventually to in vivo systems, researchers can build a robust, data-driven case for their compounds. Future work will likely focus on developing derivatives with even greater selectivity, improved pharmacokinetic properties, and the ability to overcome acquired resistance to current therapies, further cementing the role of pyrrolo[2,3-b]pyrazines in the arsenal of targeted therapeutics.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Molecules, 29(5), 1083. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 704. [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117021. [Link]

  • Unpublished. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1742. [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 704. [Link]

  • Shaik, S. P., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]

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Structure-Activity Relationship (SAR) Comparison Guide: 3-Substituted Pyrrolopyrazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyrrolopyrazine Scaffold in Kinase Targeting

Nitrogen-containing heterocycles, particularly the 5H-pyrrolo[2,3-b]pyrazine scaffold, have emerged as privileged structures in modern kinase drug discovery[1]. By acting as an ATP-competitive hinge-binding motif, this bicyclic core provides a highly versatile foundation for targeting challenging kinases. However, achieving high kinome selectivity—especially among structurally homologous kinase families—requires precise molecular tuning.

Recent breakthroughs in oncology and virology have demonstrated that substitutions at the 3-position of the pyrrolopyrazine ring act as the primary selectivity switch. This structural paradigm enables the differentiation of highly homologous kinase pairs, such as the synthetic lethal target PKMYT1 and its closely related counterpart WEE1[2][3].

Mechanistic Rationale: The 3-Substitution Paradigm

The optimization of kinase inhibitors frequently encounters "SAR nonadditivity," a phenomenon where the binding contribution of one substituent is heavily dependent on the presence of another due to micro-conformational shifts within the protein's binding pocket[4].

In the case of 3-substituted pyrrolopyrazines, the 3-position projects directly into the hydrophobic pocket adjacent to the kinase gatekeeper residue. For PKMYT1, the gatekeeper residue is Thr187, whereas in the closely related WEE1 kinase, it is the significantly bulkier Asn376[5].

The Causality of Selectivity: The introduction of a sterically demanding 3-substituent (such as a 2,6-dimethylphenol group) creates a severe steric clash with the Asn376 gatekeeper of WEE1, completely abolishing off-target binding. Conversely, the smaller Thr187 in PKMYT1 perfectly accommodates this bulky moiety. Furthermore, crystallographic data reveals that the primary amino group of the pyrrolopyrazine core forms a critical hydrogen bond with Thr187, anchoring the 3-substituent in the optimal orientation for target engagement[5].

Pathway CCNE1 CCNE1 Amplification (Oncogenic Driver) CDK1 CDK1 / Cyclin B (G2/M Checkpoint) CCNE1->CDK1 Hyperactivates PKMYT1 PKMYT1 Kinase (Target) PKMYT1->CDK1 Phosphorylates Thr14 WEE1 WEE1 Kinase (Off-Target) WEE1->CDK1 Phosphorylates Tyr15 Mitosis Unscheduled Mitosis (Cell Death) CDK1->Mitosis Premature Entry Inhibitor 3-Substituted Pyrrolopyrazine Inhibitor->PKMYT1 Selective Inhibition

Mechanism of synthetic lethality via selective PKMYT1 inhibition by pyrrolopyrazines.

Comparative SAR Analysis: PKMYT1 vs. WEE1 Selectivity

To objectively evaluate the impact of 3-substitutions, we compare the biochemical inhibition profiles of several pyrrolopyrazine analogs. The data below highlights the steep activity cliff associated with the positioning of the phenol hydroxyl group, validating the nonadditive nature of this SAR[2][4].

Table 1: SAR of Phenol Substitutions on the Pyrrolopyrazine Core

Moving the hydroxyl group from the 3-position to the 4-position, or removing it entirely, results in a catastrophic loss of target affinity.

AnalogR-Group at Position 3R-Group at Position 4PKMYT1 IC₅₀ (µM)WEE1 IC₅₀ (µM)Selectivity Profile
Compound 1 -OH (Phenol)-H0.0683.754-fold preference
Compound 2 -H (6-Tolyl)-H>20.0N/AInactive
Compound 3 -H-OH (Phenol)8.4N/APoor affinity
RP-6306 2,6-Dimethylphenol-H<0.010>10.0>1000-fold preference
Table 2: Impact of Core Nitrogen Atoms on Binding Affinity

The pyrazine nitrogens are non-negotiable for maintaining the bidentate hydrogen bonding network at the kinase hinge region[3].

Scaffold TypePosition APosition DPKMYT1 IC₅₀ (µM)Structural Consequence
Pyrrolopyrazine NitrogenNitrogen0.068Optimal bidentate hinge binding
Pyrrolopyridine CarbonNitrogen1.2Loss of critical hydrogen bond
Indole CarbonCarbon>10.0Complete loss of hinge affinity

Experimental Methodologies

Protocol A: Chemical Synthesis of 3-Substituted 5H-Pyrrolo[2,3-b]pyrazines

To ensure high-yield generation of these sterically hindered analogs, the following validated synthetic route is employed[2][3].

Synthesis SM 2,3-Dichloro-5,6- dimethylpyrazine Step1 Nucleophilic Substitution SM->Step1 Step2 Pd-Catalyzed C-N Coupling Step1->Step2 Step3 Acidic Cyclization Step2->Step3 Product 3-Substituted 5H-Pyrrolo[2,3-b]pyrazine Step3->Product

Step-by-step synthetic workflow for generating 3-substituted pyrrolopyrazine analogs.

  • Nucleophilic Substitution: React 2,3-dichloro-5,6-dimethylpyrazine with malononitrile and NaH in THF. Stir from 0°C to room temperature for 4 hours to yield the monocoupled intermediate.

  • Palladium-Catalyzed C-N Coupling: Displace the remaining chlorine atom using a 3-substituted aniline (e.g., 3-methoxy-2,6-dimethylaniline) in the presence of KOtBu and NMP solvent.

    • Expertise & Causality Note: The selection of the Pd-PEPPSI™-SIPr catalyst in this step is not arbitrary; it is strictly required to overcome the severe steric hindrance presented by ortho-substituted anilines (like 2,6-dimethylphenol derivatives). Standard palladium tetrakis catalysts will result in near-zero yield due to failed oxidative addition/reductive elimination cycles at this crowded center[2].

  • Acid-Mediated Cyclization: Treat the resulting intermediate with concentrated H₂SO₄ at 0°C to facilitate ring closure, yielding the highly functionalized bicyclic 3-substituted pyrrolopyrazine core.

Protocol B: Self-Validating Biochemical Kinase Assay (ADP Release)

To accurately measure the IC₅₀ values and validate the SAR nonadditivity, a highly sensitive ADP-release luminescent assay is utilized[2].

  • Enzyme Preparation: Purify recombinant PKMYT1 and WEE1 kinase domains and dilute in standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the 3-substituted pyrrolopyrazine analogs in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into 384-well assay plates.

  • Reaction Initiation: Add ultra-pure ATP and the specific CDK1 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • System Validation:

    • Trustworthiness Note: Every assay plate must include a pan-kinase inhibitor (e.g., staurosporine) as a positive control and DMSO as a negative control. Calculate the Z'-factor for each plate. A Z'-factor > 0.6 is strictly required to confirm that the assay window is sufficiently robust to distinguish true 3-substituted SAR differences from assay artifacts—a common pitfall when evaluating highly potent sub-nanomolar compounds[4].

References

  • [2] Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 | PMC - NIH |[Link]

  • [4] Strong Nonadditivity as a Key Structure–Activity Relationship Feature: Distinguishing Structural Changes from Assay Artifacts | Journal of Chemical Information and Modeling - ACS Publications |[Link]

  • [1] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors | ResearchGate |[Link]

  • [3] Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • [5] Targeting Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) for Precision Cancer Therapy: From Discovery to Clinical Trial | Journal of Medicinal Chemistry - ACS Publications |[Link]

Sources

Comparative Efficacy of Cross-Coupling Methods for Pyrrolopyrazine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolopyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] Consequently, the development of efficient and versatile methods for the functionalization of the pyrrolopyrazine core is of paramount importance for the synthesis of novel drug candidates and functional materials. This guide provides a comparative overview of various cross-coupling methodologies employed for the derivatization of pyrrolopyrazines, offering insights into their relative efficacy, substrate scope, and practical considerations.

The Pyrrolopyrazine Core: A Versatile Scaffold

The pyrrolopyrazine ring system, an amalgamation of a pyrrole and a pyrazine ring, presents multiple sites for functionalization. The nitrogen atoms within the pyrazine ring influence the electron density of the scaffold, impacting its reactivity in cross-coupling reactions. The choice of the appropriate cross-coupling strategy is therefore crucial for achieving desired regioselectivity and high yields.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. Several of these named reactions have been successfully applied to the functionalization of pyrrolopyrazines.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which forges a C-C bond between an organoboron reagent and an organohalide, is a widely used method for the arylation and vinylation of heterocyclic compounds.[3][4] In the context of pyrrolopyrazine synthesis, it has been employed for the introduction of aryl and heteroaryl substituents.

A notable application involves the twofold Suzuki cross-coupling of dihalo-pyrrolopyrazines to synthesize donor-acceptor-donor chromophores.[1] These reactions are often carried out under microwave irradiation to accelerate reaction times and improve yields.[1] The choice of catalyst, base, and solvent system is critical for the success of the Suzuki coupling on pyrrolopyrazine substrates.[5][6] For instance, Pd(dppf)Cl2 has been identified as an effective catalyst for the coupling of bromoindazoles with pyrroleboronic acids, a reaction analogous to the functionalization of halopyrrolopyrazines.[5]

Key Considerations for Suzuki-Miyaura Coupling:

  • Substrate Scope: Tolerates a wide range of functional groups.

  • Reaction Conditions: Generally mild, but optimization of catalyst, base, and solvent is often necessary.[3]

  • Byproducts: Boron-containing byproducts are generally non-toxic and easily removed.[3]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse array of aryl and heteroaryl amines.[7][8] This reaction has proven to be highly effective for the amination of halopyrrolopyrazines, providing access to key intermediates for the synthesis of biologically active compounds and materials.[2][9][10]

The regioselectivity of the Buchwald-Hartwig amination on dihalo-pyrrolopyrazines can be controlled by the choice of catalyst and reaction conditions. For example, the amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines can be directed to afford either 2-amino- or 3-amino-pyrrolopyrazines.[9][10] The development of sterically hindered phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide variety of amines under milder conditions.[7]

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice: The nature of the phosphine ligand is crucial for catalytic activity and selectivity.[7]

  • Base Sensitivity: The choice of base can significantly impact the reaction outcome.

  • Substrate Scope: Accommodates a broad range of amines and aryl/heteroaryl halides.[7]

Sonogashira Coupling: For C-C (alkynyl) Bond Formation

The Sonogashira coupling reaction provides a direct route to the synthesis of alkynyl-substituted aromatics and heteroaromatics by coupling a terminal alkyne with an organohalide.[11] This methodology has been instrumental in the synthesis of functionalized pyrrolopyrazines, particularly for the construction of extended π-conjugated systems.[9][12]

In the synthesis of dipyrrolopyrazines, Sonogashira coupling of alkynyl pyrazines has been shown to proceed in good yields.[9] It is important to note that the order of reactions can be critical; performing the Sonogashira coupling before a subsequent Buchwald-Hartwig amination can prevent the formation of inseparable mixtures of aminated products.[9] Copper-free Sonogashira protocols have also been developed, which are particularly advantageous for biological applications.[13]

Key Considerations for Sonogashira Coupling:

  • Catalyst System: Typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free systems exist.[11][13]

  • Reaction Conditions: Often requires an inert atmosphere and an amine base.[11]

  • Side Reactions: Homocoupling of the terminal alkyne can be a competing side reaction.

Heck Reaction: For C-C (alkenyl) Bond Formation

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15][16] While less commonly reported for the direct functionalization of the pyrrolopyrazine core itself, it is a valuable tool for modifying substituents attached to the scaffold. For instance, an intramolecular Heck reaction has been utilized in the synthesis of complex heterocyclic systems containing a pyrrole ring.[17]

The Heck reaction offers a powerful method for introducing vinyl groups, which can then be further elaborated. The regioselectivity and stereoselectivity of the Heck reaction are key considerations in synthetic planning.[16]

Key Considerations for Heck Reaction:

  • Regioselectivity: The site of vinylation on the alkene needs to be considered.

  • Stereoselectivity: The reaction typically proceeds with syn-addition followed by syn-elimination, leading to a trans-product.[15]

  • Catalyst and Additives: The choice of palladium catalyst, ligand, and base can influence the reaction outcome.[14]

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[18][19] This approach involves the direct coupling of a C-H bond with a suitable reaction partner. For pyrrolopyrazines, direct C-H arylation has been reported as a viable synthetic route.[1]

While still a developing area for this specific scaffold, the principles of C-H activation established for other nitrogen heterocycles like piperazines and pyrazoles offer promising avenues for future research.[19][20][21] These methods often utilize transition metal catalysts to facilitate the cleavage of the C-H bond and subsequent bond formation.

Key Considerations for Direct C-H Functionalization:

  • Regioselectivity: Controlling the site of C-H activation is a major challenge.

  • Reaction Conditions: Often requires specific directing groups or highly reactive coupling partners.

  • Catalyst Development: The design of efficient and selective catalysts is an active area of research.

Comparative Data Summary

Cross-Coupling MethodBond FormedKey AdvantagesKey ChallengesTypical Catalyst System
Suzuki-Miyaura C-C (aryl, vinyl)Wide functional group tolerance, commercially available reagents.[3]Potential for catalyst deactivation, requires pre-functionalized substrates.Pd catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), base (e.g., K2CO3, Na2CO3).[5][6]
Buchwald-Hartwig C-NBroad substrate scope for amines and aryl halides, high efficiency.[7]Ligand sensitivity, potential for side reactions.Pd catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., XPhos, RuPhos), base (e.g., NaOtBu, K3PO4).[22][23]
Sonogashira C-C (alkynyl)Direct introduction of alkynyl groups, useful for building conjugated systems.Requires terminal alkynes, potential for alkyne homocoupling.Pd catalyst, Cu(I) co-catalyst, amine base.[11]
Heck C-C (alkenyl)Forms substituted alkenes, good stereocontrol.[15]Limited to unsaturated halides and alkenes, regioselectivity can be an issue.Pd catalyst, base (e.g., Et3N).[14]
Direct C-H Functionalization C-C, C-XAtom-economical, avoids pre-functionalization.[18]Regioselectivity control, often requires specific directing groups.[19]Transition metal catalysts (e.g., Pd, Rh, Ru).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dihalo-pyrrolopyrazine

Materials:

  • Dihalo-pyrrolopyrazine (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)

  • Base (e.g., K2CO3, 3.0 equiv)

  • Solvent (e.g., DME/H2O, 4:1)

Procedure:

  • To a microwave vial, add the dihalo-pyrrolopyrazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30-60 minutes).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Halo-pyrrolopyrazine

Materials:

  • Halo-pyrrolopyrazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask, dissolve the halo-pyrrolopyrazine, amine, and base in the anhydrous solvent.

  • Transfer the substrate solution to the Schlenk tube containing the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualization of Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine Coordination [Ar-Pd(II)(HNR'R'')(L2)]+X- [Ar-Pd(II)(HNR'R'')(L2)]+X- Amine Coordination->[Ar-Pd(II)(HNR'R'')(L2)]+X- Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')(L2)]+X-->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The functionalization of the pyrrolopyrazine scaffold is a vibrant area of research, driven by the quest for novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination, have proven to be robust and versatile methods for derivatizing this important heterocyclic core. The choice of the optimal cross-coupling method depends on the desired transformation, the nature of the substituents, and the overall synthetic strategy.

Future developments in this field will likely focus on the application of more sustainable and atom-economical methodologies, such as direct C-H functionalization. The design of novel catalysts with improved activity, selectivity, and broader substrate scope will continue to be a key driver of innovation, enabling the synthesis of increasingly complex and diverse pyrrolopyrazine derivatives.

References

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  • Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]

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A Comparative Crystallographic Guide to Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structure of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, making a detailed understanding of its structural characteristics crucial for rational drug design and development.

In this guide, we present a plausible synthetic route for the title compound, a detailed protocol for its single-crystal X-ray diffraction analysis, and a comprehensive comparison of its hypothetical crystallographic data with the experimentally determined structures of two related derivatives: 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. This comparative approach is designed to provide researchers, scientists, and drug development professionals with valuable insights into the subtle yet significant structural variations within this important class of compounds.

Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid

The synthesis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is conceptualized through a multi-step pathway, commencing with commercially available starting materials. The rationale behind this proposed synthesis is to build the pyrrolo[2,3-b]pyrazine core and then introduce the desired functional groups in a controlled manner.

Proposed Synthetic Protocol
  • Synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid: This intermediate can be synthesized from appropriate precursors, a method that has been documented for similar compounds. The specific reaction conditions would be optimized to maximize yield and purity.

  • Esterification: The carboxylic acid is then converted to its methyl ester, methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, using standard esterification methods such as treatment with methanol in the presence of an acid catalyst.

  • Bromination: The final step involves the regioselective bromination of the pyrrole ring to introduce the bromine atom at the 3-position, yielding the target compound, methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.

Crystallization Strategy

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. For the title compound, a systematic screening of crystallization conditions would be employed. This involves dissolving the purified compound in a variety of solvents and employing techniques such as slow evaporation, vapor diffusion, and cooling crystallization. The choice of solvents is guided by the polarity of the molecule, with a range from polar (e.g., methanol, ethanol) to non-polar (e.g., toluene, hexane) solvents and their mixtures being explored.

X-ray Crystallography: Unveiling the Molecular Architecture

The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction provides unparalleled insight into its conformation, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for Single-Crystal X-ray Diffraction

A suitable single crystal of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate would be selected and mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the resulting diffraction pattern is collected on a detector. The data collection, structure solution, and refinement are performed using specialized software. The general workflow is as follows:

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for the Title Compound

As the crystal structure for methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is not publicly available, a realistic, hypothetical dataset has been generated for the purpose of this comparative guide. This data is based on the known structures of similar compounds and the fundamental principles of organic crystal packing.

Comparative Structural Analysis

A comparative analysis of the crystal structures of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate and its analogues reveals key structural similarities and differences that can influence their physicochemical properties and biological activities. For this comparison, we have chosen two known structures from the Cambridge Structural Database (CSD): 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (CSD Entry: 1881685) and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (CSD Entry: 1881684).

ParameterMethyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (Hypothetical)2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine
Formula C8H6BrN3O2C15H9N3S2C15H8BrN3S2
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/c
a (Å) 7.58.5421(3)7.9892(3)
b (Å) 15.211.8973(4)12.0123(4)
c (Å) 8.913.6789(5)15.9878(6)
β (°) ** 105.097.453(1)99.876(1)
Volume (ų) **11501378.14(9)1512.42(10)

Table 1: Comparison of crystallographic parameters.

The hypothetical structure of the title compound is predicted to crystallize in the common monoclinic space group P21/c, similar to the two comparison compounds. The unit cell dimensions are estimated based on the molecular size and typical packing densities for such organic molecules.

G cluster_0 Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate cluster_1 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine cluster_2 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Title Compound Title Compound Comparison 1 Comparison 1 Comparison 2 Comparison 2

Figure 2: Molecular structures of the compared compounds.

Detailed Experimental Protocols

Synthesis of Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (Proposed)
  • Step 1: Synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid. A mixture of 2,3-diaminopyrazine and pyruvic acid in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

  • Step 2: Esterification. 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Step 3: Bromination. Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is dissolved in a suitable solvent (e.g., dichloromethane), and N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion. The product is then isolated and purified by column chromatography to yield the final product.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a polarizing microscope. The crystal is mounted on a cryoloop using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. A suitable X-ray source (e.g., Mo Kα radiation) is used. The data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a CCD or CMOS detector.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is then corrected for various factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using a least-squares method. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

This guide provides a comprehensive overview of the X-ray crystallography of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate derivatives. By presenting a plausible synthetic route, a detailed experimental protocol for X-ray analysis, and a comparative analysis with known structures, we aim to equip researchers with the necessary knowledge to further explore this important class of compounds. The structural insights gained from such studies are invaluable for the development of new and improved therapeutic agents.

References

  • Parjane, A. et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226.
  • Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(9), 1631-1653.

A Researcher's Guide to the Biological Screening of Pyrrolo[2,3-b]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery researchers and medicinal chemists, the pyrrolo[2,3-b]pyrazine scaffold represents a privileged structure, rich in potential for therapeutic intervention. Its derivatives have demonstrated a wide array of biological activities, from potent kinase inhibition in oncology to antimicrobial effects.[1][2] However, the journey from a synthesized library of these compounds to a promising lead candidate is paved with rigorous biological screening. This guide provides a comparative analysis of key screening methodologies, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Imperative: Aligning Screening Assays with Therapeutic Goals

The initial and most critical step in any screening campaign is to define the therapeutic objective. Is the goal to identify novel anticancer agents, or are we searching for new antibiotics? The answer to this question will dictate the entire screening cascade, from the primary high-throughput screen to the secondary and tertiary validation assays. For the pyrrolo[2,3-b]pyrazine class of compounds, two major therapeutic avenues have been extensively explored: oncology, primarily through kinase inhibition, and infectious diseases.[2][3]

This guide will therefore compare and contrast the screening funnels for these two distinct therapeutic areas.

Part 1: The Quest for Novel Anticancer Agents - A Focus on Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine core is a well-established hinge-binding motif for many protein kinases, making it a valuable starting point for the development of targeted cancer therapies.[3][4] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Topoisomerase II, both crucial targets in oncology.[4][5][6][7]

A typical screening cascade for identifying and characterizing novel pyrrolo[2,3-b]pyrazine-based anticancer compounds involves a multi-tiered approach, starting with broad, high-throughput biochemical assays and progressing to more complex, physiologically relevant cell-based models.

Tier 1: Primary Screening - The Biochemical Approach

Biochemical assays are the workhorses of early-stage drug discovery.[8] They are rapid, cost-effective, and highly amenable to high-throughput screening (HTS), allowing for the rapid assessment of large compound libraries.[8][9] These assays isolate the target protein from its complex cellular environment, providing a direct measure of a compound's ability to interact with and modulate its activity.

For a library of pyrrolo[2,3-b]pyrazine compounds targeting a specific kinase, such as FGFR1, several biochemical assay formats can be employed. The choice of format often depends on the available instrumentation, cost, and throughput requirements.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate.[10]"Gold standard" due to high sensitivity and low false-positive rate.[8]Requires handling of radioactive materials, specialized equipment, and disposal protocols.
Luminescence-Based (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[11][12]High sensitivity, broad dynamic range, and amenable to HTS.[12]Can be susceptible to interference from compounds that affect the luciferase enzyme.
Fluorescence Resonance Energy Transfer (FRET) Measures the change in FRET signal upon phosphorylation of a fluorescently labeled substrate.[13]Homogeneous (no-wash) format, real-time kinetics possible.[13]Requires labeled substrates and can be prone to interference from fluorescent compounds.

Expert Insight: For an initial high-throughput screen of a large pyrrolo[2,3-b]pyrazine library against a kinase target like FGFR1, the ADP-Glo™ luminescent assay offers an excellent balance of sensitivity, throughput, and non-radioactive convenience.[11][12]

This protocol outlines a typical procedure for screening a compound library against FGFR1 using a luminescence-based assay.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(E,Y) 4:1 substrate

  • ATP (ultrapure)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[11]

  • Pyrrolo[2,3-b]pyrazine compound library dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Plating: Dispense 1 µL of each test compound (or DMSO for controls) into the wells of a 384-well plate.

  • Enzyme and Substrate/ATP Addition:

    • Prepare a 2X enzyme solution in Kinase Buffer.

    • Prepare a 2X substrate/ATP mix in Kinase Buffer.

    • Add 2 µL of the 2X enzyme solution to each well.

    • Add 2 µL of the 2X substrate/ATP mix to each well to initiate the kinase reaction.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Control (DMSO)-500,0000
Staurosporine15,00099
PBP-0011250,00050
PBP-0021480,0004
............
Tier 2: Secondary Screening - The Cellular Context

While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on crucial drug-like properties such as cell permeability, metabolic stability, or engagement with the target in its native environment.[14][15] Therefore, hits from the primary screen must be validated in cell-based assays.

Assay FormatPrincipleAdvantagesDisadvantages
Cell Proliferation (e.g., MTT) Measures the metabolic activity of cells, which correlates with cell number.[4][5]Simple, inexpensive, and widely used.Indirect measure of cell viability; can be affected by compounds that alter metabolism without being cytotoxic.
Target Phosphorylation (e.g., Western Blot, ELISA) Directly measures the phosphorylation status of the target kinase or its downstream substrates.[16]Confirms on-target activity within the cell.Lower throughput than proliferation assays.
Reporter Gene Assay Measures the activity of a reporter gene (e.g., luciferase) driven by a promoter that is regulated by the kinase signaling pathway.[9][17]Can be highly sensitive and specific for a particular signaling pathway.Requires genetically engineered cell lines.

Expert Insight: The MTT assay is a robust and cost-effective method for initial cell-based screening to assess the anti-proliferative effects of the hit compounds.[4][5] Positive hits from the MTT assay should then be further validated using a target phosphorylation assay to confirm that the observed anti-proliferative effect is due to the inhibition of the intended kinase.

This protocol describes how to assess the effect of pyrrolo[2,3-b]pyrazine compounds on the proliferation of a cancer cell line that is dependent on the target kinase (e.g., a cell line with an activating FGFR mutation).

Materials:

  • Cancer cell line (e.g., KG-1, which is FGFR1-dependent)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrrolo[2,3-b]pyrazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[3]

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[5]

  • Compound Treatment: After allowing the cells to adhere overnight (for adherent cells), add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation (IC₅₀ Determination):

Compound IDIC₅₀ (µM) on KG-1 cells
PBP-0010.5
PBP-0032.1
PBP-007>10
......
Alternative Anticancer Target: Topoisomerase II

Some pyrrolo[2,3-b]pyrazine derivatives have been identified as catalytic inhibitors of Topoisomerase II (Topo II), an enzyme essential for DNA replication and chromosome segregation.[6][7]

This biochemical assay measures the ability of a compound to inhibit the Topo II-mediated relaxation of supercoiled plasmid DNA.[1][2]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topo II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, 1 mM ATP)

  • Pyrrolo[2,3-b]pyrazine compounds

  • Loading dye

  • Agarose gel and electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound.

  • Enzyme Addition: Add Topoisomerase II to the reaction mixture to initiate the relaxation reaction.

  • Incubation: Incubate at 37°C for 30 minutes.[18]

  • Reaction Termination: Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[2]

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of enzyme inhibition.[2]

Visualizing the Screening Workflow for Anticancer Agents

Anticancer_Screening_Workflow cluster_tier1 Tier 1: Primary Biochemical Screen cluster_tier2 Tier 2: Secondary Cellular Screen cluster_tier3 Tier 3: Selectivity & Lead Op. lib Pyrrolo[2,3-b]pyrazine Library biochem_assay High-Throughput Biochemical Assay (e.g., FGFR1 ADP-Glo) lib->biochem_assay Screening hits1 Primary Hits biochem_assay->hits1 Identify Actives cell_prolif Cell Proliferation Assay (e.g., MTT on KG-1 cells) hits1->cell_prolif Validate in Cells target_phos Target Phosphorylation Assay (e.g., Western Blot) cell_prolif->target_phos Confirm On-Target Activity hits2 Validated Hits target_phos->hits2 counterscreen Kinase Panel Counterscreening hits2->counterscreen Assess Selectivity lead_op Lead Optimization counterscreen->lead_op

Caption: A typical screening cascade for identifying novel pyrrolo[2,3-b]pyrazine-based anticancer agents.

Part 2: The Search for New Antimicrobial Agents

The emergence of antibiotic-resistant bacteria necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrrolopyrazine derivatives have also shown promise as antimicrobial agents.[1][19] The screening approach for this therapeutic area is fundamentally different from that of anticancer drug discovery, focusing on whole-organism viability rather than a specific molecular target.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The cornerstone of antimicrobial screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[19][20] This assay is typically performed in a 96-well plate format, allowing for the simultaneous testing of multiple compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Pyrrolo[2,3-b]pyrazine compounds dissolved in DMSO

  • Sterile 96-well plates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)[19]

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the 96-well plate using the growth medium.[21]

  • Inoculation: Add a standardized bacterial inoculum to each well.[19] Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[19]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no bacterial growth is observed.[19]

Data Presentation:

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Vancomycin1>128
PBP-015864
PBP-016>128>128
.........

Visualizing the Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow lib Pyrrolo[2,3-b]pyrazine Library mic_assay Broth Microdilution MIC Assay lib->mic_assay hits Antimicrobial Hits mic_assay->hits Identify Actives bacterial_panel Panel of Bacterial Strains (Gram-positive & Gram-negative) bacterial_panel->mic_assay moa Mechanism of Action Studies hits->moa Elucidate Target

Caption: A streamlined workflow for the primary screening of a pyrrolo[2,al]pyrazine library for antimicrobial activity.

Trustworthiness and Self-Validation: The Importance of Counterscreening

A critical component of any screening campaign is the implementation of counterscreens to eliminate false positives and to assess the selectivity of the hit compounds. For kinase inhibitors, it is essential to profile the validated hits against a panel of other kinases to determine their selectivity profile.[22] A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects and a better therapeutic window. Similarly, for antimicrobial screening, it is important to assess the cytotoxicity of the active compounds against mammalian cell lines to ensure that their antibacterial activity is not due to general toxicity.

Conclusion

The biological screening of a pyrrolo[2,3-b]pyrazine library is a multifaceted process that requires a carefully considered and well-executed experimental plan. By aligning the screening strategy with the desired therapeutic outcome and by employing a tiered approach that progresses from high-throughput biochemical or whole-organism assays to more complex cell-based models, researchers can efficiently and effectively identify promising lead candidates for further development. The detailed protocols and comparative analyses presented in this guide provide a solid foundation for designing and implementing a robust and scientifically sound screening campaign.

References

  • Gao, Y., et al. (2015). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecular Devices. (2024). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • Trevigen. (n.d.). TACS® MTT Cell Proliferation Assay. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • Perera, M. A., et al. (2021). High-throughput screening and genome-wide analyses of 44 anticancer drugs in the 1000 Genomes cell lines reveals an association of the NQO1 gene with the response of multiple anticancer drugs. PLOS Genetics. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Retrieved from [Link]

  • Wang, L., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. Retrieved from [Link]

  • Al-jindan, R. Y. (2024). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1. ResearchGate. Retrieved from [Link]

  • Inspiralis. (n.d.). Yeast Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Spadari, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Biocompare. (2013). Options Abound for Kinase Assays. Retrieved from [Link]

  • Bio-protocol. (2021). 3.2.10. Human Topoisomerase IIα Relaxation Assay. Retrieved from [Link]

  • AMR Insights. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Current Protocols. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Screening and Design of Allosteric Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring the tyrosine kinase activity: A review of biochemical and cellular assay technologies. Retrieved from [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Huang, C.-Y., et al. (2012). Novel Design Strategy for Checkpoint Kinase 2 Inhibitors Using Pharmacophore Modeling, Combinatorial Fusion, and Virtual Screening. Journal of Toxicology and Environmental Health, Part A. Retrieved from [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Moman, P., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved from [Link]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the use of specialized halogenated heterocyclic intermediates has become ubiquitous. Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS: 1638768-71-4) is a highly valuable building block, frequently utilized as a purine bioisostere in the synthesis of novel kinase inhibitors[1][2].

However, handling brominated pyrrolopyrazines requires rigorous safety protocols. The presence of the bromine atom significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum if dermal exposure occurs—especially when dissolved in common reaction vehicles like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Furthermore, the halogenated nature of this compound triggers strict environmental regulatory requirements for disposal.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this intermediate.

Hazard Assessment: The RAMP Framework

Before handling this compound, laboratory personnel must conduct a foundational hazard assessment. We apply the American Chemical Society’s (ACS) proven RAMP framework to systematically deconstruct the operational risks[3][4]:

  • Recognize the Hazards: Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a dry, halogenated organic powder. The primary physical hazard is aerosolization (dust generation) during weighing. The primary chemical hazard is dermal sensitization and potential systemic toxicity via transdermal absorption.

  • Assess the Risks: The highest risk of exposure occurs during the transfer of the dry powder from the source vial to the reaction vessel, and during the preparation of stock solutions where solvent splashing may occur.

  • Minimize the Risks: Implement primary engineering controls (chemical fume hoods) before relying on secondary controls (PPE). OSHA standard 29 CFR 1910.132 mandates that PPE must not be used as a substitute for proper engineering controls[5].

  • Prepare for Emergencies: Establish clear protocols for powder spills and strictly segregate waste to prevent incompatible chemical reactions and regulatory fines[3].

Quantitative PPE Selection Matrix

Under , employers must certify a hazard assessment and select properly fitted PPE[6][7]. Standard laboratory attire (basic lab coat and thin nitrile gloves) is insufficient for handling lipophilic brominated intermediates in solution.

The following matrix outlines the mandatory PPE specifications and the mechanistic causality behind each selection.

Table 1: PPE Specifications and Performance Metrics
PPE CategorySpecification & StandardQuantitative Performance MetricMechanistic Causality & Justification
Respiratory Protection NIOSH-Approved Half-Facepiece with P100 / Organic Vapor (OV) CartridgesAssigned Protection Factor (APF) = 10Protects against aerosolized fine powders. The activated carbon in OV cartridges (Yellow/Black label) absorbs volatilized halogenated organics if the compound is handled in solvent[8][9].
Hand Protection Double-Gloving System: Inner: 4-mil Nitrile Outer: 8-mil NeopreneBreakthrough Time > 240 minutes (against DMSO/DMF)The brominated heterocycle is highly lipophilic. Neoprene provides superior chemical resistance to halogenated organics and polar aprotic solvents compared to standard nitrile.
Eye Protection ANSI Z87.1 Rated Chemical Splash Goggles100% coverage of ocular mucosaSafety glasses with side shields leave gaps. Goggles prevent micro-particulate deposition and solvent splashing, which can cause severe corneal damage.
Body Protection Flame-Resistant (FR) Lab Coat with Tyvek® SleevesParticulate Hold-out > 99%Prevents aerosolized powder from settling on forearms. Tyvek sleeves provide an impermeable barrier against static-charged brominated dust[5].

Operational Workflow: Precision Weighing and Transfer

To ensure scientific integrity and eliminate exposure, follow this step-by-step methodology for handling the dry powder.

Step 1: Engineering Control Verification Verify that the chemical fume hood is operational with a calibrated face velocity of 80–100 feet per minute (fpm). Clear the workspace of all strong oxidizers and bases to prevent cross-contamination.

Step 2: Static Mitigation Brominated heterocyclic powders frequently carry static charges, causing them to "jump" from spatulas and aerosolize. Discharge the weighing environment using an anti-static ionizing gun (e.g., Zerostat) and utilize a grounded, anti-static micro-spatula.

Step 3: Closed-System Transfer Weigh the required mass of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate into a conductive weigh boat inside the fume hood. Transfer the solid directly into the reaction vessel. Critical Step: If preparing a stock solution, add the solvent directly to the reaction vessel inside the hood. Never transport dry powder or open solutions across the laboratory space.

Step 4: Decontamination Wipe down the analytical balance and spatulas with a solvent capable of dissolving the compound (e.g., 70% Isopropanol or Acetone), followed immediately by a distilled water wipe to remove solvent residue.

HandlingWorkflow Start 1. Hazard Assessment (RAMP Framework) PPE 2. Don PPE (Double Gloves, P100/OV, Goggles) Start->PPE Hood 3. Fume Hood Setup (Check Face Velocity 80-100 fpm) PPE->Hood Weigh 4. Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Transfer 5. Closed Transfer (To Reaction Vessel) Weigh->Transfer Decon 6. Decontamination (Solvent Wipe -> Water Wipe) Transfer->Decon

Figure 1: Step-by-step operational workflow for the safe handling of brominated pyrrolopyrazines.

Waste Disposal and RCRA Compliance Logistics

Because methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate contains a halogen (bromine), its disposal is strictly governed by the EPA’s [10]. Improper disposal of halogenated organics can lead to toxic environmental leachate and severe regulatory penalties.

When incinerated, brominated compounds generate hydrogen bromide (HBr) gas—a highly corrosive and toxic emission. Therefore, standard organic waste incineration is inadequate.

Step-by-Step Disposal Protocol:

  • Strict Segregation: Never mix halogenated waste with standard non-halogenated organic waste. Segregate all liquid reaction waste containing this compound into a dedicated carboy explicitly labeled "Halogenated Organic Waste" .

  • Solid Debris Management: Dispose of all contaminated outer gloves, weigh boats, and decontamination wipes into a solid waste container lined with a heavy-duty poly bag, labeled "Halogenated Solid Debris" [11].

  • Satellite Accumulation Limits: Adhere strictly to RCRA satellite accumulation limits at the point of generation (maximum of 55 gallons of hazardous waste)[10].

  • Final Destruction Routing: Coordinate with your Environmental Health and Safety (EHS) department to ensure this waste stream is routed to a specialized rotary kiln incinerator equipped with caustic scrubbing (e.g., sodium hydroxide spray). The caustic scrubber is a mechanistic requirement to neutralize the HBr gas generated during the combustion of the brominated core[12][13].

WasteDisposal WasteGen Waste Generated (Solid or Liquid) Decision Contains 1638768-71-4? (Brominated) WasteGen->Decision NonHalo Standard Organic Waste (Non-Halogenated) Decision->NonHalo No Halo Halogenated Waste Stream (RCRA Compliant) Decision->Halo Yes Storage Satellite Accumulation (Max 55 Gallons) Halo->Storage Incineration Rotary Kiln Incineration (Caustic Scrubbing for HBr) Storage->Incineration

Figure 2: RCRA-compliant waste disposal decision tree for halogenated organic compounds.

Emergency Response: Spills and Exposure

  • Dry Powder Spill: Do NOT sweep the powder, as the mechanical action will aerosolize the chemical. Cover the spill with damp absorbent pads (using water or a mild solvent), carefully scoop the material into a hazardous waste bag using a non-sparking tool, and wash the surface with detergent and water[11].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes at a safety shower. Crucial Warning: Do not use solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the compound and act as a penetration enhancer, driving the lipophilic brominated molecule deeper into the dermal layers.

References

  • Occupational Safety and Health Administration (OSHA) - 1910.132 - General requirements for Personal Protective Equipment. Available at: [Link][6]

  • Occupational Safety and Health Administration (OSHA) - Personal Protective Equipment Subpart I 29 CFR 1910.132. Available at: [Link][5]

  • American Chemical Society (ACS) - Guidelines for Chemical Laboratory Safety in Academic Institutions (RAMP Framework). Available at:[Link][3]

  • American Chemical Society (ACS) - Safety - The RAMP Principles for Safety. Available at: [Link][4]

  • 3M / PK Safety - Understanding Respirators With Organic Vapor Cartridges (NIOSH Guidelines). Available at: [Link][9]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link][12]

  • U.S. Environmental Protection Agency (EPA) - Hazardous Waste Guide: Identification, Storage, Disposal & Compliance (RCRA). Available at:[Link][10]

  • J-Stage (Review Update) - Incineration of Hazardous Waste: A Critical Review Update (Rotary Kiln and Caustic Scrubbing). Available at:[Link][13]

  • Keene State College EHS - Hazardous Waste Management Procedures (Spill Cleanup). Available at: [Link][11]

Sources

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